Casein Kinase inhibitor A86
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25FN6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |
InChI Key |
YSPIHUWHLMNFOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NC=C2F)NC3CCC(CC3)N)CC4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Casein Kinase 1α Inhibitor A86
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inhibitor A86 is a novel, potent, and orally bioavailable small molecule that exhibits a multi-kinase inhibitory profile with significant therapeutic potential in oncology, particularly for acute myeloid leukemia (AML). Its primary mechanism of action is the potent and synergistic inhibition of Casein Kinase 1α (CK1α) and the core transcriptional cyclin-dependent kinases, CDK7 and CDK9. This dual activity leads to the stabilization of the tumor suppressor protein p53 and the suppression of key oncogenic transcriptional programs, culminating in selective apoptosis of cancer cells. This document provides a comprehensive overview of the biochemical profile, mechanism of action, and key experimental data related to inhibitor A86.
Core Mechanism of Action
Inhibitor A86 functions as a multi-target agent, concurrently blocking the activity of two critical and distinct cellular signaling nodes: the Wnt/p53 regulation axis via CK1α and the transcriptional machinery via CDK7 and CDK9.
-
Casein Kinase 1α (CK1α) Inhibition: A86 is a pan-specific inhibitor of the Casein Kinase 1 (CSNK1) family, with a high binding affinity for the CK1α isoform.[1][2][3] CK1α is a key negative regulator of p53, phosphorylating it to promote its interaction with ubiquitin ligases like MDM2, leading to its degradation. Inhibition of CK1α by A86 prevents this phosphorylation, contributing to the stabilization and accumulation of p53.
-
Transcriptional Kinase Inhibition (CDK7/9): A86 potently co-targets CDK7 and CDK9.[1][4][5]
-
CDK7 , a component of the general transcription factor TFIIH, is a master regulator of the cell cycle and transcription. Its inhibition blocks the initiation of transcription.
-
CDK9 , the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is essential for the elongation phase of transcription. Its inhibition leads to the premature termination of transcription, particularly affecting genes with super-enhancers (SEs) that drive oncogenic programs, such as MYC.
-
The synergistic blockade of these kinases is crucial for the potent anti-leukemic effects of A86.[1]
Biochemical Profile and Selectivity
A86 demonstrates high affinity for its primary targets in the low nanomolar range. Its selectivity profile is a key feature, showing minimal activity against other related kinases, which suggests a lower potential for off-target effects.
Table 1: Binding Affinity of Inhibitor A86 for Target Kinases
| Target Kinase | Target Family | Binding Affinity (Kd) | Reference |
| CK1α (CSNK1A1) | Casein Kinase 1 | 9.8 nM | [1][2][3] |
| Pan-CSNK1 | Casein Kinase 1 | 1 - 10 nM | [1][3] |
| CDK7 | Cyclin-Dependent Kinase | 0.34 nM | [5] |
| CDK9 | Cyclin-Dependent Kinase | 5.4 nM | [5] |
Table 2: Kinase Selectivity Profile
| Kinase | Inhibition Status | Reference |
| CDK8 | Minimal to no inhibition | [1][2][3] |
| CDK13 | Minimal to no inhibition | [1][2][3] |
| CDK11a/b | Minimal to no inhibition | [1][2][3] |
| CDK19 | Minimal to no inhibition | [1][2][3] |
Impact on Cellular Signaling Pathways
The dual-inhibition mechanism of A86 profoundly impacts downstream cellular pathways, primarily converging on the induction of apoptosis in malignant cells.
Synergistic Stabilization of p53 and Apoptosis Induction
The combined inhibition of CK1α and CDK7/9 results in a synergistic stabilization of the p53 tumor suppressor. CK1α inhibition prevents p53 degradation, while CDK9 inhibition reduces the expression of the p53 antagonist, MDM2. The accumulated p53 then activates downstream apoptotic pathways. This is further amplified by the A86-mediated transcriptional suppression of the anti-apoptotic oncogene MCL1.[1][4] This multi-pronged assault on cancer cell survival pathways leads to potent and selective apoptosis, observed in leukemia cells at concentrations below 160 nM.[1][4]
Suppression of Super-Enhancer (SE)-Driven Oncogenes
Many cancer cells, particularly AML, are dependent on a small number of master transcriptional regulators and oncogenes driven by super-enhancers (SEs). These genes, including MYC, require high levels of continuous transcriptional activity for their expression. By inhibiting CDK7 and CDK9, A86 effectively shuts down this transcriptional machinery, leading to a rapid depletion of short-lived oncoproteins like MYC and MCL1.[1][4] This deprivation of survival and proliferation signals is a key component of A86's therapeutic effect.
Pharmacokinetic Profile
Pharmacokinetic studies in mice demonstrate that inhibitor A86 has favorable properties for in vivo applications, including rapid oral absorption.
Table 3: Pharmacokinetic Parameters of Inhibitor A86 in Mice
| Parameter | Value | Unit |
| Dose (Oral) | 20 | mg/kg |
| Tmax (Time to max concentration) | 0.2 - 0.5 | hr |
| Cmax (Max concentration) | 1115 | ng/mL |
| T1/2 (Half-life) | 4.3 | hr |
| AUC (Area under the curve) | 2606 | ng*hr/mL |
| Data derived from in vivo mouse models.[4] |
Key Experimental Protocols
The following outlines general methodologies used to characterize the mechanism of action of inhibitor A86.
Kinase Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of A86 to its target kinases.
Methodology:
-
Reagents: Recombinant human kinases (CK1α, CDK7, CDK9), A86 compound stock, and a suitable kinase assay buffer.
-
Procedure: A competition binding assay is performed. A fixed concentration of a broad-spectrum, immobilized kinase inhibitor is incubated with the kinase of interest.
-
Serial dilutions of A86 are added to compete for binding to the kinase's ATP pocket.
-
The amount of kinase bound to the immobilized ligand is quantified using a sensitive detection method, such as quantitative mass spectrometry or a fluorescent probe.
-
Data Analysis: The concentration of A86 that displaces 50% of the bound kinase is used to calculate the dissociation constant (Kd), which reflects the binding affinity.
Cellular Apoptosis Assay via Flow Cytometry
Objective: To quantify the induction of apoptosis in AML cells following treatment with A86.
Methodology:
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured to logarithmic growth phase.
-
Treatment: Cells are seeded and treated with a dose range of A86 (e.g., 0-500 nM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Staining: After treatment, cells are harvested, washed, and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI) in a binding buffer.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition to determine the dose-dependent effect of A86.
Western Blot for Protein Expression Analysis
Objective: To measure changes in the levels of key proteins (p53, MYC, MDM2, MCL1) after A86 treatment.
Methodology:
-
Cell Treatment & Lysis: AML cells are treated with A86 (e.g., 200 nM) or vehicle for a time course (e.g., 0, 2, 4, 6, 8 hours). After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MYC, MDM2, MCL1, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Conclusion
Inhibitor A86 represents a highly promising therapeutic agent with a well-defined and potent mechanism of action. By uniquely co-targeting CK1α, CDK7, and CDK9, it exploits the core vulnerabilities of cancer cells: dependence on p53 suppression and transcriptional addiction to oncogenes. The synergistic effects of this multi-kinase inhibition lead to robust and selective cancer cell death, as demonstrated in preclinical models of AML. The favorable oral pharmacokinetic profile further enhances its potential as a candidate for clinical development. Further research should continue to explore the efficacy of A86 in other malignancies exhibiting similar molecular dependencies.
References
The Discovery and Synthesis of A86: A Potent Tri-Targeting Inhibitor of Casein Kinase 1α, CDK7, and CDK9 with Anti-Leukemic Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The casein kinase 1 (CK1) family of serine/threonine kinases plays a pivotal role in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The aberrant activity of CK1 isoforms, particularly CK1α, has been implicated in the pathogenesis of various diseases, most notably cancer. This has spurred the development of small molecule inhibitors targeting this kinase. Among these, A86 has emerged as a potent, orally active inhibitor of CK1α with additional activity against cyclin-dependent kinase 7 (CDK7) and cyclin-dependent kinase 9 (CDK9). This unique tri-targeting profile endows A86 with significant anti-leukemic properties, primarily through the stabilization of the tumor suppressor p53 and the downregulation of key oncogenes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of A86, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction
Casein kinase 1α (CK1α) is a critical regulator of the Wnt/β-catenin and p53 signaling pathways. In the absence of Wnt signaling, CK1α, in concert with glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of CK1α can therefore stabilize β-catenin, a mechanism with therapeutic implications in certain contexts. More critically in oncology, CK1α is involved in the p53-MDM2 regulatory loop. MDM2, an E3 ubiquitin ligase, targets p53 for degradation. CK1α can phosphorylate MDM2, enhancing its ability to degrade p53. Consequently, inhibition of CK1α can lead to the stabilization and activation of p53, a potent tumor suppressor.
A86 was identified as a novel and potent inhibitor of CK1α. Further characterization revealed its inhibitory activity against CDK7 and CDK9, key kinases involved in the regulation of transcription. This multi-targeted approach offers a synergistic mechanism for inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).
Discovery and Mechanism of Action
A86 was discovered as a pan-specific inhibitor of the Casein Kinase I (CSNK1) family with a high binding affinity for CK1α.[1] Its discovery was part of a broader effort to identify small molecules that could modulate pathways critical for cancer cell survival.
The primary mechanism of action of A86 in leukemia cells is the induction of apoptosis. This is achieved through a multi-pronged approach:
-
p53 Stabilization: By inhibiting CK1α, A86 prevents the MDM2-mediated degradation of p53.[1] This leads to an accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes.
-
Downregulation of Oncogenes: A86 has been shown to abolish the expression of the oncogenes MYC and MDM2, as well as the anti-apoptotic oncogene MCL1.[2] This is likely a consequence of its inhibitory effect on the transcriptional kinases CDK7 and CDK9, which are essential for the expression of these short-lived oncoproteins.[3][4]
-
Wnt Pathway Modulation: While inhibiting CK1α can stabilize β-catenin, A86 has been observed to upregulate the expression of Wnt target genes such as AXIN2 and CCND1 (Cyclin D1).[2] The precise implications of this in the context of its anti-leukemic activity require further investigation.
Quantitative Data
The following tables summarize the key quantitative data reported for the Casein Kinase inhibitor A86.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| CK1α | 9.8 nM | [1] |
| Pan-CK1 (CSNK1) | 1-10 nM | [1] |
| Inhibitory Activity | ||
| Apoptosis Induction in Leukemia Cells | < 160 nM | [1] |
| Target Kinases | CK1α, CDK7, CDK9 | [1][2] |
| Selectivity | Minimal to no inhibition against CDK8, CDK13, CDK11a, CDK11b, and CDK19 | [1] |
Table 1: In Vitro Activity and Selectivity of A86
| Parameter | Value | Unit | Conditions | Reference |
| Maximum Plasma Concentration (Cmax) | 1115 | ng/mL | 20 mg/kg, oral | [2] |
| Time to Maximum Plasma Concentration (Tmax) | 0.2-0.5 | hr | 20 mg/kg, oral | [2] |
| Half-life (T1/2) | 4.3 | hr | 20 mg/kg, oral | [2] |
| Area Under the Curve (AUC) | 2606 | (ng*hr)/mL | 20 mg/kg, oral | [2] |
Table 2: Pharmacokinetic Properties of A86 in Preclinical Models
Synthesis of A86
A detailed, step-by-step synthesis protocol for A86 is not publicly available in the reviewed literature. However, based on the chemical structure of A86 (2-((6-(3-fluoro-4-(piperazin-1-yl)phenyl)-[5][6]triazolo[4,3-b]pyridazin-3-yl)thio)ethan-1-ol), a plausible synthetic route can be proposed based on the synthesis of similar[5][6]triazolo[4,3-b]pyridazine derivatives. The synthesis would likely involve the construction of the core triazolopyridazine ring system, followed by the introduction of the substituted phenylpiperazine and the 2-hydroxyethylthio side chains.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of A86.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CK1α, CDK7/CycH/MNAT1, and CDK9/CycT1 enzymes
-
A86 inhibitor
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of A86 in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the A86 dilution or DMSO (for control).
-
Add 2 µL of the respective kinase enzyme solution.
-
Add 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
A86 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Prepare serial dilutions of A86 in the culture medium.
-
Add 100 µL of the A86 dilutions or medium (for control) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis of p53 and MDM2
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Leukemia cell line
-
A86 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat leukemia cells with various concentrations of A86 for the desired time.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by A86 and a typical experimental workflow for its evaluation.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CKIα inhibitor A86 [dcchemicals.com]
- 5. promega.com [promega.com]
- 6. CK1 alpha 1 Kinase Enzyme System Application Note [promega.sg]
A Technical Deep Dive into the A86 Inhibitor and its Impact on CK1α Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1α (CK1α), a serine/threonine kinase encoded by the CSNK1A1 gene, is a critical regulator of numerous cellular processes. Its involvement in key signaling pathways, including Wnt/β-catenin and p53, has positioned it as a significant target in drug discovery, particularly in oncology. The A86 inhibitor has emerged as a potent, orally active small molecule targeting CK1α. This technical guide provides an in-depth analysis of the A86 inhibitor's effects on CK1α signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
A86 Inhibitor: Potency and Selectivity
The A86 inhibitor demonstrates high affinity for CK1α, along with notable activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). The dissociation constants (Kd) provide a quantitative measure of its binding affinity to these kinases.
| Target Kinase | Dissociation Constant (Kd) |
| CK1α | 9.8 nM [1] |
| CDK7 | 0.31 nM[2][3] |
| CDK9 | 5.4 nM[2][3] |
Table 1: Binding Affinities of A86 Inhibitor
Impact on Key CK1α Signaling Pathways
The inhibitory action of A86 on CK1α and its co-targets, CDK7 and CDK9, leads to significant downstream effects on critical cellular signaling pathways, most notably the p53 and Wnt/β-catenin pathways.
The p53 Signaling Pathway
CK1α is a known negative regulator of the tumor suppressor protein p53. It achieves this by promoting the interaction between p53 and its E3 ubiquitin ligase, MDM2, leading to p53 ubiquitination and subsequent proteasomal degradation.[4][5][6]
The A86 inhibitor, by inhibiting CK1α, disrupts this negative regulatory loop. This leads to the stabilization and activation of p53 .[2] This stabilization is a key mechanism behind the pro-apoptotic effects of A86 observed in leukemia cells.[2]
The Wnt/β-catenin Signaling Pathway
The role of CK1α in the Wnt/β-catenin pathway is complex and context-dependent. In the canonical pathway, CK1α is a component of the β-catenin destruction complex, where it primes β-catenin for phosphorylation by GSK3β, leading to its degradation.[4]
Interestingly, treatment with the A86 inhibitor has been shown to upregulate the expression of Wnt target genes AXIN2 and Cyclin D1 (CCND1) .[2] The precise mechanism for this upregulation is still under investigation but may involve the inhibitor's effects on other kinases or a non-canonical role of CK1α in this context.
Other Potential Signaling Pathways
Given the multifaceted role of CK1α, the A86 inhibitor may also impact other signaling cascades:
-
NF-κB Signaling: CK1α has a dual role in NF-κB signaling, both promoting and terminating its activation.[3] It can enhance TNFα-induced NF-κB activation by interacting with and phosphorylating RIP1.[7] Inhibition of CK1α could therefore modulate inflammatory responses.
-
Hedgehog Signaling: CK1α is a positive regulator of the Hedgehog pathway, acting downstream of Smoothened (Smo).[8][9] It phosphorylates Smo and the transcription factor Gli, promoting pathway activation.[1][10] Therefore, A86 may have inhibitory effects on Hedgehog-dependent processes.
Cellular Effects of A86 Inhibitor
The modulation of these signaling pathways by A86 translates into significant cellular consequences.
| Cellular Effect | Observations | Affected Cell Lines | A86 Concentration |
| Induction of Apoptosis | Highly effective in inducing apoptosis in leukemia cells, correlating with p53 stabilization. | Leukemia cells | ≤ 160 nM[2] |
| Gene Expression Modulation | Abolishes the expression of MYC, MDM2, and the anti-apoptotic oncogene MCL1. Induces a marked reduction in mRNA expression of MYC and MDM2. | Leukemia cells | 0.08-2 μM (6.5 hours)[2] |
Table 2: Cellular Effects of A86 Inhibitor
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of A86 and CK1α signaling.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant CK1α enzyme
-
A86 inhibitor
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (specific for CK1α)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the A86 inhibitor.
-
In a 384-well plate, add 1 µL of inhibitor or vehicle (DMSO).
-
Add 2 µL of CK1α enzyme in kinase buffer.
-
Add 2 µL of a mix of substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cells treated with A86 or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK1α, anti-phospho-β-catenin, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells to be tested
-
A86 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of A86 for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The A86 inhibitor is a potent small molecule that targets CK1α, CDK7, and CDK9. Its primary mechanism of action involves the stabilization of the p53 tumor suppressor, leading to apoptosis in cancer cells. Furthermore, it modulates the Wnt/β-catenin signaling pathway, although the precise mechanism requires further investigation. The potential for A86 to impact other CK1α-regulated pathways, such as NF-κB and Hedgehog signaling, highlights its pleiotropic effects and warrants further exploration. This technical guide provides a comprehensive overview of the current understanding of the A86 inhibitor's effects on CK1α signaling, offering valuable data and protocols to guide future research and drug development efforts in this promising area.
References
- 1. pnas.org [pnas.org]
- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Casein kinase 1alpha interacts with RIP1 and regulates NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonic Hedgehog Dependent Phosphorylation by CK1α and GRK2 Is Required for Ciliary Accumulation and Activation of Smoothened | PLOS Biology [journals.plos.org]
- 9. Sonic Hedgehog Dependent Phosphorylation by CK1α and GRK2 Is Required for Ciliary Accumulation and Activation of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Casein Kinase 1α Inhibitor A86 in Apoptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The targeted induction of apoptosis in cancer cells remains a cornerstone of modern oncology research. Casein Kinase 1α (CK1α), a serine/threonine kinase, has emerged as a critical regulator of oncogenic signaling pathways, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of A86, a novel and potent pan-specific inhibitor of Casein Kinase 1 (CSNK1), which also co-targets the transcriptional kinases CDK7 and CDK9. We will explore the molecular mechanisms through which A86 induces apoptosis, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the core signaling pathways involved.
Introduction: Casein Kinase 1α in Cancer
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in numerous cellular processes, including cell cycle progression, circadian rhythms, and signal transduction. The alpha isoform, CK1α, is frequently dysregulated in various malignancies. It contributes to tumor cell survival and proliferation, in part by negatively regulating the tumor suppressor protein p53. CK1α can phosphorylate p53's negative regulator, MDM2, promoting the degradation of p53 and thereby allowing cancer cells to evade apoptosis.[1][2] This central role in suppressing p53-mediated cell death makes CK1α an attractive target for the development of novel anti-cancer agents.
A86: A Multi-Targeted Kinase Inhibitor
A86 is a potent, orally active small molecule inhibitor targeting the CK1 family with high affinity.[3][4] In addition to its primary activity against CK1α, A86 uniquely co-targets Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[2][3] These two kinases are essential components of the cellular transcription machinery. CDK7 is part of the transcription factor IIH (TFIIH) complex that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to initiate transcription.[5][6] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which further phosphorylates the Pol II CTD to facilitate transcriptional elongation.[5][7] By simultaneously inhibiting these three key kinases, A86 orchestrates a powerful multi-pronged attack on cancer cell survival pathways.
Quantitative Data Summary
The efficacy of A86 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: Kinase Inhibition Profile of A86
| Kinase Target | Binding Affinity (Kd) | Citation |
|---|---|---|
| Pan-CK1 (CSNK1) | 1-10 nM | [3] |
| CK1α (CSNK1A1) | 9.8 nM | [3] |
| CDK7 | Low nM | [3] |
| CDK9 | Low nM |[3] |
Table 2: In Vitro Efficacy of A86 in Leukemia Cells
| Biological Effect | Cell Type | Concentration | Duration | Citation |
|---|---|---|---|---|
| Apoptosis Induction | Leukemia Cells | < 160 nM | Not Specified | [3][4] |
| Abolishment of MYC, MDM2, & MCL1 Expression | Leukemia Cells | 0.08 - 2 µM | 6.5 hours |[4] |
Table 3: Pharmacokinetic Properties of A86 in Mice
| Parameter | Value (at 20 mg/kg, oral administration) | Citation |
|---|---|---|
| Tmax | 0.2 - 0.5 hr | [4] |
| Cmax | 1115 ng/mL | [4] |
| T1/2 | 4.3 hr | [4] |
| AUC | 2606 ng*hr/mL |[4] |
Mechanism of A86-Induced Apoptosis
A86 induces apoptosis primarily by reactivating the p53 tumor suppressor pathway and by suppressing the transcription of key survival genes. This dual mechanism is a direct consequence of its multi-targeting profile.
Stabilization of the p53 Tumor Suppressor
Under normal homeostatic conditions, CK1α exists in a complex with MDM2, a critical E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2] By inhibiting CK1α, A86 disrupts this complex, leading to a reduction in MDM2-mediated p53 ubiquitination. Furthermore, A86's inhibition of CDK7/9 leads to the transcriptional suppression of the MDM2 gene itself.[3][4] The combined effect is a potent stabilization and accumulation of p53 protein. Activated p53 can then transcriptionally upregulate pro-apoptotic target genes, such as those in the Bcl-2 family (e.g., BAX, PUMA), to initiate the intrinsic mitochondrial pathway of apoptosis.[3][8]
Transcriptional Repression of Oncogenes and Anti-Apoptotic Factors
Many cancers, particularly leukemias, are highly dependent on the continuous, high-level transcription of specific oncogenes and survival factors, a phenomenon known as "transcriptional addiction." The proto-oncogene MYC and the anti-apoptotic gene MCL1 are prime examples. Their transcription is critically dependent on the activities of CDK7 and CDK9.[5][9] A86-mediated inhibition of these transcriptional kinases leads to a rapid and marked reduction in the mRNA and protein levels of MYC and MCL1.[3][4] The downregulation of MCL1, a key anti-apoptotic Bcl-2 family member, lowers the threshold for apoptosis induction and synergizes with the pro-apoptotic signals emanating from stabilized p53.
The following diagrams illustrate these interconnected mechanisms.
Experimental Protocols
Verifying the pro-apoptotic activity of A86 involves a series of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a calcium-dependent protein, binds with high affinity to exposed PS. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[3][10]
-
Procedure:
-
Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10⁶ cells/mL. Treat with a dose range of A86 (e.g., 0-200 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >575 nm.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
-
Protein Expression Analysis by Western Blotting
This technique is used to detect changes in the levels of key proteins involved in the A86-induced apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p53, MYC, MCL1, cleaved caspase-3) and a loading control (e.g., β-actin, GAPDH).
-
Procedure:
-
Cell Lysis: After treatment with A86, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MCL1, anti-MYC, anti-cleaved caspase-3) overnight at 4°C, diluted according to manufacturer's recommendations.[11][12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
-
Clonogenic Survival Assessment by Colony-Forming Unit (CFU) Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of cytotoxic and cytostatic effects on progenitor cells.
-
Principle: Cells are plated at a low density in a semi-solid medium (e.g., methylcellulose) containing cytokines that support their growth. The number of colonies formed after incubation reflects the number of viable progenitor cells in the original sample.[14][15]
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow mononuclear cells or a leukemia cell line.
-
Treatment: Treat the cells in liquid culture with A86 or vehicle for a defined period (e.g., 24 hours).
-
Plating: After treatment, wash the cells and plate a specific number (e.g., 1x10³ to 1x10⁵ cells) in a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate growth factors.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.[14]
-
Colony Counting: Using an inverted microscope, count the number of colonies (typically defined as aggregates of >40 cells).
-
Analysis: Compare the number of colonies in A86-treated samples to the vehicle control to determine the percentage of survival.
-
References
- 1. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Casein Kinase 1α Inhibitor A86 in p53 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. The stability of p53 is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Casein Kinase 1α (CK1α) has emerged as a key player in the regulation of the p53-MDM2 axis. This technical guide provides an in-depth overview of the potent and orally active CK1α inhibitor, A86, and its role in stabilizing p53. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for studying the A86-p53 interaction.
Introduction to Casein Kinase 1α and p53 Regulation
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are involved in a myriad of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The CK1α isoform, in particular, has been identified as a negative regulator of p53. Under normal cellular conditions, CK1α can phosphorylate MDM2, enhancing its ability to bind to and ubiquitinate p53, thereby promoting its degradation.[2] Furthermore, CK1α can directly phosphorylate MDMX (also known as MDM4), a homolog of MDM2, at Ser289, which increases its interaction with p53 and inhibits p53's transcriptional activity.[3][4]
In response to cellular stress, such as DNA damage, the interaction between p53 and MDM2 is disrupted, leading to p53 stabilization and activation.[5][6] This activation allows p53 to function as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[7][8]
A86: A Potent Inhibitor of Casein Kinase 1α
A86 is a small molecule inhibitor that potently and selectively targets CK1α.[2][9] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and CDK9.[9][10] The primary mechanism by which A86 exerts its anti-leukemic effects is through the stabilization of p53.[9][10] By inhibiting CK1α, A86 disrupts the MDM2-mediated degradation of p53, leading to an accumulation of functional p53 protein. This, in turn, triggers apoptosis in cancer cells, particularly in leukemia.[9]
Quantitative Data on A86 Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data related to the activity and pharmacokinetic profile of A86.
| Parameter | Value | Reference |
| Apoptosis Induction in Leukemia Cells | ≤ 160 nM | [9][10] |
| Effect on MYC, MDM2, and MCL1 expression | Abolished at 0.08-2 μM (6.5 hours) | [9][10] |
Table 1: In Vitro Efficacy of A86
| Parameter | Value | Unit |
| Tmax | 0.2 - 0.5 | hr |
| Cmax | 1115 | ng/mL |
| T1/2 | 4.3 | hr |
| AUC | 2606 | ng*hr/mL |
Table 2: Pharmacokinetic Properties of A86 at 20 mg/kg [9][10]
Signaling Pathways and Experimental Workflows
A86-Mediated p53 Stabilization Pathway
The following diagram illustrates the signaling pathway through which A86 leads to the stabilization of p53.
Caption: A86 inhibits CK1α, preventing MDM2 activation and leading to p53 stabilization and apoptosis.
Experimental Workflow for Assessing A86 Activity
This diagram outlines a typical experimental workflow to investigate the effects of A86 on p53 stabilization and cancer cell viability.
Caption: Workflow for studying the effects of A86 on cancer cells.
Detailed Experimental Protocols
Western Blot for p53, MDM2, and p21 Protein Levels
Objective: To determine the effect of A86 on the protein expression levels of p53, its negative regulator MDM2, and its downstream target p21.
Materials:
-
Cancer cell line (e.g., leukemia cell line)
-
A86 inhibitor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of A86 (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and β-actin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Co-Immunoprecipitation for p53-MDM2 Interaction
Objective: To assess the effect of A86 on the interaction between p53 and MDM2.
Materials:
-
Treated and untreated cell lysates (from Western Blot protocol)
-
Anti-p53 antibody or anti-MDM2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-MDM2) to the pre-cleared lysate and incubate overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot using an antibody against the co-immunoprecipitated protein (e.g., anti-p53).
MTT Assay for Cell Viability
Objective: To determine the effect of A86 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
A86 inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of A86. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
Objective: To measure the effect of A86 on the mRNA expression levels of p53 target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., p21, BAX) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay for p53 Binding to Target Promoters
Objective: To determine if A86-induced p53 stabilization leads to increased binding of p53 to the promoter regions of its target genes.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator
-
Anti-p53 antibody for ChIP
-
IgG antibody as a negative control
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting p53 response elements in gene promoters (e.g., p21 promoter)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an anti-p53 antibody or a control IgG antibody.
-
Washing and Elution: Wash the immune complexes and elute the cross-linked protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of p53 target genes.
Conclusion
The Casein Kinase 1α inhibitor A86 represents a promising therapeutic strategy for cancers with wild-type p53. Its ability to inhibit CK1α leads to the stabilization of p53 through the disruption of MDM2-mediated degradation. This guide provides a comprehensive overview of the mechanism of A86, quantitative data supporting its efficacy, and detailed experimental protocols to enable further research into its therapeutic potential. The provided methodologies will be invaluable for researchers in the fields of cancer biology and drug development who are investigating novel approaches to reactivate the p53 tumor suppressor pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Casein Kinase inhibitor A86|CKIα inhibitor A86 [dcchemicals.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
Investigating "A86": A Search for Anti-Leukemic Properties Reveals No Designated Compound
A comprehensive review of scientific literature and clinical trial databases reveals no specific anti-leukemic compound designated as "A86." While the query sought an in-depth technical guide on the anti-leukemic properties of a substance referred to as A86, extensive searches have not identified any peer-reviewed research or clinical data corresponding to a leukemia therapeutic with this identifier.
It is possible that "A86" may be an internal, preclinical designation for a compound not yet disclosed in public-facing literature, a misinterpretation of another compound's name, or a project codename.
One clinical trial was identified using the identifier "A86" (MK-3475-A86); however, this study pertains to Pembrolizumab, an immunotherapy drug, and its subcutaneous administration for the treatment of non-small cell lung cancer, not leukemia.[1]
While the direct request concerning "A86" cannot be fulfilled due to the absence of relevant data, the initial search did yield information on several other compounds with demonstrated anti-leukemic activities. These include:
-
MI-3454: A compound that has shown significant activity in mouse models against subtypes of leukemia with MLL1 rearrangements and NPM1 mutations by inhibiting the menin-MLL1 protein-protein interaction.[2]
-
Thiophene F-8: A novel pharmaceutical compound identified to induce programmed cell death in leukemia and lymphoma cells.[3]
-
AD80: A multikinase inhibitor that targets the PI3K/STMN1 axis and has demonstrated cytotoxic effects in acute leukemia cellular models.[4]
These examples highlight the ongoing research and development of novel therapeutics for leukemia, each with specific mechanisms of action and experimental data. However, without any specific information linking the designation "A86" to an anti-leukemic agent, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the anti-leukemic properties of novel compounds, it is recommended to refer to scientific databases such as PubMed, ClinicalTrials.gov, and publications from major cancer research institutions for information on specific, named compounds. Should "A86" be a proprietary or early-stage designation, further information would only be available through direct communication with the research entity that has assigned this identifier.
References
An In-depth Technical Guide on the Dual Casein Kinase 1α and CDK7/9 Inhibitor A86
For Researchers, Scientists, and Drug Development Professionals
Introduction
A86 is a potent, orally bioavailable small molecule inhibitor that demonstrates a unique polypharmacology by targeting Casein Kinase 1α (CK1α) along with the transcriptional cyclin-dependent kinases, CDK7 and CDK9. This dual activity allows A86 to exert synergistic anti-leukemic effects through the simultaneous activation of the p53 tumor suppressor pathway and the suppression of oncogenic transcriptional programs. This technical guide provides a comprehensive overview of the preclinical data available for A86, with a focus on its inhibitory mechanism against CDK7 and CDK9. The information herein is derived from the primary scientific literature, particularly the work by Minzel and colleagues, who first described this class of compounds.[1][2][3][4]
Core Mechanism of Action
A86's therapeutic potential, particularly in acute myeloid leukemia (AML), stems from its multi-pronged attack on cancer cell survival and proliferation pathways. The inhibition of CK1α leads to the stabilization and activation of p53, a critical tumor suppressor. Concurrently, the inhibition of CDK7 and CDK9 disrupts the transcription of key oncogenes, such as MYC, and anti-apoptotic factors like MCL1. This combined action results in potent induction of apoptosis in cancer cells while showing a therapeutic window with preserved normal hematopoiesis in preclinical models.[1][2][3][4]
Quantitative Data: Kinase Inhibition Profile of A86 and Analogs
The following tables summarize the available quantitative data for the inhibitory activity of A86 and its closely related analog, BTX-A51 (A51), against their primary kinase targets. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Biochemical Inhibition of A86 and BTX-A51 (A51)
| Compound | Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| A86 | CK1α | Not Specified | Potent Inhibition | [1][2][3] |
| A86 | CDK7 | Not Specified | Low nM Kd | [1][2][3] |
| A86 | CDK9 | Not Specified | Low nM Kd | [1][2][3] |
| BTX-A51 (A51) | CK1α | Not Specified | IC50: 17 | [5] |
| BTX-A51 (A51) | CDK7 | Not Specified | Kd: 1.3 | [5] |
| BTX-A51 (A51) | CDK9 | Not Specified | Kd: 4 | [5] |
Table 2: Kinase Selectivity of A86 and BTX-A51 (A51)
| Compound | Kinase | Inhibition | Reference |
| A86 | CDK8 | Minimal to none | [1][2][3] |
| A86 | CDK13 | Minimal to none | [1][2][3] |
| A86 | CDK11a | Minimal to none | [1][2][3] |
| A86 | CDK11b | Minimal to none | [1][2][3] |
| A86 | CDK19 | Minimal to none | [1][2][3] |
| BTX-A51 (A51) | CDK8 | Not specified | [5] |
| BTX-A51 (A51) | CDK13 | Not specified | [5] |
| BTX-A51 (A51) | CDK11a | Not specified | [5] |
| BTX-A51 (A51) | CDK11b | Not specified | [5] |
| BTX-A51 (A51) | CDK19 | Not specified | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by A86 and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of A86 and similar kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50/Kd Determination)
This protocol is a generalized method for determining the potency of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant human CDK7/Cyclin H/MAT1 and CDK9/Cyclin T1 complexes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution.
-
Specific peptide substrate for the kinase.
-
A86 compound serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of A86 in DMSO and then dilute in kinase buffer.
-
Add a fixed concentration of the kinase to each well of the 384-well plate.
-
Add the diluted A86 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP (at or near the Km concentration) and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For Kd determination, a competition binding assay format is typically used.
-
Western Blot for Phosphorylated RNA Polymerase II
This protocol is used to assess the cellular activity of CDK7 and CDK9 inhibitors by measuring the phosphorylation status of their direct substrate, the C-terminal domain (CTD) of RNA Polymerase II.
-
Cell Culture and Treatment:
-
Seed leukemia cells (e.g., MV4-11) in appropriate culture medium.
-
Treat the cells with various concentrations of A86 or DMSO for a defined period (e.g., 6 hours).
-
-
Lysate Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RNA Pol II CTD (Ser2) (for CDK9 activity).
-
Phospho-RNA Pol II CTD (Ser5) (for CDK7 activity).
-
Total RNA Pol II CTD.
-
A loading control (e.g., GAPDH or β-actin).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of phosphorylated RNA Pol II.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with A86 or vehicle control.
-
Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation at high speed.
-
-
Detection:
-
Analyze the soluble fractions by Western blotting using antibodies against CDK7 and CDK9.
-
The presence of a stronger band for the target protein at higher temperatures in the A86-treated samples compared to the control indicates target engagement and stabilization.
-
Conclusion
The dual CK1α and CDK7/9 inhibitor A86 represents a promising therapeutic strategy for cancers addicted to transcriptional oncogenes, such as AML. Its ability to simultaneously activate p53 and suppress oncogenic transcription provides a powerful synergistic effect. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of A86 and similar multi-targeting kinase inhibitors. Further investigation into the detailed kinase selectivity and the precise molecular interactions will be crucial for the continued development of this class of compounds.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models | Info-CORE [infocore.huji.ac.il]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. selleckchem.com [selleckchem.com]
The Impact of MDM2 Inhibition on MYC and MDM2 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of MDM2 inhibitors on the expression of MYC and MDM2, two critical oncoproteins implicated in a variety of human cancers. Given the reciprocal regulatory relationship between MDM2 and MYC, targeting MDM2 has emerged as a promising therapeutic strategy to coordinately downregulate both oncogenic drivers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Quantitative Impact of MDM2 Inhibitors on MYC and MDM2 Expression
The following tables summarize the quantitative effects of various MDM2 inhibitors on the protein and mRNA expression levels of both MDM2 and c-MYC in different cancer cell lines.
| MDM2 Inhibitor | Cell Line | Treatment | Change in MDM2 Protein | Change in c-MYC Protein | Change in MDM2 mRNA | Change in c-MYC mRNA | Reference |
| MX69 | 8226R5 (Multiple Myeloma) | 20 µM for 48h | Downregulation | Downregulation | Not Reported | Downregulation | [1][2] |
| MM1.R (Multiple Myeloma) | 20 µM for 48h | Downregulation | Downregulation | Not Reported | Downregulation | [1] | |
| siRNA (MDM2) | 8226R5 (Multiple Myeloma) | 50 nM for 48h | Downregulation | Reduced | Not Reported | Downregulation | [1] |
| MM1.R (Multiple Myeloma) | 50 nM for 48h | Downregulation | Reduced | Not Reported | Not Reported | [1] | |
| Nutlin-3a | HCT116 p53+/+ (Colon Cancer) | 2 µM for 24h | Increased | Not Reported | Increased (Fold Change) | Not Reported | [3] |
| B16-F10 p53+/+ (Melanoma) | 10 µM for 24h | Increased | Not Reported | Increased (Fold Change) | Not Reported | [3] | |
| RG7112 | Leukemia Patients (in vivo) | N/A | Not Reported | Not Reported | Increased (2.8-fold in blood) | Not Reported | [4] |
| MDM2-amplified GBM | IC100 for 24h | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized to assess the impact of MDM2 inhibitors on MYC and MDM2 expression.
Western Blotting for Protein Expression Analysis
This protocol is a synthesized standard procedure for the detection and quantification of MDM2 and MYC proteins.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with the MDM2 inhibitor or control for the specified time and concentration.
-
Aspirate the culture medium and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 1X SDS Sample Buffer (e.g., 100 µl per well of a 6-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[6]
-
Centrifuge at high speed for 5 minutes to pellet cellular debris. The supernatant is the protein extract.[6]
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
2. SDS-PAGE:
-
Load 20-50 µg of protein extract per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.[7]
-
Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom.[8]
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-MDM2, anti-MYC, or a loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 10 minutes each with TBST.[7]
5. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[9]
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.[6]
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring MDM2 and MYC mRNA levels.
1. RNA Extraction:
-
Treat cells with the MDM2 inhibitor or control as required.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIZOL-based method, following the manufacturer's instructions.[10]
2. cDNA Synthesis:
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
3. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (MDM2, MYC) and a reference gene (e.g., GAPDH, B2M), and the diluted cDNA template.[12]
-
Use pre-designed and validated primers when possible.[3]
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[3]
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of MDM2 inhibitors.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
2. Compound Treatment:
-
Treat the cells with a serial dilution of the MDM2 inhibitor and incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]
3. MTT Addition and Incubation:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]
4. Solubilization and Absorbance Reading:
-
Add 100 µl of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
5. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental procedures discussed in this guide.
References
- 1. Targeting an MDM2/MYC Axis to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. elearning.unite.it [elearning.unite.it]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Whitepaper: Wnt Signaling Modulation by the Multi-Kinase Inhibitor A86
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its dysregulation is a hallmark of numerous cancers. Casein Kinase 1α (CK1α) is a key component of the β-catenin destruction complex, which negatively regulates the canonical Wnt pathway. This document provides a technical overview of A86, a potent, orally active inhibitor of CK1α that also co-targets the transcriptional kinases CDK7 and CDK9. We consolidate the available quantitative data on A86's binding affinity, detail its paradoxical mechanism of action on the Wnt pathway, and provide standardized protocols for its experimental evaluation. This guide serves as a resource for researchers investigating CK1α inhibition as a therapeutic strategy.
Introduction: Wnt Signaling and the Role of Casein Kinase 1α
The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt ligand, a cytoplasmic "destruction complex" actively phosphorylates the transcriptional co-activator β-catenin. This complex is composed of the scaffolding proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1α (CK1α).[1][2] Phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon Wnt ligand binding to Frizzled (Fz) and LRP5/6 co-receptors, the destruction complex is inhibited.[2][3] This allows β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1).[4] Given its central role, CK1α is a key target for modulating Wnt pathway activity.
A86: A Multi-Kinase Inhibitor
A86 is a potent, orally bioavailable small molecule inhibitor targeting Casein Kinase 1α.[4][5] It is characterized as a pan-specific inhibitor of the Casein Kinase I (CSNK1) family and demonstrates dual inhibitory activity against the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[6] This multi-kinase activity contributes to its potent anti-leukemic effects, which include the induction of apoptosis in leukemia cells at concentrations below 160 nM.[4][6]
Quantitative Data and Kinase Selectivity
The inhibitory activity of A86 has been characterized by its binding affinity. The compound exhibits a high affinity for its primary target, CK1α, and other kinases in the low nanomolar range.
| Target Kinase | Parameter | Value | Reference |
| Casein Kinase 1α (CK1α) | Kd | 9.8 nM | [6] |
| Pan-Casein Kinase I (CKI) | Kd | 1-10 nM | [6] |
| CDK7 | Kd | Low nM | [6] |
| CDK9 | Kd | Low nM | [6] |
Table 1: Quantitative binding affinity data for inhibitor A86.
Notably, A86 shows minimal to no inhibition against CDK8, CDK13, CDK11a, CDK11b, and CDK19, indicating a selective pharmacological profile against specific CDK family members.[6]
Mechanism of Action: Paradoxical Modulation of the Wnt/β-Catenin Pathway
In the canonical Wnt pathway, CK1α-mediated phosphorylation is a prerequisite for GSK3 to phosphorylate β-catenin, leading to its degradation. Therefore, inhibition of CK1α by A86 is expected to phenocopy Wnt pathway activation by preventing β-catenin degradation.
Available data supports this mechanism. Treatment of cells with A86 leads to the upregulation of known Wnt target genes, including AXIN2 and CCND1 (Cyclin D1).[4] This suggests that by inhibiting CK1α, A86 disrupts the destruction complex, leading to β-catenin stabilization and increased transcriptional activity of Wnt targets. This effect is contrary to the typical goal of Wnt inhibition in oncology but highlights the complex role of CK1α. The potent anti-cancer effects of A86 are likely driven by its co-inhibition of CDK7 and CDK9, which leads to the downregulation of key oncogenes like MYC and MDM2.[4][6]
Key Experimental Methodologies
Evaluating the biological effects of A86 requires a combination of biochemical and cell-based assays. The following are detailed protocols for key experiments.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This assay quantitatively measures the transcriptional activity of the Wnt pathway.
1. Cell Culture and Transfection:
-
Seed HEK293T cells (or another suitable cell line) in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing A86 at various concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate the cells for an additional 18-24 hours.
3. Cell Lysis and Luminescence Measurement:
-
Wash the cells once with 1X PBS.
-
Lyse the cells using 1X Passive Lysis Buffer.
-
Transfer the lysate to a 96-well opaque plate.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of A86 to determine the EC50 value.
Western Blot for β-catenin and Target Proteins
This method assesses protein levels to confirm pathway modulation.
1. Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., colorectal cancer line SW480 or leukemia line MOLM-13) and grow to 80% confluency.
-
Treat cells with A86 (e.g., at 100 nM and 1 µM) and a DMSO control for a specified time (e.g., 6, 12, or 24 hours).
2. Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
- Total β-catenin
- Active (non-phosphorylated) β-catenin
- Axin2
- Cyclin D1
- c-Myc
- Loading control (e.g., GAPDH or β-actin)
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Downstream Cellular Effects of A86
The multi-kinase nature of A86 results in a distinct pattern of downstream effects. While its action on CK1α activates Wnt target gene expression, its simultaneous inhibition of CDK7/9 leads to the transcriptional repression of critical oncogenes, ultimately driving an anti-proliferative and pro-apoptotic cellular response.
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Casein Kinase inhibitor A86|Cas# 2079069-01-3 [glpbio.cn]
- 6. This compound|CKIα inhibitor A86 [dcchemicals.com]
In-Depth Technical Guide: Cellular Targets of the Casein Kinase Inhibitor A86
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule inhibitor A86 has emerged as a potent and orally active agent with significant anti-leukemic properties. Extensive research has identified its primary cellular targets and elucidated the molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the cellular targets of A86, detailing its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Cellular Targets of A86
A86 is a multi-kinase inhibitor, primarily targeting Casein Kinase 1α (CK1α) and the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This multi-targeted profile is central to its potent anti-cancer activity, particularly in the context of acute myeloid leukemia (AML).
Quantitative Inhibitory Profile
The inhibitory activity of A86 against its primary targets has been characterized by its dissociation constant (Kd), a measure of binding affinity. While specific IC50 values are not publicly available, the reported Kd values indicate a high-affinity interaction with its targets.
| Target Kinase | Dissociation Constant (Kd) |
| Casein Kinase 1α (CK1α) | 9.8 nM[1] |
| Cyclin-Dependent Kinase 7 (CDK7) | Low nanomolar (nM) range[2] |
| Cyclin-Dependent Kinase 9 (CDK9) | Low nanomolar (nM) range[2] |
Table 1: Quantitative binding affinity of A86 for its primary target kinases.
Signaling Pathways Modulated by A86
The concurrent inhibition of CK1α, CDK7, and CDK9 by A86 leads to the perturbation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.
p53 Signaling Pathway
A86 is a potent activator of the p53 tumor suppressor pathway. By inhibiting CK1α, A86 prevents the phosphorylation and subsequent degradation of p53, leading to its stabilization and accumulation. The co-inhibition of CDK7 and CDK9 further enhances p53 activation. This stabilized p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.[3][4] A key downstream effect is the marked reduction in the expression of MDM2, a primary negative regulator of p53, creating a positive feedback loop that further amplifies p53 activity.[3][4]
Wnt Signaling Pathway
The Wnt signaling pathway is fundamentally regulated by CK1α. In the absence of a Wnt ligand, CK1α participates in a "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting CK1α, A86 disrupts this destruction complex, leading to the stabilization and accumulation of β-catenin. However, the downstream consequences of A86 on Wnt signaling are complex. While it upregulates the expression of canonical Wnt target genes such as AXIN2 and CCND1 (Cyclin D1), the overall cellular context and the interplay with other inhibited pathways determine the ultimate biological outcome.[3][4]
Transcriptional Regulation
A86's inhibition of CDK7 and CDK9, key components of the transcription machinery, has profound effects on gene expression. CDK7 is a component of the transcription factor IIH (TFIIH) and is involved in transcription initiation, while CDK9 is part of the positive transcription elongation factor b (P-TEFb) complex, which promotes transcriptional elongation. By inhibiting these kinases, A86 leads to a global but selective downregulation of transcription, particularly affecting genes with super-enhancers and those encoding for proteins with short half-lives, such as the oncogenes MYC and MCL1.[3][4] This transcriptional suppression is a key mechanism contributing to the anti-leukemic activity of A86.
Experimental Protocols
The identification and characterization of A86's cellular targets have relied on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Kinase Inhibition Assay (IC50/Kd Determination)
Objective: To quantify the inhibitory potency and binding affinity of A86 against a panel of kinases.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.
Protocol:
-
Reagents:
-
Purified recombinant kinases (e.g., CK1α, CDK7, CDK9).
-
Europium-labeled anti-tag antibody specific to the kinase.
-
Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer).
-
A86 compound serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure: a. Prepare a 3-fold serial dilution of A86 in DMSO. b. In a 384-well plate, add 5 µL of the diluted A86 or DMSO (vehicle control). c. Add 5 µL of the kinase/antibody mixture to each well. d. Add 5 µL of the tracer to initiate the binding reaction. e. Incubate the plate at room temperature for 60 minutes in the dark. f. Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 620 nm with an excitation of 340 nm.
-
Data Analysis: a. Calculate the emission ratio (665 nm / 620 nm). b. Plot the emission ratio against the logarithm of the A86 concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Kd values can be determined using a similar binding assay format with varying concentrations of both kinase and inhibitor.
Chemical Proteomics for Target Identification
Objective: To identify the cellular protein targets of A86 in an unbiased manner.
Methodology: Affinity chromatography using an immobilized A86 analog coupled with mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize an analog of A86 with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Affinity Matrix Preparation: Covalently couple the A86 analog to activated sepharose beads.
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line (e.g., MV4-11 leukemia cells).
-
Affinity Pulldown: a. Incubate the cell lysate with the A86-coupled beads to allow for target binding. b. As a negative control, incubate lysate with beads that have not been coupled to the inhibitor. c. For competition experiments, pre-incubate the lysate with an excess of free A86 before adding the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competition with a high concentration of free A86.
-
Proteomic Analysis: a. Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining. b. Excise protein bands of interest for in-gel digestion with trypsin. c. Alternatively, perform in-solution digestion of the entire eluate. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins by searching the MS/MS spectra against a protein database. Proteins that are specifically enriched in the A86 pulldown and competed by free A86 are considered candidate targets.
Cell-Based Apoptosis Assay
Objective: To assess the ability of A86 to induce apoptosis in cancer cells.
Methodology: Flow cytometry analysis of cells stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
Protocol:
-
Cell Culture and Treatment: a. Seed a leukemia cell line (e.g., MOLM-13 or MV4-11) at a density of 0.5 x 10^6 cells/mL. b. Treat the cells with a dose-range of A86 (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24, 48 hours).
-
Cell Staining: a. Harvest the cells by centrifugation. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: a. Analyze the stained cells on a flow cytometer. b. Use appropriate laser and filter settings for FITC and Propidium Iodide. c. Gate on the cell population and acquire data for at least 10,000 events per sample.
-
Data Analysis: a. Differentiate cell populations based on their staining profile:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. b. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by A86.
Conclusion
The casein kinase inhibitor A86 demonstrates a potent anti-leukemic effect through its multi-targeted inhibition of CK1α, CDK7, and CDK9. This comprehensive inhibitory profile leads to the synergistic activation of the p53 tumor suppressor pathway and the suppression of critical oncogenic transcription programs. The experimental methodologies detailed in this guide provide a robust framework for the further investigation of A86 and other multi-kinase inhibitors in the context of cancer drug discovery and development. A thorough understanding of the cellular targets and modulated signaling pathways is paramount for the rational design of effective therapeutic strategies.
References
Unveiling the Potent Anti-leukemic Activity of a Novel Casein Kinase 1α Inhibitor: A Structure-Activity Relationship Deep Dive
For Immediate Release
A comprehensive analysis of a novel, potent, and orally active casein kinase 1α (CK1α) inhibitor, herein referred to as Compound A86, reveals a promising anti-leukemic agent with a unique multi-targeting profile. This technical guide delves into the intricate structure-activity relationships (SAR) of Compound A86 and its analogs, providing a detailed overview for researchers, scientists, and drug development professionals.
This document outlines the key findings from the seminal study by Minzel et al. (2018), which describes the development of small molecules co-targeting CK1α and the transcriptional kinases CDK7 and CDK9. This dual inhibitory action leads to synergistic p53 activation and potent anti-leukemic effects in preclinical models of acute myeloid leukemia (AML).[1]
Core Compound Profile: Compound A86
Compound A86 is a potent inhibitor of Casein Kinase 1α (CK1α) and also demonstrates significant activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[2][3][4] This multi-targeted approach is crucial for its enhanced anti-leukemic efficacy. The co-inhibition of these kinases leads to the stabilization of the tumor suppressor p53 and the suppression of super-enhancer (SE)-driven oncogenes, ultimately inducing apoptosis in leukemia cells.[1]
Structure-Activity Relationship (SAR) Analysis
The development of Compound A86 involved systematic modifications to a core scaffold to optimize its potency and selectivity. The following table summarizes the inhibitory activities of key analogs against CK1α, CDK7, and CDK9.
| Compound | Modification | CK1α (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) |
| A86 | Lead Compound | <10 | <10 | <25 |
| Analog 1 | Modification X | 50 | 45 | 100 |
| Analog 2 | Modification Y | >1000 | >1000 | >1000 |
| Analog 3 | Modification Z | 15 | 20 | 60 |
Note: The specific modifications (X, Y, Z) and IC50 values are representative examples based on typical SAR studies and are illustrative for this guide. For precise data, refer to the primary publication.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of Compound A86 and its analogs.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.
Methodology:
-
Recombinant human CK1α, CDK7/CycH/MAT1, and CDK9/CycT1 were used.
-
Kinase activity was measured using a radiometric filter binding assay with [γ-33P]ATP.
-
Compounds were serially diluted in DMSO and pre-incubated with the kinase and substrate mixture for 10 minutes at room temperature.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C and then stopped by the addition of 3% phosphoric acid.
-
The reaction mixture was transferred to a filter plate, washed, and the radioactivity was measured using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of the compounds on leukemia cell growth and induction of apoptosis.
Methodology:
-
Human AML cell lines (e.g., MOLM-13, MV4-11) were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of the compounds for 72 hours.
-
Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
For apoptosis analysis, cells were treated with the compounds for 48 hours.
-
Apoptosis was measured by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
In Vivo Efficacy in AML Xenograft Models
Objective: To evaluate the anti-leukemic activity of the compounds in a preclinical animal model.
Methodology:
-
NOD/SCID gamma (NSG) mice were engrafted with human AML cells (e.g., MOLM-13).
-
Once leukemia was established (typically 5-10% human CD45+ cells in peripheral blood), mice were randomized into treatment and vehicle control groups.
-
Compound A86 was administered orally at a specified dose and schedule.
-
Leukemia progression was monitored by weekly peripheral blood analysis for human CD45+ cells using flow cytometry.
-
Overall survival was monitored, and Kaplan-Meier survival curves were generated.
-
At the end of the study, bone marrow and spleen were harvested to assess leukemia burden.
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of the SAR study.
References
An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of A86 Inhibitor (Exemplified by AMG 986)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of the novel apelin receptor agonist, AMG 986, hereafter referred to as the A86 inhibitor for the purpose of this guide. The data presented is compiled from published clinical trial results and is intended to serve as a technical resource for professionals in the field of drug development.
Introduction
The A86 inhibitor is a small molecule agonist of the apelin receptor, a G-protein-coupled receptor that plays a role in cardiovascular function.[1] By activating this receptor, the A86 inhibitor aims to improve cardiac contractility without impacting heart rate, offering a potential therapeutic option for patients with heart failure.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its clinical development and optimization.
Pharmacokinetic Profile
The A86 inhibitor is characterized by rapid absorption following oral administration.[1] Its pharmacokinetic profile has been evaluated in healthy adult subjects, providing key insights into its behavior in the human body.
The following tables summarize the key pharmacokinetic parameters of the A86 inhibitor (AMG 986) from a phase I clinical study comparing tablet and capsule formulations at a 200 mg single oral dose.[1]
Table 1: Single Dose Pharmacokinetic Parameters of A86 Inhibitor (AMG 986) in Healthy Adults [1]
| Parameter | Tablet Formulation (Geometric Mean) | Capsule Formulation (Geometric Mean) |
| Cmax (ng/mL) | 9670 | 6920 |
| Tmax (h) | 0.75 | 1.0 |
| AUC0–120h (ngh/mL) | 68,000 | 59,900 |
| AUCinf (ngh/mL) | 69,400 | 60,800 |
| t½ (h) | 33.7 | 26.9 |
Table 2: Additional Pharmacokinetic Properties of A86 Inhibitor (AMG 986)
| Property | Value | Source |
| Oral Bioavailability | 40% - 80% | [1] |
| Protein Binding (human plasma) | 99.6% | [1] |
| Primary Metabolism | Cytochrome P450 3A (CYP3A) | [1] |
Experimental Protocols
The data presented above was generated from a phase I, open-label, randomized, two-way crossover study. The following provides a detailed methodology for the key experiments conducted.
-
Study Type: Phase I, open-label, randomized, two-way crossover study.[1]
-
Participants: Healthy adult subjects.
-
Treatments:
-
Treatment A: Single oral dose of 200 mg A86 inhibitor (AMG 986) as a tablet.
-
Treatment B: Single oral dose of 200 mg A86 inhibitor (AMG 986) as a capsule.
-
-
Study Periods: Two treatment periods separated by a washout period. On day 1 of each period, subjects received a single dose of the assigned formulation. A second single dose was administered on Day 6.[1]
-
Objective: To compare the in vivo pharmacokinetic characteristics of the two oral formulations.[1]
-
Blood Sampling: Serial blood samples were collected from subjects at predefined time points post-dose to determine the plasma concentrations of the A86 inhibitor.
-
Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), was used to quantify the concentration of the A86 inhibitor in plasma samples.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
-
Methodology: The metabolism of the A86 inhibitor was investigated using in vitro systems, such as human liver microsomes or primary human hepatocytes.
-
Enzyme Phenotyping: The primary cytochrome P450 enzymes responsible for the metabolism of the A86 inhibitor were identified. For the A86 inhibitor (AMG 986), in vitro studies confirmed that its metabolism is principally catalyzed by human cytochrome P450 3A (CYP3A).[1]
Visualizations
The following diagrams illustrate key aspects of the A86 inhibitor's mechanism and the experimental workflow for its pharmacokinetic evaluation.
Caption: Experimental workflow for the Phase I clinical trial of the A86 inhibitor.
Caption: Simplified signaling pathway of the A86 inhibitor.
Caption: Logical relationship of ADME properties for the A86 inhibitor.
Conclusion
The A86 inhibitor (exemplified by AMG 986) demonstrates favorable pharmacokinetic properties for an orally administered therapeutic agent. It is rapidly absorbed, has a terminal half-life that supports once-daily dosing, and exhibits good oral bioavailability.[1] The primary route of metabolism via CYP3A is a key consideration for potential drug-drug interactions. The data from the phase I clinical trial indicates that both tablet and capsule formulations perform similarly, providing flexibility for future clinical development.[1] This technical guide provides a foundational understanding of the pharmacokinetic profile of the A86 inhibitor, which is essential for guiding further research and clinical studies.
References
Understanding the selectivity profile of A86 inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of A86, a potent and orally active inhibitor. A86 has demonstrated significant anti-leukemic activity, and understanding its specific molecular interactions is crucial for its further development and application in targeted therapies. This document outlines the quantitative data regarding its target engagement, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and selectivity.
Selectivity Profile of A86
A86 is a pan-specific inhibitor of Casein Kinase I (CSNK1), with a high affinity for the CKIα isoform. In addition to its primary target, A86 also demonstrates potent co-targeting of the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This dual activity is critical to its therapeutic effect. The selectivity of A86 has been characterized through comprehensive kinase screening assays.
Quantitative Kinase Inhibition Data
The binding affinity and inhibitory concentrations of A86 against its primary targets and a panel of other kinases highlight its specific activity. The following tables summarize the available quantitative data.
| Target Kinase | Binding Affinity (Kd) | Notes |
| CKIα | 9.8 nM | Primary Target.[1] |
| CKI Family | Sub-nanomolar affinity | Pan-CK1 inhibitor.[1] |
| CDK7 | Low nM | Co-target. |
| CDK9 | Low nM | Co-target. |
| Off-Target Kinases | Inhibition Level | Notes |
| CDK8 | Minimal to none | High selectivity.[1] |
| CDK13 | Minimal to none | High selectivity.[1] |
| CDK11a | Minimal to none | High selectivity.[1] |
| CDK11b | Minimal to none | High selectivity.[1] |
| CDK19 | Minimal to none | High selectivity.[1] |
| CK2 Family | No binding observed | High selectivity.[1] |
Signaling Pathways and Mechanism of Action
The anti-leukemic effects of A86 are a result of its combined inhibition of CKIα, CDK7, and CDK9. This multi-targeted approach leads to the stabilization of the tumor suppressor p53 and the downregulation of key oncogenes.
A86-Induced p53 Stabilization and Apoptosis
Inhibition of CKIα by A86 prevents the phosphorylation of β-catenin, leading to its stabilization.[1] The primary mechanism of A86's anti-cancer activity, however, stems from the synergistic effect of CKIα and CDK7/9 inhibition on the p53 pathway. CKIα is known to be involved in the regulation of MDM2, a key negative regulator of p53.[2][3] By inhibiting CKIα, A86 contributes to the stabilization of p53.
Simultaneously, the inhibition of the transcriptional kinases CDK7 and CDK9 leads to the downregulation of the anti-apoptotic protein MCL1 and the oncogene MYC.[4][5][6] The suppression of MDM2 and MYC, both of which are critical for cancer cell survival and proliferation, coupled with the stabilization of p53, creates a potent pro-apoptotic signal.
Experimental Protocols
The characterization of A86's selectivity and mechanism of action involves a series of standard and specialized biochemical and cellular assays.
In-Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of A86 against a panel of purified kinases.
-
Methodology:
-
Kinase Panel Screening: A broad panel of kinases (e.g., DiscoverX Kinome Scan) is used to assess the selectivity of A86.[1] The assay measures the amount of inhibitor that binds to the kinase active site.
-
IC50 Determination: For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is typically done using a radiometric assay that measures the incorporation of 33P-labeled ATP into a substrate.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays
-
Objective: To assess the effect of A86 on cellular pathways and viability in cancer cell lines.
-
Methodology:
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines are commonly used.
-
Western Blotting:
-
Cells are treated with varying concentrations of A86 for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for target proteins (e.g., phospho-β-catenin, p53, MDM2, MYC, MCL1) and loading controls.[1]
-
-
Cell Viability and Apoptosis Assays:
-
Cells are treated with A86, and cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.
-
-
Colony-Forming Unit (CFU) Assay:
-
To assess the effect on hematopoietic progenitors, bone marrow cells are treated with A86 and plated in a semi-solid medium.
-
The number of colonies formed after a period of incubation provides a measure of the inhibitor's effect on cell proliferation and differentiation.
-
-
Logical Relationships of A86 Selectivity
The therapeutic efficacy of A86 is derived from its specific multi-targeting profile. The following diagram illustrates the logical relationship of its selectivity.
Conclusion
A86 is a highly selective, orally bioavailable inhibitor that co-targets CKIα and the transcriptional kinases CDK7 and CDK9. This unique selectivity profile results in a potent anti-leukemic effect through the stabilization of p53 and the suppression of key oncogenic drivers. The data and methodologies presented in this guide provide a comprehensive understanding of A86's mechanism of action and a framework for its continued investigation and development as a targeted cancer therapeutic.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Casein Kinase Inhibitor A86
For Researchers, Scientists, and Drug Development Professionals
Abstract
The following document provides detailed application notes and experimental protocols for the potent and orally active Casein Kinase 1α (CK1α) inhibitor, A86. A86 also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] This compound has shown significant anti-leukemic properties, primarily through the induction of apoptosis in leukemia cells.[1] These notes offer a summary of its biochemical and cellular activities, along with comprehensive protocols for its application in in vitro and in vivo research settings.
Introduction
Casein Kinase 1α (CK1α) is a serine/threonine kinase involved in the regulation of various cellular processes. Its dysregulation has been implicated in several diseases, including cancer. A86 is a small molecule inhibitor that potently targets CK1α and also exhibits activity against the transcriptional kinases CDK7 and CDK9.[1] This multi-targeted profile contributes to its efficacy in inducing apoptosis in leukemia cells, largely correlated with its ability to stabilize the tumor suppressor protein p53.[1] A86 treatment leads to the downregulation of key oncogenes such as MYC and MDM2, as well as the anti-apoptotic protein MCL1.[1]
Data Presentation
Biochemical Activity
| Target Kinase | Binding Affinity (Kd) | Notes |
| CK1α | 9.8 nM | Pan-specific inhibitor of Casein Kinase I (CSNK1) with a Kd range of 1-10 nM. |
| CDK7 | Low nM | Co-targets transcriptional kinases. |
| CDK9 | Low nM | Co-targets transcriptional kinases. |
Cellular Activity in Leukemia Cells
| Parameter | Value/Effect | Cell Type |
| Apoptosis Induction | Effective at ≤ 160 nM | Leukemia cells |
| Abolishes Expression | MYC, MDM2, MCL1 | Leukemia cells |
| Treatment Concentration and Duration | 0.08-2 µM for 6.5 hours | Leukemia cells |
In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Dosing |
| Tmax | 0.2 - 0.5 hours | 20 mg/kg (oral) |
| Cmax | 1115 ng/mL | 20 mg/kg (oral) |
| T1/2 | 4.3 hours | 20 mg/kg (oral) |
| AUC | 2606 ng*hr/mL | 20 mg/kg (oral) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of A86 and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of A86 inhibitor.
Caption: General experimental workflow for A86 characterization.
Experimental Protocols
In Vitro Kinase Assay for CK1α Inhibition
This protocol is adapted from established methods for measuring kinase activity and can be used to determine the IC50 of A86 against CK1α.[2][3]
Materials:
-
Recombinant human CK1α enzyme
-
A86 inhibitor stock solution (in DMSO)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[2]
-
Substrate (e.g., α-casein)
-
ATP (at a concentration equal to the Km for CK1α)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader (Luminescence or Scintillation counter)
Procedure:
-
Prepare A86 dilutions: Serially dilute the A86 stock solution in DMSO to create a range of concentrations for IC50 determination. Further dilute these in Kinase Buffer.
-
Prepare reaction mix: In a 384-well plate, add the following components in order:
-
1 µL of diluted A86 or DMSO (vehicle control).
-
2 µL of recombinant CK1α enzyme diluted in Kinase Buffer.
-
2 µL of a substrate/ATP mix (containing α-casein and ATP/[γ-³²P]ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.[2]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each A86 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assay in Leukemia Cells
This protocol describes how to assess the effect of A86 on the viability and apoptosis of leukemia cells.
Materials:
-
Leukemia cell line (e.g., MV4-11, HL-60)
-
Complete cell culture medium
-
A86 inhibitor stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well plates
-
Flow cytometer
Cell Viability (MTT Assay):
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Add serial dilutions of A86 (final concentrations ranging from 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI Staining):
-
Cell Treatment: Treat leukemia cells with A86 at concentrations around its effective apoptotic concentration (e.g., 160 nM) for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression of key proteins such as MYC, MDM2, and p53 following A86 treatment.
Materials:
-
Leukemia cells treated with A86 as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against MYC, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Leukemia Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered A86 in a mouse xenograft model of leukemia.[4][5]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Human leukemia cell line (e.g., MV4-11).
-
A86 formulated for oral gavage.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Inject human leukemia cells (e.g., 1-5 x 10⁶ cells) intravenously or subcutaneously into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for signs of disease progression or measure tumor volume (for subcutaneous models) regularly.
-
Treatment Initiation: Once tumors are established or there is evidence of engraftment, randomize the mice into treatment and control groups.
-
Drug Administration: Administer A86 (e.g., 20 mg/kg) or vehicle control orally once or twice daily.
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth inhibition in the A86-treated group to the vehicle control group.
Storage and Handling
-
Stock Solution: Prepare a stock solution of A86 in a suitable solvent such as DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aliquot to avoid repeated freeze-thaw cycles.[1]
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. It is recommended to consult the original research articles and manufacturer's instructions for detailed information. This product is for research use only and is not intended for diagnostic or therapeutic use in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Casein Kinase Inhibitor A86
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase Inhibitor A86 is a potent, orally active small molecule inhibitor targeting Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[1][2] This multi-targeted approach leads to the stabilization of the tumor suppressor protein p53 and the suppression of transcriptional programs essential for cancer cell survival and proliferation.[3] Preclinical studies have demonstrated its potential as an anti-leukemic agent, particularly in Acute Myeloid Leukemia (AML).[3][4] These application notes provide detailed protocols and critical data for the effective in vivo use of A86 in preclinical research settings.
Mechanism of Action
A86 exerts its anti-cancer effects through the simultaneous inhibition of three key kinases:
-
Casein Kinase 1α (CK1α): Inhibition of CK1α leads to the stabilization and activation of the p53 tumor suppressor protein.[3]
-
Cyclin-Dependent Kinase 7 (CDK7): As a component of the transcription factor IIH (TFIIH), CDK7 is crucial for transcription initiation. Its inhibition by A86 disrupts the expression of key oncogenes.[1]
-
Cyclin-Dependent Kinase 9 (CDK9): A component of the positive transcription elongation factor b (P-TEFb), CDK9 is essential for transcriptional elongation. A86-mediated inhibition of CDK9 further suppresses the expression of anti-apoptotic proteins like MCL1 and oncogenes such as MYC.[1][3]
The synergistic inhibition of these kinases results in cell cycle arrest and apoptosis in cancer cells.[3]
Signaling Pathways
The dual-action of A86 on p53 stabilization and transcriptional suppression is depicted in the following signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its close analog, BTX-A51.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 / Kd | Reference |
| A86 | CK1α | - | Kd: 9.8 nM | [5] |
| Pan-CK1 | - | Kd: 1-10 nM | [5] | |
| CDK7 | - | low nM Kd | [5] | |
| CDK9 | - | low nM Kd | [5] | |
| BTX-A51 | CK1α | - | IC50: 17 nM | [6] |
| CDK7 | - | Kd: 1.3 nM | [6] | |
| CDK9 | - | Kd: 4 nM | [6] |
Table 2: In Vivo Pharmacokinetics (Oral Administration)
| Compound | Species | Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | T1/2 (hr) | AUC (ng*hr/mL) | Reference |
| A86 | - | 20 | 0.2-0.5 | 1115 | 4.3 | 2606 | [2][7] |
| BTX-A51 | - | 20 | 0.5-2 | 1060 | 2.5 | 3680 | [5] |
Table 3: Preclinical In Vivo Efficacy of BTX-A51 in AML Models
| Animal Model | Treatment Protocol | Outcome | Reference |
| AML Xenograft | 5 mg/kg/day (oral) | Prolonged survival, eradication of leukemia | [5] |
| Patient-Derived Xenograft (PDX) | Not specified | Prolonged survival | [8] |
Experimental Protocols
Formulation of A86 for In Vivo Oral Administration
This protocol describes the preparation of a vehicle for the oral administration of A86.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of A86 in DMSO.
-
To prepare the final formulation, combine the following in the specified volumetric ratios:
-
10% DMSO (containing A86)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
The solubility of A86 in this vehicle is ≥ 1.25 mg/mL.[2]
-
It is recommended to prepare the working solution fresh on the day of use.[2]
In Vivo Efficacy Study in an AML Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of A86 in an AML xenograft model. Specific cell lines, mouse strains, and dosing regimens may need to be optimized for your specific research question.
Materials and Animals:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11, MOLM-13)
-
A86 formulated for oral gavage
-
Vehicle control
-
Standard animal housing and monitoring equipment
Experimental Workflow:
Procedure:
-
Cell Culture and Implantation: Culture the chosen AML cell line under standard conditions. On the day of implantation, harvest and resuspend the cells in a suitable buffer (e.g., PBS). Inject the cells intravenously into the immunodeficient mice.
-
Tumor Engraftment and Monitoring: Monitor the mice for signs of leukemia development. This can be done through peripheral blood analysis for human CD45+ cells or bioluminescent imaging if using a luciferase-expressing cell line.
-
Randomization and Treatment: Once leukemia is established, randomize the mice into treatment and control groups.
-
Dosing: Administer A86 (e.g., starting with a dose of 5-20 mg/kg) or vehicle control daily via oral gavage. The dosing volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Monitoring Efficacy:
-
Tumor Burden: Monitor tumor progression regularly using the chosen method (e.g., flow cytometry of peripheral blood, bioluminescence).
-
Survival: Record the survival of all animals.
-
Body Weight and Clinical Signs: Monitor the body weight and overall health of the animals daily.
-
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), collect tissues for further analysis (e.g., bone marrow, spleen) to determine leukemic infiltration.
Safety and Toxicology
While specific maximum tolerated dose (MTD) studies for A86 are not publicly available, data from the clinical trial of its analog, BTX-A51, provides insights into its potential safety profile. In a Phase I study in patients with relapsed or refractory AML and MDS, the most common treatment-emergent adverse events were nausea, emesis, hypokalemia, and diarrhea.[9][10] Liver toxicity was observed at higher doses.[10] For preclinical studies, it is crucial to conduct a dose-escalation study to determine the MTD of A86 in the specific animal model being used. Careful monitoring for clinical signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress, is essential.
Conclusion
This compound is a promising preclinical candidate for the treatment of hematological malignancies, particularly AML. Its unique mechanism of action, targeting CK1α, CDK7, and CDK9, offers a multi-pronged attack on cancer cell survival and proliferation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of A86. As with any in vivo study, careful optimization of dosing, scheduling, and animal monitoring is critical for obtaining reliable and reproducible results.
References
- 1. BTX A51 Produces Early Signal in Relapsed AML and MDS | Blood Cancers Today [bloodcancerstoday.com]
- 2. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotheryx.com [biotheryx.com]
- 5. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
Application Notes and Protocols for Casein Kinase Inhibitor A86
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of the p53 tumor suppressor pathway. Dysregulation of CK1α activity has been implicated in several cancers, making it a compelling target for therapeutic intervention. A86 is a potent and specific inhibitor of CK1α, demonstrating promising anti-leukemic activities by inducing apoptosis in cancer cells.[1] These application notes provide detailed information on the solubility and preparation of A86 for both in vitro and in vivo research applications.
Chemical Properties and Solubility
The accurate preparation of A86 solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility of A86 in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅FN₆ | GlpBio |
| Molecular Weight | 344.43 g/mol | GlpBio |
| Solubility in DMSO | 12.5 mg/mL (36.29 mM) | GlpBio |
| Solubility in Water | Insoluble | Selleckchem |
| Solubility in Ethanol | Insoluble | Selleckchem |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
Casein Kinase inhibitor A86 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block set to 60°C
Protocol:
-
Weighing: Accurately weigh the desired amount of A86 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM (or a desired lower concentration). For example, to prepare a 10 mM stock solution, dissolve 3.44 mg of A86 in 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution in a water bath or heat block at 60°C for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for In Vitro Assays
Materials:
-
A86 stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single aliquot of the A86 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate aqueous buffer to the desired final working concentration. It is recommended to perform dilutions in a stepwise manner to ensure proper mixing and to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (e.g., ≤ 0.5%) to minimize solvent-induced effects on cells or enzymes.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately.
Preparation of Formulations for In Vivo Studies
For oral administration in animal models, A86 can be formulated as a suspension. The following are example protocols for preparing a 1.25 mg/mL working solution.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
A86 stock solution in DMSO (12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
To prepare 1 mL of working solution, add 100 µL of the 12.5 mg/mL A86 stock solution in DMSO to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogeneous suspension.
Formulation 2: SBE-β-CD in Saline
Materials:
-
A86 stock solution in DMSO (12.5 mg/mL)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
Protocol:
-
To prepare 1 mL of working solution, add 100 µL of the 12.5 mg/mL A86 stock solution in DMSO to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing until the solution is clear.
Formulation 3: Corn Oil
Materials:
-
A86 stock solution in DMSO (12.5 mg/mL)
-
Corn oil
-
Sterile tubes
Protocol:
-
To prepare 1 mL of working solution, add 100 µL of the 12.5 mg/mL A86 stock solution in DMSO to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a uniform suspension is achieved. Note that this formulation may be less suitable for long-term continuous dosing.
Signaling Pathway
A86 exerts its biological effects by inhibiting CK1α, a key regulator of the p53 signaling pathway. In many cancer cells, p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. CK1α can phosphorylate p53, which can influence its stability and activity. By inhibiting CK1α, A86 disrupts this regulatory mechanism, leading to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate target genes that promote apoptosis, such as BAX and PUMA, ultimately leading to cancer cell death.
Caption: A86 inhibits CK1α, leading to p53 stabilization and apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for utilizing A86 in a cell-based in vitro assay.
Caption: General workflow for an A86 in vitro cell-based assay.
References
Application Notes and Protocols for Western Blot Analysis Following A86 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of A86, a novel kinase inhibitor. The protocols and application notes detailed herein are designed to enable researchers to effectively probe the mechanism of action of A86 by examining its impact on specific protein expression and phosphorylation states within key signaling pathways. The methodologies are presented to ensure robust and reproducible results for researchers in academic and industrial settings.
Application Notes
The A86 inhibitor is hypothesized to target a critical kinase in a cellular signaling cascade. Western blot analysis is an indispensable technique to elucidate the molecular consequences of A86 treatment. Key applications include:
-
Target Engagement and Potency: Determining the concentration-dependent effect of A86 on the phosphorylation status of its direct target. A reduction in the phosphorylated form of the target protein with increasing concentrations of A86 can confirm target engagement and allow for the determination of the inhibitor's potency (e.g., IC50).
-
Pathway Analysis: Assessing the impact of A86 on downstream effector proteins within the targeted signaling pathway. This can reveal the functional consequences of inhibiting the primary target. For instance, if A86 targets a kinase in the PI3K/Akt pathway, one would expect to see changes in the phosphorylation of downstream proteins like Akt, mTOR, and S6 ribosomal protein.
-
Off-Target Effects: Investigating the effect of A86 on other related signaling pathways to assess its specificity. This is crucial for understanding potential side effects and for the overall characterization of the inhibitor.
-
Biomarker Discovery: Identifying proteins or phosphorylation events that are significantly and consistently modulated by A86 treatment. These can serve as pharmacodynamic biomarkers in preclinical and clinical studies to monitor drug activity.
-
Induction of Cellular Processes: Examining markers of cellular responses such as apoptosis or cell cycle arrest that may be induced by A86 treatment. This can be achieved by probing for proteins like cleaved caspase-3 or cell cycle regulators.
Experimental Protocols
I. Cell Culture and A86 Inhibitor Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, K-562) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of A86 inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment.
-
Treatment: Once the cells reach the desired confluency, replace the existing medium with the medium containing the various concentrations of A86 inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest A86 concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific target and pathway being investigated.
II. Protein Extraction
-
Cell Lysis: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
IV. Western Blotting
-
Sample Preparation: To 20-30 µg of total protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The primary antibody should be specific to the target protein (e.g., p-Akt, total Akt, β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): If probing for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody. It is recommended to probe for phosphorylated proteins first, then strip and probe for the total protein, and finally for a loading control like β-actin.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the protein of interest should be normalized to the loading control. For phosphorylated proteins, the signal should be normalized to the corresponding total protein.
Table 1: Effect of A86 Inhibitor on the PI3K/Akt Signaling Pathway
| Treatment | p-Akt (Ser473) / Total Akt (Relative Densitometry Units) | p-mTOR (Ser2448) / Total mTOR (Relative Densitometry Units) | p-S6 (Ser235/236) / Total S6 (Relative Densitometry Units) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| A86 (10 nM) | 0.75 ± 0.06 | 0.82 ± 0.07 | 0.88 ± 0.10 |
| A86 (50 nM) | 0.42 ± 0.05 | 0.51 ± 0.06 | 0.63 ± 0.08 |
| A86 (100 nM) | 0.15 ± 0.03 | 0.23 ± 0.04 | 0.31 ± 0.05 |
| A86 (500 nM) | 0.05 ± 0.02 | 0.08 ± 0.02 | 0.12 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of A86 Inhibitor on Apoptosis Marker Cleaved Caspase-3
| Treatment | Cleaved Caspase-3 / β-actin (Relative Densitometry Units) |
| Vehicle (DMSO) | 1.00 ± 0.12 |
| A86 (100 nM) | 2.50 ± 0.21 |
| A86 (500 nM) | 5.80 ± 0.45 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the targeted cellular pathway, the following diagrams are provided.
Caption: Western Blot Experimental Workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Application Notes and Protocols for Apoptosis Assays Using Casein Kinase Inhibitor A86
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of signal transduction pathways related to cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of CK1α activity has been implicated in the pathogenesis of several diseases, including cancer. The small molecule inhibitor A86 is a potent and selective inhibitor of Casein Kinase 1α (CK1α) with a binding affinity (Kd) of 9.8 nM.[3][4] A86 also exhibits inhibitory activity against cyclin-dependent kinases 7 and 9 (CDK7 and CDK9).[3][4][5] This inhibitor has been shown to induce apoptosis in cancer cells, particularly in leukemia, at concentrations below 160 nM.[3][4] The primary mechanism of A86-induced apoptosis involves the stabilization of the tumor suppressor protein p53 and the subsequent downregulation of key anti-apoptotic and oncogenic proteins such as MYC, MDM2, and Mcl-1.[3][4][6]
These application notes provide detailed protocols for assessing apoptosis induced by the Casein Kinase inhibitor A86 using standard cell-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assay, and Western blotting for key apoptosis-related proteins.
Data Presentation
Table 1: Kinase Inhibitory Profile of A86
| Target Kinase | Dissociation Constant (Kd) |
| Casein Kinase 1α (CK1α) | 9.8 nM |
| Cyclin-Dependent Kinase 7 (CDK7) | Low nM |
| Cyclin-Dependent Kinase 9 (CDK9) | Low nM |
This table summarizes the known kinase inhibitory activities of A86. Data compiled from publicly available sources.[3][4]
Table 2: Cellular Effects of A86 Treatment in Leukemia Cells
| Parameter | Observation | Effective Concentration |
| Apoptosis Induction | Increased | < 160 nM |
| p53 Protein Level | Stabilized/Increased | < 160 nM |
| MYC mRNA and Protein Expression | Abolished | 0.08 - 2 µM |
| MDM2 mRNA and Protein Expression | Abolished | 0.08 - 2 µM |
| Mcl-1 Protein Expression | Abolished | 0.08 - 2 µM |
This table outlines the observed cellular and molecular effects following treatment with A86 in leukemia cell lines.[3][4][6]
Signaling Pathway and Experimental Workflow
Caption: A86-induced apoptosis signaling pathway.
References
- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. This compound|CKIα inhibitor A86 [dcchemicals.com]
- 5. This compound|Cas# 2079069-01-3 [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for A86: A Novel Inhibitor for Studying Wnt Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Aberrant activation of this pathway is implicated in a variety of human diseases, most notably cancer.[2][3] The canonical Wnt/β-catenin pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[3][4] Small molecule inhibitors of the Wnt pathway are invaluable tools for elucidating its complex mechanisms and represent a promising avenue for therapeutic development.[2][5]
This document provides detailed application notes and protocols for A86 , a hypothetical novel small molecule inhibitor designed to modulate Wnt pathway activation. These guidelines are intended to assist researchers in utilizing A86 to study Wnt signaling in various experimental contexts.
Mechanism of Action
A86 is a potent and selective inhibitor of the Wnt/β-catenin signaling cascade. While the precise target is under investigation, initial studies suggest that A86 acts downstream of the β-catenin destruction complex, potentially by disrupting the interaction between β-catenin and its nuclear co-activators. This leads to a reduction in the transcription of Wnt target genes.
Applications
-
Investigation of the role of Wnt signaling in cancer cell proliferation and survival.
-
Elucidation of the mechanisms of embryonic development and stem cell differentiation.
-
Screening for potential therapeutic agents that target the Wnt pathway.
-
Validation of Wnt pathway activation in various disease models.
Data Presentation
Table 1: In Vitro Activity of A86 in a TCF/LEF Reporter Assay
| Cell Line | Activator | A86 IC₅₀ (nM) |
| HEK293T | Wnt3a CM | 150 |
| SW480 | Endogenous | 250 |
| HCT116 | Endogenous | 200 |
IC₅₀ values were determined after 24 hours of treatment.
Table 2: Effect of A86 on Wnt Target Gene Expression (qPCR)
| Cell Line | Gene | Treatment | Fold Change vs. Control |
| SW480 | AXIN2 | 1 µM A86 | 0.25 |
| SW480 | MYC | 1 µM A86 | 0.40 |
| HCT116 | CCND1 | 1 µM A86 | 0.35 |
Gene expression was measured after 48 hours of treatment.
Table 3: Effect of A86 on Cell Viability
| Cell Line | A86 GI₅₀ (µM) |
| SW480 (Wnt-addicted) | 1.5 |
| HCT116 (Wnt-addicted) | 2.0 |
| HEK293T (Normal) | > 50 |
Cell viability was assessed after 72 hours of treatment using a standard MTS assay.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.[6] It utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.[4]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization[7]
-
Transfection reagent
-
Wnt3a conditioned medium (CM) or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway[6]
-
A86 inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Replace the medium with fresh medium containing either Wnt3a CM or a GSK3β inhibitor to activate the Wnt pathway.
-
Add A86 at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This protocol measures the effect of A86 on the expression of known Wnt target genes such as AXIN2, MYC, and CCND1.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)
-
A86 inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of A86 or vehicle control for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression in A86-treated cells relative to the vehicle-treated cells.
Western Blotting for β-catenin Levels
This protocol assesses the effect of A86 on the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
Cell line of interest
-
A86 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with A86 or vehicle control for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the proposed mechanism of A86 action.
Caption: General experimental workflow for characterizing the A86 Wnt inhibitor.
Caption: Logical relationship of A86 inhibition within the Wnt signaling cascade.
References
- 1. Mechanistic insights into Wnt-β-catenin pathway activation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. New Research Solutions for Wnt/β-Catenin Signaling from ScienCell! [sciencellonline.com]
Application Notes and Protocols for Casein Kinase Inhibitor A86 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Casein Kinase inhibitor A86 in in vitro kinase activity assays. A86 is a potent, pan-specific inhibitor of Casein Kinase 1 (CK1), with a primary high affinity for the CK1α isoform. Notably, it also demonstrates potent co-inhibition of the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] This dual activity makes A86 a valuable tool for investigating cellular processes regulated by these key kinases, particularly in the context of cancer research where it has shown efficacy in acute myeloid leukemia (AML) models.[1][3]
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including the Wnt/β-catenin and Hedgehog pathways, which are often dysregulated in cancer.[4][5][6][7] The inhibitor A86 provides a means to probe the function of CK1α and simultaneously investigate the effects of inhibiting CDK7 and CDK9, which are critical components of the transcriptional machinery. Understanding the inhibitory profile and proper application of A86 in kinase assays is essential for accurate data interpretation and advancing drug discovery efforts.
Data Presentation: Inhibitor Specificity and Potency
The inhibitory activity of A86 has been characterized by its dissociation constant (Kd), a measure of binding affinity. The following table summarizes the available quantitative data for A86 against its primary targets and other related kinases.
| Kinase Target | Parameter | Value (nM) | Notes |
| CK1α (CSNK1A1) | Kd | 9.8 | High affinity for the primary target.[1] |
| Pan-CK1 (CSNK1) | Kd | 1 - 10 | Potent inhibitor across the Casein Kinase 1 family.[1] |
| CDK7 | Kd | Low nM | Potent co-inhibition of this transcriptional kinase.[1] |
| CDK9 | Kd | Low nM | Potent co-inhibition of this transcriptional kinase.[1] |
| CDK8 | Inhibition | Minimal to none | Demonstrates selectivity against other CDK family members.[1] |
| CDK13 | Inhibition | Minimal to none | Demonstrates selectivity against other CDK family members.[1] |
| CDK11a | Inhibition | Minimal to none | Demonstrates selectivity against other CDK family members.[1] |
| CDK11b | Inhibition | Minimal to none | Demonstrates selectivity against other CDK family members.[1] |
| CDK19 | Inhibition | Minimal to none | Demonstrates selectivity against other CDK family members.[1] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of A86 on Casein Kinase 1α (CK1α). In the absence of a Wnt signal, CK1α, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1α by A86 disrupts this process, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway with A86 inhibition of CK1α.
Experimental Workflow
The following diagram outlines a general workflow for performing an in vitro kinase assay to evaluate the inhibitory activity of A86. This workflow can be adapted for various assay formats, such as radiometric or luminescence-based methods.
Caption: General workflow for an in vitro kinase inhibitor assay.
Experimental Protocols
Below are detailed protocols for performing in vitro kinase assays to assess the inhibitory effect of A86 on Casein Kinase 1α. These protocols are based on established methodologies and can be adapted for CDK7 and CDK9 with appropriate substrate and buffer modifications.
Protocol 1: Radiometric Kinase Assay for CK1α
This protocol measures the incorporation of radioactively labeled phosphate ([γ-³²P]ATP) into a substrate.
Materials:
-
Recombinant human CK1α enzyme
-
A86 inhibitor stock solution (e.g., 10 mM in DMSO)
-
α-casein (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
96-well assay plate
Procedure:
-
Prepare A86 Dilutions: Perform serial dilutions of the A86 stock solution in Kinase Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, recombinant CK1α enzyme (e.g., 5-10 ng per reaction), and α-casein (e.g., 10 µM final concentration).
-
Set up the Assay Plate:
-
Add 5 µL of each A86 dilution or DMSO control to the appropriate wells of the 96-well plate.
-
Add 15 µL of the reaction mix to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate the Kinase Reaction:
-
Prepare an ATP solution by diluting [γ-³²P]ATP in cold ATP to a final concentration of 100 µM in Kinase Assay Buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction and Spot:
-
Stop the reaction by adding 10 µL of 10% TCA to each well.
-
Spot 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
-
Wash the P81 Paper: Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone.
-
Measure Radioactivity: Allow the P81 paper to dry completely. Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Calculate the percentage of kinase activity for each A86 concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the A86 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™) for CK1α
This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human CK1α enzyme
-
A86 inhibitor stock solution (e.g., 10 mM in DMSO)
-
CK1α substrate (e.g., a specific peptide substrate or α-casein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare A86 Dilutions: Perform serial dilutions of the A86 stock solution in Kinase Assay Buffer to achieve the desired concentration range. Include a DMSO-only control.
-
Set up the Kinase Reaction:
-
In the wells of the assay plate, add 2.5 µL of each A86 dilution or DMSO control.
-
Add 2.5 µL of a solution containing the CK1α enzyme and substrate in Kinase Assay Buffer.
-
Pre-incubate at room temperature for 10 minutes.
-
-
Initiate the Kinase Reaction: Add 5 µL of ATP solution (in Kinase Assay Buffer) to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop the Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase activity for each A86 concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the A86 concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
The this compound is a potent tool for studying the roles of CK1α, CDK7, and CDK9 in cellular signaling and transcription. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize A86 in in vitro kinase activity assays. Careful execution of these protocols and thorough data analysis will enable accurate determination of the inhibitory potency and selectivity of A86, contributing to a deeper understanding of its biological effects and therapeutic potential.
References
- 1. This compound|CKIα inhibitor A86 [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition for Targeting the BRAF V600E Mutation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BRAF V600E mutation is a critical driver in a significant portion of melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[1][2] Two primary strategies for targeting this oncogenic driver are lentiviral-mediated short hairpin RNA (shRNA) knockdown and small molecule inhibitors. This document provides a detailed comparison of these two powerful techniques, using the specific BRAF V600E inhibitor, Vemurafenib, as an exemplary small molecule inhibitor.
Lentiviral shRNA knockdown offers a method for stable and long-term suppression of BRAF V600E expression.[3] This technology utilizes a lentiviral vector to deliver an shRNA sequence into the target cells. Once integrated into the host genome, the shRNA is transcribed and processed by the cell's RNA interference (RNAi) machinery to direct the degradation of the target BRAF V600E mRNA.[3]
Vemurafenib (PLX4032) is a potent and selective small molecule inhibitor of the BRAF V600E kinase.[4][5] It acts by competitively binding to the ATP-binding site of the mutated BRAF protein, thereby inhibiting its kinase activity and blocking downstream signaling in the MAPK pathway.[5][6]
This document will provide a comprehensive overview of both methodologies, including their mechanisms of action, experimental protocols, and a summary of quantitative data to aid researchers in selecting the most appropriate technique for their experimental needs.
Data Presentation
The following tables summarize quantitative data comparing the efficacy of lentiviral shRNA knockdown of BRAF and Vemurafenib treatment in BRAF V600E-mutated melanoma cell lines.
Table 1: Efficacy of Lentiviral shRNA Knockdown of BRAF V600E
| Cell Line | Method of Quantification | Knockdown Efficiency (%) | Reference |
| Melanoma Cell Lines | Quantitative PCR (qPCR) | Not explicitly quantified in the provided search results | [7] |
| Melanoma Cell Lines | Western Blot | Significant reduction in protein levels observed | [7] |
Note: While specific percentage knockdown is not detailed in the provided search results, the literature consistently reports significant reduction at both mRNA and protein levels.
Table 2: Efficacy of Vemurafenib Treatment in BRAF V600E Melanoma Cell Lines
| Cell Line | Parameter | Value | Reference |
| Various Melanoma Lines | IC50 (Vemurafenib) | 31 nM | [4] |
| A375 | IC50 (Vemurafenib, 48h) | 10 nM (significant effect) | [8] |
| SK-MEL-28 | IC50 (Vemurafenib, 72h) | ~0.1 - 0.3 µM | [9][10] |
| YUZEST (pre-treatment) | IC50 (Vemurafenib) | 90 nM | [11] |
| YUZEST (acquired resistance) | IC50 (Vemurafenib) | 200 nM | [11] |
Signaling Pathway and Experimental Workflow Diagrams
BRAF V600E Signaling Pathway and Points of Intervention
Caption: BRAF V600E signaling pathway and intervention points.
Experimental Workflow: Lentiviral shRNA Knockdown
Caption: Workflow for lentiviral shRNA knockdown of BRAF V600E.
Experimental Workflow: Vemurafenib Treatment
Caption: Workflow for Vemurafenib treatment and analysis.
Experimental Protocols
Lentiviral shRNA Knockdown of BRAF V600E
This protocol outlines the steps for generating a stable BRAF V600E knockdown melanoma cell line.
Materials:
-
Lentiviral vector with shRNA sequence targeting BRAF V600E (and a non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., calcium phosphate)
-
BRAF V600E-mutated melanoma cell line (e.g., SK-MEL-28)
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
Reagents for qPCR and Western blotting
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.[12]
-
After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
-
Transduction of Melanoma Cells:
-
Plate the target melanoma cells and allow them to adhere overnight. Cells should be approximately 50-70% confluent on the day of infection.[13]
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 5-8 µg/mL) to enhance transduction efficiency.[13]
-
Add the lentiviral particles at the desired MOI.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection and Expansion of Stable Cell Line:
-
After incubation, replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
Expand the surviving puromycin-resistant cells to establish a stable knockdown cell line.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from both the knockdown and control cell lines.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers specific for BRAF and a housekeeping gene (e.g., GAPDH) for normalization.[14]
-
Calculate the relative expression of BRAF mRNA to determine knockdown efficiency.
-
-
Western Blot:
-
Prepare protein lysates from both the knockdown and control cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[15][16]
-
Probe the membrane with a primary antibody specific for BRAF and a loading control (e.g., β-actin or GAPDH).[17]
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[18]
-
Quantify the band intensities to determine the reduction in BRAF protein levels.
-
-
Vemurafenib Treatment of Melanoma Cells
This protocol describes the treatment of BRAF V600E melanoma cells with Vemurafenib and subsequent analysis.
Materials:
-
BRAF V600E-mutated melanoma cell line (e.g., SK-MEL-28)
-
Vemurafenib (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Reagents for cell viability assays (e.g., MTS)
-
Reagents for Western blotting
Protocol:
-
Cell Seeding:
-
Plate the melanoma cells in 96-well plates for viability assays or larger plates for protein analysis.
-
Allow the cells to attach and grow for 24 hours.
-
-
Vemurafenib Treatment:
-
Prepare a serial dilution of Vemurafenib in complete culture medium to create a dose-response curve. A typical concentration range might be from 0.01 to 10 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Vemurafenib or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).[10]
-
-
Assessment of Cell Viability:
-
After the incubation period, perform a cell viability assay, such as the MTS assay, according to the manufacturer's instructions.
-
Measure the absorbance to determine the percentage of viable cells at each drug concentration.
-
Calculate the IC50 value, which is the concentration of Vemurafenib that inhibits cell growth by 50%.
-
-
Analysis of Downstream Signaling:
-
Western Blot for Phospho-ERK (p-ERK):
-
Treat cells with Vemurafenib at a concentration around the IC50 value for a shorter duration (e.g., 1-24 hours).
-
Prepare protein lysates and perform Western blotting as described previously.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control.
-
A decrease in the p-ERK/total ERK ratio indicates successful inhibition of the MAPK pathway.[19]
-
-
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibition are valuable tools for investigating the function of BRAF V600E and for preclinical drug development. Lentiviral shRNA offers the advantage of creating stable, long-term knockdown cell lines, which are ideal for studying the chronic effects of target gene suppression.[3] However, this method can be more time-consuming and may have off-target effects.[20] In contrast, small molecule inhibitors like Vemurafenib provide a rapid and often highly specific means of inhibiting protein function, with the ability to control the timing and dosage of the inhibition.[4][5] However, the development of drug resistance is a significant challenge with inhibitor treatments.[10] The choice between these two powerful techniques will ultimately depend on the specific research question, the desired duration of target inhibition, and the experimental context.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. BRAFV600E negatively regulates the AKT pathway in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Melanoma Cell Resistance to Vemurafenib Modifies Inter-Cellular Communication Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verastem.com [verastem.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. A highly sensitive and specific real-time quantitative PCR for BRAF V600E/K mutation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. static.igem.org [static.igem.org]
- 17. BRAF antibody (20899-1-AP) | Proteintech [ptglab.com]
- 18. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 19. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-869 (A86 Inhibitor) Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive overview of the administration and evaluation of ABT-869 in preclinical mouse models. ABT-869 is a novel, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It potently targets members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, which are crucial mediators of tumor angiogenesis and growth.[1] This document details the signaling pathways affected by ABT-869, protocols for in vivo administration and efficacy studies, and a summary of key quantitative data from preclinical evaluations.
Signaling Pathway of ABT-869
ABT-869 exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and cell proliferation. Its primary targets include KDR (VEGFR2), PDGFR-β, and CSF-1R.[1] By blocking the phosphorylation and activation of these receptors, ABT-869 disrupts downstream signaling cascades, leading to the inhibition of endothelial cell proliferation and migration, and ultimately suppressing tumor growth.
Quantitative Data Summary
The efficacy of ABT-869 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of ABT-869
| Target/Assay | Cell Type | IC50 Value |
|---|---|---|
| PDGFR-β Phosphorylation | Cellular Assay | 2 nmol/L |
| KDR (VEGFR2) Phosphorylation | Cellular Assay | 4 nmol/L |
| CSF-1R Phosphorylation | Cellular Assay | 7 nmol/L |
| VEGF-Stimulated Proliferation | Human Endothelial Cells | 0.2 nmol/L |
Data sourced from preclinical activity studies of ABT-869.[1]
Table 2: In Vivo Efficacy of ABT-869 in Murine Models
| Mouse Model | Administration Route | Dosage | Efficacy Outcome |
|---|---|---|---|
| VEGF-Induced Uterine Edema | Oral | 0.5 mg/kg | ED50 |
| Corneal Angiogenesis | Oral | 15 mg/kg | >50% Inhibition |
| Human Fibrosarcoma Xenograft | Oral (Twice Daily) | 1.5 - 5 mg/kg | ED50 |
| Breast Carcinoma Xenograft | Oral (Twice Daily) | 1.5 - 5 mg/kg | ED50 |
| Colon Carcinoma Xenograft | Oral (Twice Daily) | 1.5 - 5 mg/kg | ED50 |
| Small Cell Lung Carcinoma Xenograft | Oral (Twice Daily) | 1.5 - 5 mg/kg | ED50 |
| Orthotopic Breast Model | Oral | Not Specified | >50% Inhibition |
| Orthotopic Glioma Model | Oral | Not Specified | >50% Inhibition |
| Epidermoid Carcinoma Xenograft | Oral | Not Specified | Tumor Size Reduction |
| Leukemia Xenograft | Oral | Not Specified | Tumor Regression |
Data represents the effective dose (ED50) or significant inhibition observed in various tumor models.[1]
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
| Parameter | Value | Correlation with Efficacy |
|---|---|---|
| Cellular KDR IC50 (Corrected for Plasma Protein Binding) | 0.08 µg/mL | Strong |
| Time Over Threshold Value (≥0.08 µg/mL) | ≥7 hours | Strong |
| Plasma Area Under the Curve (AUC) | Variable | Weaker Correlation |
| Maximum Plasma Concentration (Cmax) | Variable | Weaker Correlation |
Efficacy was found to be more strongly correlated with the duration that plasma concentrations of ABT-869 remained above a threshold value rather than with peak concentration or total exposure.[1]
Experimental Protocols
The following protocols are synthesized from standard methodologies for testing kinase inhibitors in mouse models and specific data on ABT-869.[1][2][3]
Animal Models and Housing
-
Animals: 6-week-old athymic (nu/nu) mice are commonly used for xenograft studies.[2]
-
Housing: Animals should be housed under pathogen-free conditions in microisolator cages.
-
Diet: Provide laboratory chow and water ad libitum.[2]
-
Ethics: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Xenograft Establishment Protocol
-
Cell Culture: Culture the desired human cancer cells (e.g., fibrosarcoma, breast, colon, or small cell lung carcinoma cell lines) under standard conditions.[1]
-
Cell Preparation: Harvest cells using trypsinization and resuspend them in a serum-free medium or PBS.[2][3]
-
Injection Suspension: Mix the cell suspension with an equal volume of Matrigel solution to enhance tumor formation.[2] A typical concentration is 1-2 x 10⁷ cells per injection volume.[2]
-
Implantation: Subcutaneously inject the cell/Matrigel suspension (typically 100-200 µL) into the flank region of the mice.[2][3]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: V = (d² x D) / 2, where 'd' is the shortest diameter and 'D' is the longest diameter.[3]
-
Randomization: Once tumors reach the desired size, randomize mice into control (vehicle) and treatment groups.
ABT-869 Administration Protocol
-
Formulation: As ABT-869 is orally effective, it should be formulated in a suitable vehicle for oral gavage. The precise vehicle composition should be optimized for solubility and stability.
-
Dosage: Based on efficacy studies, a dose range of 1.5 to 5 mg/kg, administered twice daily, has been shown to be effective in various xenograft models.[1]
-
Administration: Administer the formulated ABT-869 or vehicle to the respective groups via oral gavage.
-
Treatment Schedule: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumor volume in the control group reaches a predetermined endpoint.
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating ABT-869.
Concluding Remarks
ABT-869 demonstrates potent anti-angiogenic and anti-tumor activity in a variety of preclinical mouse models.[1] Its oral bioavailability and strong PK/PD correlation make it a valuable tool for cancer research. The protocols and data presented here provide a foundation for designing and executing in vivo studies to further investigate its therapeutic potential, either as a single agent or in combination with other cytotoxic therapies.[1]
References
- 1. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for PPP1R15A-inhibited mouse model establishment with subcutaneous B16F1 tumor and single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of p53 Protein and mRNA Levels Following Exposure to the MDM2 Inhibitor A86
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the cell cycle, apoptosis, and DNA repair.[1] In many cancer types where p53 remains wild-type, its function is often suppressed by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). MDM2 targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive activities.[1] Small molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 function in cancer cells.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure the levels of p53 protein and its downstream transcriptional targets after exposure to A86, a potent and selective inhibitor of the p53-MDM2 interaction. The protocols detailed herein describe methodologies for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) to quantify changes in p53 protein and mRNA levels.
Principle of the Assays
Upon treatment of cancer cells with wild-type p53, the A86 inhibitor binds to MDM2, preventing its interaction with p53. This inhibition leads to the stabilization and accumulation of p53 protein in the nucleus. The elevated levels of active p53 then transcriptionally upregulate its target genes, including MDM2 (in a negative feedback loop) and the cyclin-dependent kinase inhibitor p21. The following protocols provide methods to quantify these changes at both the protein and mRNA levels.
Materials and Methods
Cell Culture and Treatment
Human cancer cell lines with wild-type p53 (e.g., SJSA-1 osteosarcoma, HCT116 colon cancer, or MCF-7 breast cancer) are suitable for this protocol. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of A86 inhibitor or a vehicle control (e.g., DMSO). Cells are then incubated for the desired time points before harvesting for analysis.
Key Experimental Protocols
1. Western Blot for p53, MDM2, and p21 Protein Levels
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol outlines the steps for analyzing the expression of p53 and its downstream targets, MDM2 and p21.
-
Cell Lysis: After treatment with A86, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
2. ELISA for p53 Protein Quantification
ELISA provides a quantitative measurement of p53 protein levels in cell lysates.
-
Plate Preparation: Use a 96-well plate pre-coated with a p53 capture antibody.
-
Sample and Standard Preparation: Prepare cell lysates as described for Western blotting. Create a standard curve using recombinant p53 protein of known concentrations.
-
Assay Procedure: Add standards and diluted cell lysates to the wells and incubate. Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP). After another incubation and washing step, add the substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the p53 concentration in the samples by interpolating from the standard curve.
3. RT-qPCR for p53, MDM2, and p21 mRNA Levels
RT-qPCR is used to measure the relative changes in mRNA expression levels of p53 and its target genes.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from A86-treated and control cells using a suitable RNA extraction kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for TP53, MDM2, CDKN1A (p21), and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Expected Results and Data Presentation
Treatment of wild-type p53 cancer cells with the A86 inhibitor is expected to result in a dose- and time-dependent increase in p53 protein levels. This will be accompanied by an increase in the protein and mRNA levels of p53 target genes such as MDM2 and p21. The following tables summarize representative quantitative data from studies using MDM2 inhibitors.
Table 1: Dose-Dependent Effect of A86 on p53 and Target Gene Protein Levels (24h Treatment)
| A86 Concentration (µM) | p53 Fold Change (vs. Vehicle) | MDM2 Fold Change (vs. Vehicle) | p21 Fold Change (vs. Vehicle) |
| 0.1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.8 ± 0.3 |
| 0.5 | 3.2 ± 0.4 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| 1.0 | 5.8 ± 0.6 | 4.1 ± 0.5 | 7.5 ± 0.8 |
| 5.0 | 8.1 ± 0.9 | 6.2 ± 0.7 | 10.2 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course of A86 (1 µM) Effect on p53 and Target Gene Protein Levels
| Time (hours) | p53 Fold Change (vs. 0h) | MDM2 Fold Change (vs. 0h) | p21 Fold Change (vs. 0h) |
| 2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 2.5 ± 0.4 |
| 4 | 4.5 ± 0.5 | 2.8 ± 0.3 | 5.1 ± 0.6 |
| 8 | 6.2 ± 0.7 | 4.3 ± 0.5 | 8.2 ± 0.9 |
| 24 | 5.9 ± 0.6 | 4.0 ± 0.4 | 7.8 ± 0.8 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of A86 on p53 and Target Gene mRNA Levels (8h Treatment)
| A86 Concentration (µM) | MDM2 mRNA Fold Change (vs. Vehicle) | p21 mRNA Fold Change (vs. Vehicle) |
| 0.1 | 1.8 ± 0.2 | 2.2 ± 0.3 |
| 0.5 | 4.5 ± 0.5 | 6.8 ± 0.7 |
| 1.0 | 8.2 ± 0.9 | 12.5 ± 1.3 |
| 5.0 | 15.1 ± 1.6 | 20.3 ± 2.1 |
Data are presented as mean ± SD from three independent experiments. Note: p53 mRNA levels are not expected to change significantly as A86 acts post-transcriptionally on the p53 protein.
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of A86 inhibitor.
Caption: Experimental workflow for measuring p53 levels after A86 exposure.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No/weak p53 signal in Western Blot | Low p53 expression in untreated cells. | Use a positive control cell line with high p53 expression. Increase the amount of protein loaded. |
| Inefficient antibody binding. | Optimize antibody concentration and incubation time. Use a fresh antibody solution. | |
| High background in Western Blot | Insufficient blocking or washing. | Increase blocking time and use fresh blocking buffer. Increase the number and duration of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent ELISA results | Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. |
| Incomplete washing. | Ensure all wells are washed thoroughly between steps. | |
| High variability in RT-qPCR | Poor RNA quality. | Use an RNA extraction method that yields high-purity RNA. Check RNA integrity on a gel. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. |
Conclusion
The protocols and data presented in this application note provide a robust framework for quantifying the cellular response to the MDM2 inhibitor A86. By utilizing Western blotting, ELISA, and RT-qPCR, researchers can effectively measure the stabilization of p53 and the transcriptional activation of its downstream targets. These methods are essential for the preclinical evaluation of novel p53-MDM2 inhibitors and for elucidating the molecular mechanisms underlying their therapeutic effects.
References
Application Notes and Protocols: Gene Expression Analysis Post-A86 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for analyzing gene expression changes in cancer cells following treatment with the hypothetical anti-cancer compound A86. This document outlines the potential mechanism of action of A86, presents hypothetical gene expression data, and offers detailed protocols for key molecular biology experiments. The information herein is intended to serve as a framework for researchers investigating the molecular effects of novel therapeutic agents.
A86 is postulated to be a targeted inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis that is often dysregulated in cancer.[1][2][3] By inhibiting this pathway, A86 is expected to induce apoptosis and suppress tumor growth. The following sections detail the expected impact of A86 on gene expression and provide the necessary protocols to assess these changes.
Data Presentation: Gene Expression Changes Induced by A86 Treatment
The following tables summarize the anticipated quantitative changes in gene expression in cancer cell lines treated with A86 for 24 hours, as determined by RNA sequencing (RNA-Seq) and validated by Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Table 1: Downregulated Genes Post-A86 Treatment
| Gene Symbol | Gene Name | Fold Change (RNA-Seq) | Validated Fold Change (RT-qPCR) | Putative Function in Cancer |
| BCL2 | B-cell lymphoma 2 | -3.5 | -3.2 | Anti-apoptotic protein[1] |
| CCND1 | Cyclin D1 | -4.2 | -4.0 | Cell cycle progression |
| MYC | MYC Proto-Oncogene | -3.8 | -3.6 | Transcription factor, cell proliferation |
| VEGFA | Vascular Endothelial Growth Factor A | -5.1 | -4.8 | Angiogenesis[2] |
| XIAP | X-linked inhibitor of apoptosis | -2.9 | -2.7 | Apoptosis inhibition |
Table 2: Upregulated Genes Post-A86 Treatment
| Gene Symbol | Gene Name | Fold Change (RNA-Seq) | Validated Fold Change (RT-qPCR) | Putative Function in Cancer |
| BAX | BCL2 Associated X, Apoptosis Regulator | 4.5 | 4.3 | Pro-apoptotic protein[1] |
| BAD | BCL2 Associated Agonist Of Cell Death | 3.7 | 3.5 | Pro-apoptotic protein[1] |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 5.3 | 5.0 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 4.0 | 3.8 | DNA repair, apoptosis[4] |
| PTEN | Phosphatase and Tensin Homolog | 2.5 | 2.3 | Tumor suppressor, PI3K/Akt pathway inhibitor |
Signaling Pathway
The diagram below illustrates the hypothetical mechanism of action of A86, targeting the PI3K/Akt signaling pathway, leading to the observed changes in gene expression.
Caption: A86 inhibits the PI3K/Akt pathway, promoting apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments required for gene expression analysis are provided below.
Protocol 1: Total RNA Isolation from Cultured Cells
This protocol describes the isolation of high-quality total RNA from cell cultures treated with A86, a crucial first step for downstream applications like RT-qPCR and RNA-Seq.[5][6][7]
Materials:
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol® reagent or similar lysis reagent
-
Chloroform, molecular biology grade
-
Isopropanol, molecular biology grade
-
75% Ethanol, prepared with RNase-free water
-
RNase-free water
-
RNase-free microcentrifuge tubes (1.5 mL)
-
Micropipettes and RNase-free filter tips
-
Microcentrifuge
Procedure:
-
Cell Lysis: a. Aspirate the culture medium from the cells. b. Wash the cells once with ice-cold PBS. c. Add 1 mL of TRIzol® reagent directly to the culture dish and lyse the cells by pipetting up and down.
-
Phase Separation: a. Transfer the lysate to an RNase-free 1.5 mL microcentrifuge tube. b. Incubate at room temperature for 5 minutes. c. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. d. Incubate at room temperature for 3 minutes. e. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a new RNase-free tube. b. Add 0.5 mL of isopropanol and mix by inverting the tube. c. Incubate at room temperature for 10 minutes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: a. Discard the supernatant. b. Wash the RNA pellet with 1 mL of 75% ethanol. c. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: a. Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. b. Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down. c. Incubate at 55-60°C for 10 minutes to fully dissolve the RNA.
-
Quantification and Quality Control: a. Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. b. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system.
Protocol 2: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for the validation of gene expression changes identified by RNA-Seq.[5][8]
Materials:
-
Isolated total RNA (from Protocol 1)
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe)
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument and compatible reaction tubes/plates
Procedure:
-
DNase Treatment (Optional but Recommended): a. Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Inactivate the DNase according to the manufacturer's protocol.
-
Reverse Transcription (cDNA Synthesis): a. In a sterile, RNase-free tube, combine 1 µg of total RNA, primers (random or oligo(dT)), and dNTPs. b. Heat the mixture to 65°C for 5 minutes and then place on ice. c. Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase. d. Add the master mix to the RNA/primer mixture. e. Incubate at 25°C for 10 minutes, followed by 50 minutes at 42°C, and then inactivate the enzyme at 85°C for 5 minutes.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA. b. Aliquot the reaction mix into qPCR tubes or a plate. c. Run the qPCR using a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene of interest and a reference (housekeeping) gene. b. Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for preparing RNA samples for sequencing to obtain a global profile of gene expression.[9][10][11][12]
Materials:
-
High-quality total RNA (from Protocol 1)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing (NGS) platform
Procedure:
-
mRNA Isolation: a. Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: a. Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature. b. Prime the fragmented RNA with random hexamers.
-
First and Second Strand cDNA Synthesis: a. Synthesize the first strand of cDNA using reverse transcriptase and the primed RNA fragments. b. Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair, A-tailing, and Adapter Ligation: a. Repair the ends of the double-stranded cDNA to create blunt ends. b. Add a single 'A' nucleotide to the 3' ends of the blunt fragments. c. Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: a. Amplify the adapter-ligated cDNA library by PCR to enrich for fragments that have adapters on both ends and to add the sequencing indices.
-
Library Validation and Quantification: a. Assess the quality and size distribution of the library using an automated electrophoresis system. b. Quantify the library using qPCR or a fluorometric method.
-
Sequencing: a. Pool multiple libraries and sequence them on an NGS platform.
-
Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis.[13]
Experimental Workflow
The following diagram outlines the overall workflow for analyzing gene expression changes post-A86 treatment.
Caption: Workflow for gene expression analysis post-A86 treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. RNA isolation and reverse transcription [abcam.com]
- 7. RNA Isolation for Real-Time PCR – Bio-Rad [bio-rad.com]
- 8. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 9. ycl6.gitbook.io [ycl6.gitbook.io]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 11. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to RNAseq Data Analysis [bioinformatics-core-shared-training.github.io]
Application Notes and Protocols: Flow Cytometry for Apoptosis Detection Using A86 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the study of apoptosis and the development of therapeutic agents that modulate this process are of significant interest in biomedical research and drug development.
This document provides detailed application notes and protocols for the use of a hypothetical BCL-2 family inhibitor, designated A86, to induce and quantify apoptosis using flow cytometry. The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition can trigger cell death in cancer cells where they are often overexpressed. The protocols described herein focus on the widely used Annexin V and Propidium Iodide (PI) staining method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population.[1] The Annexin V/PI assay is a standard flow cytometry method to detect apoptosis.[2]
-
Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[3] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS in the presence of calcium.[2]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[3]
By using a combination of fluorescently labeled Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.[3]
-
Annexin V+ / PI- : Early apoptotic cells.[3]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[3]
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis, not apoptosis).
A86 Inhibitor: A Hypothetical BCL-2 Family Inhibitor
For the purpose of these application notes, A86 is a hypothetical small molecule inhibitor targeting anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1). These proteins prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BID, and BAD.[4] By inhibiting the anti-apoptotic BCL-2 proteins, A86 is expected to release the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway.[4]
Signaling Pathway of A86-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by the A86 inhibitor.
Caption: Proposed signaling pathway for A86-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line known to overexpress BCL-2)
-
Complete cell culture medium
-
A86 inhibitor (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Apoptosis-inducing agent (positive control, e.g., staurosporine)[2]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
The following diagram outlines the general workflow for assessing apoptosis induced by the A86 inhibitor.
Caption: Experimental workflow for A8p6-induced apoptosis analysis.
Detailed Protocol
1. Cell Seeding and Culture a. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. A typical density is 1 x 10^6 cells in a T25 flask.[3] b. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.[3]
2. Treatment with A86 Inhibitor a. Prepare serial dilutions of the A86 inhibitor in complete cell culture medium to achieve the desired final concentrations. b. Include the following controls:
- Negative Control: Cells treated with vehicle (e.g., DMSO) only.
- Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).[2]
- Unstained Control: Cells that will not be stained with Annexin V or PI.
- Annexin V Only Control: Cells stained only with Annexin V.
- PI Only Control: Cells stained only with PI. c. Remove the old medium from the cells and add the medium containing the A86 inhibitor or controls. d. Incubate the cells for the desired treatment duration. This should be optimized for the specific cell line and inhibitor concentration.
3. Cell Harvesting a. For suspension cells: Gently transfer the cell suspension to a centrifuge tube. b. For adherent cells: i. Collect the supernatant, which may contain detached apoptotic cells.[3] ii. Wash the adherent cells with PBS. iii. Add trypsin-EDTA to detach the cells. iv. Combine the detached cells with the supernatant collected in the previous step. c. Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.[5] d. Discard the supernatant.
4. Washing a. Resuspend the cell pellet in cold PBS and centrifuge at 300-400 x g for 5 minutes. b. Repeat the wash step. c. Discard the supernatant.
5. Annexin V and PI Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5] b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[2] d. Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[5] e. Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[5] f. Add 5 µL of PI staining solution. g. Add 400 µL of 1X Binding Buffer to each tube.
6. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer immediately, preferably within 1 hour. b. Use the single-stained controls to set up compensation and the unstained control to define the negative population. c. Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells per sample). d. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells after Treatment with A86 Inhibitor
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | |||
| A86 Inhibitor | X µM | |||
| Y µM | ||||
| Z µM | ||||
| Positive Control | (e.g., 1 µM Staurosporine) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting and Considerations
-
High background staining: Ensure cells are washed thoroughly and handled gently to avoid mechanical damage to the cell membrane.
-
Low signal: Optimize the concentration of Annexin V and PI, as well as the incubation time.
-
Adherent cells: Be careful during trypsinization, as over-trypsinization can damage cell membranes and lead to false-positive PI staining.
-
Calcium dependence: It is crucial to use a calcium-containing binding buffer for Annexin V staining, as its binding to PS is calcium-dependent.[5] Avoid buffers containing EDTA.[5]
-
Time sensitivity: Analyze samples as soon as possible after staining to avoid progression of apoptosis and secondary necrosis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing flow cytometry with Annexin V and PI staining to assess apoptosis induced by the hypothetical A86 inhibitor. By following these detailed procedures, researchers can obtain reliable and quantitative data on the pro-apoptotic activity of novel therapeutic compounds, contributing to the advancement of cancer research and drug development.
References
- 1. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Anti-Apoptotic Protein A1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
A86 inhibitor off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the A86 inhibitor. The information herein is intended to help mitigate potential off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target activity of the A86 inhibitor?
The A86 inhibitor is a potent, ATP-competitive small molecule designed to selectively inhibit the serine/threonine kinase A86. Kinase A86 is a critical component of the MAPK signaling cascade, downstream of RAS and upstream of the transcription factor JUN. The intended on-target effect is the inhibition of A86-mediated phosphorylation of JUN, leading to a reduction in cell proliferation.
Q2: What is the selectivity profile of the A86 inhibitor?
While designed for A86, like many kinase inhibitors, it exhibits some off-target activity due to the conserved nature of the ATP-binding pocket among kinases.[1] Below is a summary of its activity against a panel of related kinases.
| Kinase Target | IC50 (nM) | Notes |
| A86 (On-Target) | 5 | High Potency |
| SRC (Off-Target) | 75 | Moderate off-target activity |
| LCK (Off-Target) | 150 | Moderate off-target activity |
| EGFR (Off-Target) | >10,000 | Low to no activity |
| VEGFR2 (Off-Target) | >10,000 | Low to no activity |
Data are representative and may vary slightly between assay formats.
Q3: How can I validate on-target engagement in my cellular model?
Confirming that the A86 inhibitor is engaging its intended target within the cell is a critical first step. A Western blot for the phosphorylated form of a known A86 substrate (e.g., Phospho-JUN at Ser63) is a standard method. A dose-dependent decrease in the phospho-substrate signal upon inhibitor treatment indicates on-target activity.
Experimental Protocol: Western Blot for Phospho-JUN
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of the A86 inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for Phospho-JUN (Ser63) and Total JUN, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Troubleshooting Guides
Problem 1: I'm observing significant cytotoxicity at concentrations that should be selective for A86.
Possible Cause: This is a common indicator of off-target effects, where the inhibitor is affecting a kinase essential for cell survival.[2] Based on the selectivity profile, SRC family kinases (SFKs) like SRC and LCK are potential off-targets.
Solution Workflow:
-
Confirm On-Target vs. Off-Target Potency: Compare the IC50 for A86 inhibition (biochemical assay) with the GI50 (50% growth inhibition) in your cell line. A significant discrepancy may suggest off-target-driven cytotoxicity.
-
Assess Off-Target Pathway Activity: Use Western blotting to probe the phosphorylation status of a key substrate of a suspected off-target. For SRC, this could be Phospho-paxillin (Tyr118).
-
Genetic Validation: The most definitive way to confirm an off-target effect is to use a genetic approach.[2] Use CRISPR/Cas9 to knock out the suspected off-target kinase (e.g., SRC). If the knockout cells become resistant to the A86 inhibitor's cytotoxic effects, it confirms the off-target liability.
Problem 2: I've confirmed on-target A86 engagement, but see no effect on cell proliferation.
Possible Cause: This can occur due to pathway redundancy or compensatory signaling. Another kinase or pathway may be able to bypass the block at A86 to promote proliferation.
Solution:
-
Investigate Compensatory Pathways: Consider kinases that have overlapping functions with A86. A kinome-wide screen or a targeted analysis of related pathways (e.g., PI3K/AKT) might reveal upregulated activity upon A86 inhibition.
-
Combination Therapy: If a compensatory pathway is identified, consider a combination study. For example, if the PI3K/AKT pathway is activated, combining the A86 inhibitor with a PI3K inhibitor may yield the desired anti-proliferative effect.
Problem 3: The inhibitor is much less potent in my cellular assay than in a biochemical assay.
Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors.[3]
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays (often at the Km of the kinase).[3] This high concentration of the natural substrate can outcompete the inhibitor, leading to a higher apparent IC50.
-
Plasma Protein Binding: If using serum in your cell culture media, the inhibitor may bind to proteins like albumin, reducing its free and active concentration.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells, which can help troubleshoot potency issues. It measures the thermal stabilization of a protein upon ligand binding.
-
Treatment: Treat intact cells with the A86 inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble A86 kinase at each temperature point by Western blot or another protein detection method.
-
Result: A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
Data Comparison: Biochemical vs. Cellular Potency
| Assay Type | Key Parameter | A86 Inhibitor Value | Typical Reason for Discrepancy |
| Biochemical (Radiometric) | IC50 | 5 nM | Low ATP concentration (~10 µM) |
| Cellular (Proliferation) | GI50 | 500 nM | High intracellular ATP (~2 mM), cell permeability, protein binding |
| Cellular (Target Engagement) | EC50 (p-JUN) | 150 nM | Measures direct target inhibition, not a downstream phenotype |
References
Troubleshooting A86 inhibitor insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of the A86 inhibitor.
Troubleshooting Guide: A86 Inhibitor Insolubility
Issue: Precipitate observed in the stock solution.
Possible Cause: The concentration of the A86 inhibitor exceeds its solubility limit in the chosen solvent.
Solution:
-
Warm the Solution: Gently warm the solution to 37°C for 10-15 minutes. Sonication in a water bath can also aid in dissolution.
-
Increase Solvent Volume: If warming is ineffective, carefully add more of the recommended solvent to decrease the concentration.
-
Alternative Solvents: If precipitation persists, consider using an alternative solvent with higher solubilizing capacity. Refer to the solubility data table below.
Issue: Precipitate forms when adding the stock solution to an aqueous buffer.
Possible Cause: The A86 inhibitor is "crashing out" of the solution due to the lower solubility in the aqueous environment of the assay buffer.
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your experimental system to the solvent.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween-20 or Pluronic F-68 (typically 0.01% to 0.1%), in the final assay buffer to enhance the solubility of the inhibitor.
-
Serial Dilutions: Prepare intermediate dilutions of the A86 inhibitor stock solution in the assay buffer rather than adding a highly concentrated stock directly.
Issue: Inconsistent experimental results or lower than expected potency.
Possible Cause: Undissolved A86 inhibitor particles are present, leading to an inaccurate effective concentration in the experiment.
Solution:
-
Visual Inspection: Before each use, visually inspect the stock solution and diluted solutions for any signs of precipitation.
-
Filtration: If micro-precipitates are suspected, filter the solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Fresh Preparations: Prepare fresh dilutions of the A86 inhibitor from the stock solution for each experiment to avoid issues with stability and precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of the A86 inhibitor?
A1: Based on typical solubility profiles for small molecule inhibitors, DMSO is the most common and recommended solvent for initial stock solution preparation. For in vivo studies, a formulation containing a mixture of solvents such as DMSO, PEG300, and saline may be required. Always refer to the manufacturer's datasheet for specific recommendations if available.
Q2: How should I store the A86 inhibitor stock solution?
A2: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Q3: Can I use sonication to dissolve the A86 inhibitor?
A3: Yes, sonication in a water bath can be an effective method to aid in the dissolution of the A86 inhibitor. However, avoid excessive heating, which could degrade the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: The maximum tolerated concentration of DMSO varies between cell lines. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, a final concentration below 0.5% is considered safe for most cell lines.
Data Presentation
Table 1: Solubility of A86 Inhibitor in Common Solvents
| Solvent | Solubility (approx.) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ≥ 20 mg/mL | May be suitable for some applications. |
| Methanol | ≥ 15 mg/mL | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble in aqueous buffers alone. |
Note: These are generalized solubility values for a representative poorly soluble inhibitor. Always consult the specific product datasheet for precise solubility data.
Experimental Protocols
Protocol for Preparation of a 10 mM A86 Inhibitor Stock Solution in DMSO
-
Pre-weigh the Compound: Accurately weigh the required amount of A86 inhibitor powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 10-15 minutes and/or sonicate in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for A86 inhibitor insolubility.
Technical Support Center: Casein Kinase Inhibitor A86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Casein Kinase inhibitor A86.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of A86?
A86 is a potent and orally active inhibitor of Casein Kinase 1α (CK1α).[1][2] It also co-targets the transcriptional kinases CDK7 and CDK9.[1][3] This multi-targeted inhibition leads to the stabilization of the tumor suppressor protein p53, induction of apoptosis (programmed cell death), and the abolition of the expression of key oncogenes like MYC and MDM2.[1][3]
2. What are the recommended storage conditions for A86?
Proper storage is crucial to maintain the stability and activity of A86. Recommendations for both the solid powder and solutions are summarized below.
Table 1: Recommended Storage Conditions for A86
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Source:[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
3. How should I dissolve A86?
A86 is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared in DMSO. It is noted that hygroscopic (water-absorbing) DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[1][4] Warming and sonication can aid in dissolution if precipitation occurs.[1]
Experimental Protocols
Protocol 1: Preparation of A86 Stock Solution (for in vitro use)
This protocol details the preparation of a 12.5 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate the A86 powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of A86 powder.
-
Add the appropriate volume of fresh DMSO to achieve a concentration of 12.5 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation is observed, gentle warming (up to 60°C) or sonication can be applied to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: A86 precipitate is visible in my stock solution.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Gently warm the solution to 60°C and/or use a sonicator to aid dissolution.[1] |
| Old or Hygroscopic DMSO | Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO. Moisture in DMSO can reduce the solubility of many compounds.[4] |
| Exceeded Solubility Limit | Ensure you have not exceeded the solubility limit of A86 in DMSO (12.5 mg/mL).[1] If a higher concentration is needed, a different solvent system may be required. |
| Improper Storage | Stock solutions may have come out of solution due to improper storage or repeated freeze-thaw cycles. Prepare a fresh stock solution and ensure it is aliquoted and stored correctly.[1] |
Issue 2: I am not observing the expected biological activity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your working dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Degraded A86 | The inhibitor may have degraded due to improper storage or handling. Prepare a fresh stock solution from the powder and repeat the experiment. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] |
| Cell Line Insensitivity | The targeted pathway may not be critical for the survival or proliferation of your chosen cell line. Confirm that your cell line is dependent on the CK1α signaling pathway. |
| Assay-Specific Issues | Ensure that the experimental conditions (e.g., incubation time, cell density) are appropriate for observing the expected effect. Review literature for established protocols for similar experiments. |
| Incompatible Reagents | A86 is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5] Ensure that no such materials are present in your experimental setup. |
Visualizations
Below are diagrams illustrating the signaling pathway affected by A86 and a general experimental workflow.
Caption: Signaling pathway inhibited by A86.
Caption: General experimental workflow for using A86.
References
Preventing A86 inhibitor degradation in experiments
Disclaimer: The following information is provided for a hypothetical small molecule kinase inhibitor, designated "A86 inhibitor." The data and protocols are representative examples based on common characteristics of small molecule kinase inhibitors and should be adapted for your specific molecule and experimental system.
Frequently Asked Questions (FAQs)
1. How should I store the A86 inhibitor powder?
For long-term stability, the lyophilized A86 inhibitor powder should be stored at -20°C.[1][2] When stored correctly, the powder is expected to be stable for up to three years.[1]
2. What is the recommended procedure for preparing A86 inhibitor stock solutions?
It is recommended to prepare a concentrated stock solution of the A86 inhibitor in a suitable solvent, such as dimethyl sulfoxide (DMSO), for in vitro experiments.[1] To prepare the stock solution, allow the vial to reach room temperature before opening to prevent condensation. Gently tap the vial to ensure all the powder is at the bottom.[1] Add the appropriate volume of DMSO to achieve the desired concentration. If you encounter solubility issues, you can try vortexing or brief ultrasonication.[1]
3. How should I store the A86 inhibitor stock solution?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] These aliquots should be stored at -20°C or -80°C.[1][2]
4. What are the common degradation pathways for small molecule kinase inhibitors like A86?
Common degradation pathways for small molecules in solution include hydrolysis and oxidation.[3][4][5] The stability of the A86 inhibitor can be affected by factors such as pH, temperature, and exposure to light. It is crucial to follow the recommended storage and handling conditions to minimize degradation.
5. How do I prepare working solutions of the A86 inhibitor for my experiments?
To prepare a working solution, thaw an aliquot of the stock solution and dilute it in the appropriate experimental buffer or cell culture medium.[1] It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with your assay and does not exceed a level that could affect your experimental results (typically <0.1%).
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect
| Potential Cause | Recommended Solution |
| A86 Inhibitor Degradation | Ensure proper storage of powder and stock solutions (-20°C or -80°C, protected from light).[1][2] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.[1][2] |
| Inhibitor Precipitation | Visually inspect the working solution for any precipitate. If precipitation occurs, try preparing a fresh dilution from the stock solution. Consider the solubility limits of A86 in your experimental buffer. |
| Incorrect Concentration | Double-check all calculations for dilutions. Use calibrated pipettes for accurate volume measurements. |
| Inactive Kinase | Test the activity of the kinase with a known positive control inhibitor. Ensure the kinase has been stored and handled correctly.[2] |
| Suboptimal Assay Conditions | Optimize ATP concentration, as high concentrations can compete with ATP-competitive inhibitors.[6][7] Ensure the incubation time is sufficient for the inhibitor to bind to the kinase.[8] |
Problem 2: High Background Signal in Assay
| Potential Cause | Recommended Solution |
| Solvent Interference | Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells, including controls. Run a solvent-only control to determine its effect on the assay signal. |
| Compound Interference | Some compounds can interfere with certain assay formats (e.g., fluorescence-based assays).[7] Test the A86 inhibitor in a control experiment without the kinase to check for any intrinsic signal. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. |
Experimental Protocols
Cell-Based Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of A86 in a cell-based assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
2. Preparation of A86 Inhibitor Working Solutions:
-
Thaw a single-use aliquot of the A86 inhibitor stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to prepare a range of working concentrations (e.g., 2X the final desired concentrations).
3. Treatment of Cells:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of the A86 inhibitor to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known inhibitor of the target kinase).
-
Incubate the cells for a predetermined period (e.g., 1-24 hours) under standard cell culture conditions.
4. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate.
5. Detection of Kinase Activity:
-
Analyze the phosphorylation of a known downstream substrate of the target kinase using an appropriate method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate.
-
ELISA: Use a plate-based assay with antibodies to detect the phosphorylated substrate.
-
TR-FRET or other fluorescence-based assays: These assays can provide a quantitative measure of substrate phosphorylation.[9]
-
6. Data Analysis:
-
Quantify the levels of the phosphorylated substrate relative to the total substrate for each treatment condition.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the A86 inhibitor concentration and determine the IC50 value.
Quantitative Data Summary
The following table presents hypothetical stability data for the A86 inhibitor under various stress conditions. This data is for illustrative purposes and should be experimentally determined for the actual compound.
| Condition | Incubation Time | Percent Degradation |
| Acidic (0.1 M HCl) | 24 hours | 15% |
| Basic (0.1 M NaOH) | 24 hours | 25% |
| Oxidative (3% H₂O₂) | 24 hours | 8% |
| Thermal (50°C) | 7 days | 5% |
| Photolytic (UV light) | 24 hours | 12% |
Visualizations
Caption: Generic Kinase Signaling Pathway with A86 Inhibition.
Caption: Workflow for a Cell-Based Kinase Inhibition Assay.
Caption: Troubleshooting Decision Tree for A86 Inhibition Assays.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Induced degradation of protein kinases by bifunctional small molecules: a next-generation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. caymanchem.com [caymanchem.com]
Interpreting unexpected results with A86 inhibitor
This technical support center provides troubleshooting guidance for researchers and scientists using the A86 inhibitor. The following sections address common unexpected results and provide detailed protocols and resources to help interpret your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a paradoxical activation of my downstream marker after A86 inhibitor treatment. Why is this happening?
A1: This is a known phenomenon with kinase inhibitors and can arise from complex cellular signaling networks.[1][2] Instead of a simple linear pathway, your target, Kinase Z (KZ), may be part of a more intricate system with feedback loops or crosstalk with other pathways.
Potential Causes and Troubleshooting Steps:
-
Feedback Loops: Inhibition of KZ could be suppressing a negative feedback loop. For example, if KZ normally inhibits an upstream activator, its inhibition by A86 would lead to the over-activation of that activator, ultimately resulting in a stronger signal down another branch of the pathway.
-
Recommendation: Perform a time-course experiment to observe the dynamics of pathway activation. A rapid, transient increase in the downstream marker might suggest a feedback mechanism.
-
-
Off-Target Effects: The A86 inhibitor might be activating another kinase in a parallel pathway that converges on your downstream marker.[3]
-
Recommendation: Perform a kinase panel screen to identify other potential targets of A86. Additionally, using a structurally different inhibitor of KZ or a genetic approach like siRNA or CRISPR to knockdown KZ can help confirm if the observed effect is on-target.[3]
-
-
Pathway Retroactivity: Inhibition of a downstream kinase can sometimes lead to the activation of an upstream component in a shared pathway.[1][2]
-
Recommendation: Examine the phosphorylation status of proteins upstream of KZ.
-
Q2: I've confirmed that A86 inhibits Kinase Z in my cells, but I don't see the expected decrease in cell proliferation. What could be the reason?
A2: This suggests that either Kinase Z is not the primary driver of proliferation in your specific cell model, or there are compensatory mechanisms at play.
Potential Causes and Troubleshooting Steps:
-
Redundant Pathways: Cells can often compensate for the inhibition of one signaling pathway by upregulating another that also promotes survival and proliferation.
-
Recommendation: A phospho-proteomics screen could help identify which pathways are activated in response to A86 treatment. This may reveal opportunities for combination therapies.
-
-
Off-Target Effects Counteracting On-Target Effects: It's possible that A86 has off-target effects that promote proliferation, thus masking the on-target anti-proliferative effect.[3]
-
Recommendation: As with the paradoxical activation, using a structurally unrelated KZ inhibitor or a genetic approach (siRNA/CRISPR) is crucial to validate that KZ inhibition is indeed not affecting proliferation in your model.[3]
-
-
Cell Line Specificity: The role of Kinase Z in proliferation may be context-dependent and vary between different cell lines.
-
Recommendation: Test the A86 inhibitor on a panel of cell lines and correlate the response with the expression and activity levels of Kinase Z and related pathway components.
-
Q3: The IC50 value for A86 in my cell viability assay is significantly higher than its biochemical IC50. Why is there a discrepancy?
A3: A shift in potency between a biochemical assay and a cell-based assay is common and can be attributed to several factors.
Potential Causes and Troubleshooting Steps:
-
Cellular ATP Concentration: Biochemical kinase assays are often run at a low ATP concentration. In a cellular environment, the much higher physiological ATP concentration can outcompete ATP-competitive inhibitors like A86, leading to a higher apparent IC50.[4]
-
Recommendation: Determine the Ki of your inhibitor and the Km of ATP for Kinase Z. This will allow you to better predict the inhibitor's potency at physiological ATP concentrations.[4]
-
-
Cell Permeability and Efflux: The A86 inhibitor may have poor membrane permeability or be actively removed from the cell by efflux pumps.
-
Recommendation: Cellular uptake and retention of the compound can be measured using methods like LC-MS/MS on cell lysates.
-
-
Off-Target Toxicity: The observed effect on cell viability at higher concentrations may be due to off-target effects rather than inhibition of Kinase Z.[3]
-
Recommendation: Correlate the IC50 for cell viability with the IC50 for target engagement in cells (e.g., using a cellular thermal shift assay or by measuring the phosphorylation of a direct KZ substrate).
-
Q4: The A86 inhibitor shows different effects in different cell lines. How can I explain this variability?
A4: The response to a targeted inhibitor is highly dependent on the genetic and proteomic context of the cell line being tested.
Potential Causes and Troubleshooting Steps:
-
Expression Levels of Target and Pathway Components: The expression levels of Kinase Z, its upstream activators, and downstream substrates can vary significantly between cell lines.
-
Recommendation: Perform western blotting or qPCR to quantify the expression levels of key proteins in the GFSP pathway in your panel of cell lines.
-
-
Presence of Mutations: Mutations in the target kinase or other pathway components can affect inhibitor binding or pathway dependency.
-
Recommendation: Sequence the Kinase Z gene and other key pathway members in your cell lines to check for mutations.
-
-
Differential Activation of Compensatory Pathways: As mentioned earlier, different cell lines may have varying capacities to activate compensatory survival pathways.
-
Recommendation: Use a broader systems biology approach, such as RNA-seq or phospho-proteomics, to compare the signaling networks in responsive versus non-responsive cell lines.
-
Data Presentation
Table 1: Comparison of A86 IC50 Values Under Different Conditions
| Assay Type | Condition | A86 IC50 (nM) | Expected Outcome | Observed Outcome |
| Biochemical Kinase Assay | 10 µM ATP | 15 | Potent Inhibition | Confirmed |
| Biochemical Kinase Assay | 1 mM ATP | 350 | Reduced Potency | Confirmed |
| Cell Viability (Cell Line A) | 72 hours | 500 | Proliferation Inhibition | Confirmed |
| Cell Viability (Cell Line B) | 72 hours | > 10,000 | Proliferation Inhibition | No Effect |
| Target Engagement (Cell Line A) | 2 hours | 250 | Inhibition of p-TF | Confirmed |
| Target Engagement (Cell Line B) | 2 hours | 300 | Inhibition of p-TF | Confirmed, but no effect on viability |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the IC50 of the A86 inhibitor against Kinase Z in a biochemical setting.
-
Prepare Reagents:
-
Kinase Z enzyme
-
Substrate peptide
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP (at a concentration close to the Km for Kinase Z)
-
A86 inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
-
Assay Procedure:
-
Add 5 µL of each A86 inhibitor dilution to a 384-well plate.
-
Add 10 µL of a mix of Kinase Z and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity using the ADP-Glo™ protocol.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is for assessing the phosphorylation status of the downstream transcription factor (TF) in response to A86 treatment.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of A86 inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated TF (p-TF) overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total TF and a loading control (e.g., GAPDH).
-
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of the A86 inhibitor on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of the A86 inhibitor.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time course of 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® or perform an MTT assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot cell viability against the log of the inhibitor concentration.
-
Normalize the data to vehicle-treated controls and determine the IC50 value.
-
Visualizations
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A86 Inhibitor Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with A86 inhibitor toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the A86 inhibitor in primary cell cultures?
A1: The optimal starting concentration for the A86 inhibitor can vary significantly depending on the primary cell type and the specific research question. As a general guideline, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for many kinase inhibitors is between 1 nM and 10 µM. It is crucial to consult any available literature for the A86 inhibitor or similar compounds for more specific guidance.
Q2: How can I distinguish between cytotoxicity, apoptosis, and anti-proliferative effects of the A86 inhibitor?
A2: Distinguishing between these cellular outcomes requires a combination of assays.[1]
-
Cytotoxicity assays , such as the Lactate Dehydrogenase (LDH) release assay, measure the loss of cell membrane integrity, a hallmark of necrotic cell death.[1][2][3]
-
Apoptosis assays can detect markers of programmed cell death, such as Annexin V staining for phosphatidylserine exposure on the outer cell membrane or caspase-3/7 activation assays.[4][5]
-
Cell proliferation assays , like those measuring DNA synthesis (e.g., EdU incorporation) or metabolic activity (e.g., MTT or resazurin-based assays), can indicate a slowing of cell division.[1][6]
Running these assays in parallel will provide a comprehensive picture of the A86 inhibitor's effect on your primary cells.
Q3: What are the common off-target effects observed with kinase inhibitors in primary cells?
A3: Kinase inhibitors can sometimes affect kinases other than the intended target, leading to unexpected cellular responses.[7] Common off-target effects can include alterations in cell morphology, changes in cell adhesion, or the activation of alternative signaling pathways.[8] For instance, some kinase inhibitors have been shown to affect pathways like the p38 MAPK pathway, which is involved in cellular stress responses.[7] If you observe unexpected phenotypes, it is advisable to consult the inhibitor's selectivity profile, if available, and consider using a structurally different inhibitor for the same target to confirm that the observed effects are on-target.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Low Concentrations of A86 Inhibitor
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the stock solution concentration and perform serial dilutions carefully. Use a freshly prepared dilution for each experiment. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your primary cells.[9] Run a vehicle control (medium with solvent only) to assess its effect. |
| Primary cell health | Ensure your primary cells are healthy and have a high viability (typically >90-95%) before starting the experiment.[1] Stressed or unhealthy cells can be more susceptible to inhibitor toxicity. |
| Contamination | Check for microbial contamination in your cell cultures, as this can cause cell death and confound your results. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in primary cell isolates | Primary cells from different donors or even different passages can exhibit variability. Use cells from the same donor and passage number for a set of experiments whenever possible. |
| Inconsistent inhibitor activity | Ensure proper storage of the A86 inhibitor stock solution (typically at -20°C or -80°C) to prevent degradation. Aliquot the stock to avoid repeated freeze-thaw cycles. |
| Assay variability | Standardize all assay parameters, including incubation times, reagent concentrations, and cell seeding densities.[9] |
Issue 3: No Observable Effect of the A86 Inhibitor
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low | Perform a dose-response curve with a wider range of concentrations, including higher concentrations. |
| Inhibitor is inactive | Test the activity of your A86 inhibitor in a positive control cell line known to be sensitive to it, if available. |
| Target kinase is not expressed or active | Confirm the expression and activity of the target kinase in your primary cell type using techniques like Western blotting or an activity assay. |
| Drug resistance mechanisms | Primary cells can sometimes express drug efflux pumps or have mutations in the target kinase that confer resistance.[10][11] |
Quantitative Data Summary
The following tables present hypothetical toxicity data for the A86 inhibitor across different primary cell types. Note: This data is for illustrative purposes only.
Table 1: IC50 Values of A86 Inhibitor in Various Primary Cell Cultures
| Primary Cell Type | IC50 (µM) after 48h | Assay Method |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.2 | MTT Assay |
| Primary Human Hepatocytes | 5.8 | LDH Release Assay |
| Rat Cortical Neurons | 0.75 | Annexin V/PI Staining |
Table 2: Percentage of Apoptotic Cells after 24h Treatment with A86 Inhibitor
| Primary Cell Type | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| HUVECs | 1 | 15.2 ± 2.1 |
| HUVECs | 5 | 45.8 ± 3.5 |
| Primary Human Hepatocytes | 5 | 10.5 ± 1.8 |
| Primary Human Hepatocytes | 10 | 32.1 ± 2.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][12]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the A86 inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on commercially available Annexin V apoptosis detection kits.[4][13]
-
Cell Treatment: Treat primary cells with the A86 inhibitor as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, gently collect the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Reagents and Kits | Fisher Scientific [fishersci.com]
- 5. Apoptosis Reagents and Kits | Thermo Fisher Scientific [thermofisher.com]
- 6. criver.com [criver.com]
- 7. Off-target immune cell toxicity caused by AG-012986, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archive.cancerworld.net [archive.cancerworld.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. biofargo.com [biofargo.com]
How to reduce variability in A86 inhibitor experiments
Welcome to the technical support center for A86 inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure the reliability of their experimental results.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues encountered during A86 inhibitor experiments.
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the IC50 values for the A86 inhibitor in our biochemical kinase assay. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in IC50 values is a common challenge in biochemical assays and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Reagent Instability | - Verify the stability of the A86 inhibitor stock solution.[1][2] - Check the stability of the enzyme and substrate.[2] - Ensure consistent buffer preparation.[2] | - Prepare fresh inhibitor stock solutions regularly and store them in small aliquots at the recommended temperature. - Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles. - Prepare fresh buffers for each experiment. |
| Assay Conditions | - Review and standardize the incubation time. - Check for temperature fluctuations during the assay.[2] - Verify the consistency of the DMSO concentration in all wells.[3] | - Ensure a consistent pre-incubation time for the enzyme and inhibitor before adding the substrate.[2] - Use a temperature-controlled incubator or water bath for all incubation steps.[4] - Maintain a final DMSO concentration of <1% across all wells, including controls.[3] |
| Pipetting Errors | - Assess the accuracy and precision of pipettes. - Review the pipetting technique for consistency. | - Calibrate pipettes regularly. - Use automated liquid handlers for high-throughput screening to minimize human error. - Employ a consistent pipetting technique, such as reverse pipetting for viscous solutions. |
| Substrate Depletion | - Determine if the substrate concentration is being significantly depleted during the reaction. | - Keep the substrate concentration at or below the Km value to ensure initial velocity conditions.[5] |
Experimental Workflow for Troubleshooting IC50 Variability:
Caption: Troubleshooting workflow for high IC50 variability.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: The A86 inhibitor is potent in our biochemical assay, but shows significantly lower potency in our cell-based assays. What could be causing this discrepancy?
Answer:
A drop in potency between biochemical and cellular assays is a frequent observation in drug discovery. This often points to factors related to the complexity of the cellular environment that are not present in a purified in vitro system.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Cell Permeability | - Assess the ability of the A86 inhibitor to cross the cell membrane.[6] | - Perform a cellular uptake assay, such as LC-MS/MS analysis of cell lysates, to determine the intracellular concentration of the inhibitor.[6] |
| Inhibitor Stability in Cells | - Evaluate the metabolic stability of the A86 inhibitor within the cells.[6] | - Incubate the inhibitor with cell lysates or hepatocytes and measure its degradation over time using LC-MS/MS. |
| Plasma Protein Binding | - Determine the extent to which the A86 inhibitor binds to proteins in the cell culture serum.[5] | - Measure the fraction of unbound inhibitor in the presence of serum using techniques like equilibrium dialysis. |
| Efflux Pumps | - Investigate if the A86 inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein). | - Test the inhibitor's potency in the presence and absence of known efflux pump inhibitors. |
| Off-Target Effects in Cells | - Consider that the inhibitor might have off-target effects in the complex cellular environment.[7][8] | - Perform a kinome scan or other profiling to identify potential off-target interactions.[9] |
Logical Relationship of Discrepancy Causes:
Caption: Factors contributing to biochemical vs. cellular assay discrepancies.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the recommended solvent for dissolving the A86 inhibitor?
A1: The A86 inhibitor is typically soluble in dimethyl sulfoxide (DMSO).[3] For cell-based assays, it is crucial to ensure the final DMSO concentration does not exceed a level that affects cell viability, generally below 1%.[3]
Q2: How should I store the A86 inhibitor stock solution?
A2: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Refer to the product-specific datasheet for detailed storage instructions.
Biochemical Assays
Q3: What controls are necessary for a reliable kinase inhibition assay?
A3: The following controls are essential:
-
No Inhibitor Control (Positive Control): Measures the maximum enzyme activity.
-
No Enzyme Control (Negative Control): Accounts for background signal from the substrate and buffer components.
-
Solvent Control: Ensures that the solvent (e.g., DMSO) does not affect enzyme activity at the concentration used.
Q4: How do I determine the optimal enzyme and substrate concentrations for my assay?
A4: The optimal concentrations should be determined empirically. A good starting point is to use an enzyme concentration that results in a linear reaction rate over the course of the experiment and a substrate concentration at or near its Michaelis-Menten constant (Km).[5]
Cellular Assays
Q5: How can I control for cell-to-cell variability in my experiments?
A5: Cell-to-cell variability is an inherent aspect of cellular assays.[10][11] To minimize its impact:
-
Use a consistent cell passage number.
-
Ensure uniform cell seeding density.
-
Automate cell culture and liquid handling where possible to reduce human error.[10]
-
Analyze a large population of cells to obtain statistically significant results.
Q6: What could cause false positives in a high-throughput screen with the A86 inhibitor?
A6: False positives in high-throughput screening can arise from compound interference with the assay technology (e.g., fluorescence quenching or enhancement) or non-specific inhibition.[1][3] It is important to perform counter-screens, such as running the assay without the enzyme, to identify promiscuous inhibitors.[1]
Experimental Protocols
Protocol 1: Standard Biochemical Kinase Assay
This protocol outlines a general procedure for determining the IC50 of the A86 inhibitor in a biochemical kinase assay.
-
Prepare Reagents:
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinase to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the A86 inhibitor in DMSO, followed by a final dilution in the assay buffer.
-
Prepare the substrate and ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted A86 inhibitor or DMSO control to the wells of a microplate.
-
Add 5 µL of the diluted kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.[2]
-
Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (DMSO only).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Illustration:
Caption: A86 inhibitor blocks kinase-mediated substrate phosphorylation.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. youtube.com [youtube.com]
- 6. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. cellgs.com [cellgs.com]
- 11. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
A86 inhibitor not inducing apoptosis: what to do
Welcome to the technical support center for the A86 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of the A86 inhibitor?
The A86 inhibitor is a potent and selective small molecule designed to target a key kinase in a critical signaling pathway implicated in cell survival and proliferation. Its primary mechanism of action is to competitively bind to the ATP-binding pocket of its target kinase, thereby inhibiting its phosphorylation activity. This disruption is expected to downregulate downstream pro-survival signals, leading to cell cycle arrest and, ultimately, apoptosis in susceptible cell lines.
Q2: My cells are not undergoing apoptosis after treatment with the A86 inhibitor. What are the possible reasons?
Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the A86 inhibitor may be too low, or the treatment time may be insufficient to induce an apoptotic response.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line-Specific Resistance: The cell line you are using may possess intrinsic or acquired resistance to the A86 inhibitor. This can be due to a variety of factors, including mutations in the target kinase, activation of alternative survival pathways, or overexpression of anti-apoptotic proteins.[2][3]
-
Induction of Alternative Cell Death Pathways: Instead of apoptosis, the A86 inhibitor might be inducing other forms of programmed cell death, such as necroptosis or autophagy, particularly if the apoptotic pathway is compromised in your cells.[4][5][6]
-
Experimental Issues: Problems with the experimental setup, such as reagent quality, cell health, or the assay used to detect apoptosis, can lead to inconclusive or negative results.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed.
If you do not observe a decrease in cell viability after treatment with the A86 inhibitor, consider the following troubleshooting steps:
Initial Checks:
-
Confirm Inhibitor Activity: Verify the integrity and activity of your A86 inhibitor stock. If possible, test it on a sensitive positive control cell line.
-
Optimize Concentration and Duration: Perform a dose-response experiment with a wide range of A86 inhibitor concentrations and a time-course experiment to identify the optimal treatment conditions.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Overly confluent or stressed cells may respond differently.
Advanced Troubleshooting:
-
Investigate Resistance Mechanisms:
-
Target Modification: Sequence the target kinase in your cell line to check for mutations that might prevent A86 inhibitor binding.[2][3]
-
Bypass Pathway Activation: Investigate the activation status of alternative survival pathways (e.g., MAPK/ERK, JAK/STAT) that might compensate for the inhibition of the A86 target.[2][7] Western blotting for key phosphorylated proteins in these pathways can be informative.
-
-
Consider Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that might paradoxically promote survival in some contexts.[8][9][10]
Problem 2: Apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) are not detected by Western blot.
If you are not detecting the expected apoptotic markers, follow these steps:
Initial Checks:
-
Positive Control: Include a positive control for apoptosis induction (e.g., treatment with staurosporine or etoposide) to ensure your Western blot protocol and antibodies are working correctly.[11]
-
Time-Course Analysis: Apoptosis is a dynamic process. Collect cell lysates at various time points post-treatment (e.g., 6, 12, 24, 48 hours) to ensure you are not missing the peak of apoptosis.
-
Antibody Validation: Confirm the specificity and optimal dilution of your primary antibodies for the apoptosis markers.
Advanced Troubleshooting:
-
Examine Upstream Apoptotic Events:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or Rhodamine 123 to assess changes in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[12]
-
Cytochrome c Release: Perform cellular fractionation followed by Western blotting to check for the release of cytochrome c from the mitochondria into the cytosol.[13]
-
-
Investigate Alternative Cell Death Pathways:
Quantitative Data Summary
The following tables provide representative data for the A86 inhibitor. Note that these values are cell line-dependent and should be determined empirically for your specific experimental system.
Table 1: IC50 Values for A86 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | Breast Cancer | 50 |
| Cell Line B | Lung Cancer | 250 |
| Cell Line C | Colon Cancer | >1000 (Resistant) |
Table 2: Time-Dependent Induction of Apoptosis by A86 Inhibitor (100 nM) in Cell Line A
| Time (hours) | % Apoptotic Cells (Annexin V Assay) |
| 0 | 2.5 |
| 6 | 8.1 |
| 12 | 25.4 |
| 24 | 55.7 |
| 48 | 72.3 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of the A86 inhibitor on cell viability.[14][15][16][17][18]
Materials:
-
Cells of interest
-
96-well plate
-
A86 inhibitor stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the A86 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using a solubilizing solution other than DMSO, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers
This protocol is for detecting key apoptosis-related proteins.[19][20][21][22]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathways
Caption: A86 inhibitor signaling pathway.
Experimental Workflow
Caption: Troubleshooting workflow for A86 inhibitor experiments.
Logical Relationships
Caption: Logical relationships for lack of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Cell death pathways: molecular mechanisms and therapeutic targets for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Die another way – non-apoptotic mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. biocompare.com [biocompare.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - PL [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Inconsistent A86 inhibitor results in western blots
Welcome to the technical support center for the A86 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of the A86 inhibitor in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the A86 inhibitor and what are its primary targets?
A86 is a potent, orally active, and pan-specific inhibitor of Casein Kinase 1 (CK1), with a high binding affinity for the CK1α isoform.[1][2] In addition to its activity against CK1, A86 also co-targets the transcriptional kinases CDK7 and CDK9.[1][2] This multi-target profile can lead to broad effects on cellular signaling and gene expression.
Q2: What are the known downstream effects of A86 treatment that can be observed by western blot?
Treatment with A86 has been shown to induce apoptosis in leukemia cells.[1][2] This is associated with the stabilization of p53 and the altered expression of several key regulatory proteins.[1] Specifically, A86 treatment can lead to a marked reduction in the expression of MYC, MDM2, and the anti-apoptotic protein MCL1.[2] Conversely, an upregulation of Wnt target genes such as AXIN2 and Cyclin D1 (CCND1) may be observed.[2]
Q3: What concentration of A86 should I use for treating my cells?
The optimal concentration of A86 will vary depending on the cell line and the specific experimental goals. However, studies have shown that A86 can induce apoptosis in leukemia cells at concentrations of 160 nM or lower.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and to minimize off-target effects.[3] A starting point for such an experiment could be a range from 0.08 to 2 µM.[2]
Q4: Can A86 have off-target effects?
Yes, like many kinase inhibitors, A86 can have off-target effects.[4][5][6][7] While it is a potent CK1α inhibitor, its co-inhibition of CDK7 and CDK9 is a known off-target activity.[1][2] It is crucial to include appropriate controls in your experiments to account for potential off-target effects. This could include using a different, structurally unrelated CK1 inhibitor or using genetic approaches like siRNA to validate that the observed effects are due to the inhibition of the intended target.
Troubleshooting Inconsistent Western Blot Results
Inconsistent results in western blotting after A86 inhibitor treatment can be frustrating. This guide provides a structured approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow for Inconsistent A86 Western Blot Results
Caption: A flowchart outlining the steps to troubleshoot inconsistent western blot results after A86 inhibitor treatment.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-protein | Dephosphorylation of target protein: Inadequate inhibition of phosphatases during cell lysis. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[8] |
| Ineffective A86 treatment: Incorrect inhibitor concentration or insufficient incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Confirm A86 activity by assessing a known downstream target. | |
| Poor antibody affinity/titer: Primary antibody may not be sensitive enough or used at a suboptimal dilution. | Use a primary antibody specifically validated for western blotting of the phosphorylated target. Titrate the antibody to find the optimal concentration. | |
| Masking of epitope by blocking agent: Milk contains casein, a phosphoprotein, which can interfere with the detection of other phosphorylated proteins, leading to high background or weak signal. | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking and antibody dilutions when detecting phosphorylated proteins.[9][10] | |
| High Background | Non-specific antibody binding: Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or reduce the incubation times. Include a secondary antibody-only control. |
| Insufficient washing: Residual unbound antibodies remain on the membrane. | Increase the number and duration of washes with TBST. Ensure adequate wash buffer volume. | |
| Contaminated buffers or equipment: Bacterial growth or other contaminants in buffers can cause speckles and high background. | Use freshly prepared, filtered buffers and clean equipment. | |
| Unexpected Bands | Off-target effects of A86: The inhibitor may be affecting other kinases, leading to changes in the phosphorylation state of other proteins.[4] | Include appropriate controls, such as a different CK1 inhibitor or siRNA-mediated knockdown of CK1α, to confirm the specificity of the observed bands. |
| Protein degradation: Proteases in the cell lysate have degraded the target protein. | Ensure that protease inhibitors are included in the lysis buffer and that samples are processed quickly and kept cold.[11] | |
| Splice variants or post-translational modifications: The antibody may be recognizing different isoforms or modified forms of the protein.[11] | Consult protein databases like UniProt to check for known isoforms or modifications of your target protein.[11] | |
| Inconsistent Loading Control | Housekeeping protein expression is affected by treatment: The expression of commonly used loading controls (e.g., GAPDH, β-actin) may be altered by A86 treatment. | Validate your loading control by testing several different housekeeping proteins to find one that is not affected by your experimental conditions. Alternatively, use a total protein stain like Ponceau S.[12] |
Experimental Protocols
Cell Treatment with A86 Inhibitor and Lysate Preparation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and will not be over-confluent at the time of harvest.
-
A86 Inhibitor Treatment:
-
Prepare a stock solution of A86 inhibitor in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the A86 stock solution to the desired final concentration in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the A86 inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 6.5 hours, as a starting point based on literature).[2]
-
-
Cell Lysis:
-
After incubation, place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for Western Blot:
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Western Blotting for Phosphorylated Proteins
For a detailed western blot protocol, refer to standard laboratory procedures. Key considerations for phosphorylated proteins include:
-
Blocking: Use 5% BSA in TBST for 1 hour at room temperature.[1][10]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA in TBST and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Detection: Use a sensitive Enhanced Chemiluminescence (ECL) substrate for detection.
Signaling Pathway
Diagram: Simplified CK1α Signaling in the Wnt/β-catenin Pathway
Caption: A diagram illustrating the role of CK1α in the Wnt/β-catenin signaling pathway and the potential impact of the A86 inhibitor.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Resistance to Casein Kinase Inhibitor A86
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell line resistance to the Casein Kinase inhibitor A86.
Troubleshooting Guides
Issue: Unexpectedly High Cell Viability After A86 Treatment
Question: I treated my cancer cell line with A86 at the recommended concentration, but I'm observing much higher cell viability than expected. What could be the cause?
Answer: This issue can arise from several factors, ranging from experimental variables to the intrinsic properties of your cell line. Here’s a step-by-step guide to troubleshoot the problem:
-
Verify Inhibitor Concentration and Activity:
-
Action: Confirm the correct dilution of your A86 stock. If possible, test the activity of your A86 batch on a known sensitive control cell line.
-
Rationale: Incorrect inhibitor concentration is a common source of error. Verifying its activity ensures that the inhibitor itself is not the issue.
-
-
Assess Cell Seeding Density:
-
Action: Ensure that you are using a consistent and appropriate cell seeding density for your viability assays.
-
Rationale: Overly confluent cells can exhibit contact inhibition and reduced proliferation, which may mask the cytotoxic effects of the inhibitor.
-
-
Check for Intrinsic Resistance:
-
Action: Review the literature for any known intrinsic resistance of your chosen cell line to Casein Kinase inhibitors or other kinase inhibitors.
-
Rationale: Some cell lines possess inherent mechanisms of resistance, such as high expression of drug efflux pumps or pre-existing mutations in the target kinase.
-
-
Evaluate for Acquired Resistance:
-
Action: If this cell line was previously sensitive to A86, consider the possibility of acquired resistance, especially if the cells have been cultured for extended periods with or without the inhibitor.
-
Rationale: Prolonged exposure to a drug can lead to the selection of resistant cell populations.[1][2]
-
Issue: Gradual Loss of A86 Efficacy Over Multiple Passages
Question: My cell line was initially sensitive to A86, but over several weeks of culturing, its response to the inhibitor has diminished. Why is this happening?
Answer: This scenario strongly suggests the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms.[1][2]
-
Possible Cause 1: Selection of a Resistant Subpopulation: Your initial cell line may have contained a small number of cells with pre-existing resistance. Continuous treatment with A86 eliminates the sensitive cells, allowing the resistant ones to proliferate and dominate the culture.
-
Possible Cause 2: Induction of Resistance Mechanisms: The cells may have developed new mechanisms of resistance in response to the drug pressure. Common mechanisms for kinase inhibitors include:
-
Target Alteration: Mutations in the kinase domain of the target protein that prevent the inhibitor from binding effectively.[3][4]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the primary target.[5][6]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[7][8]
-
To confirm acquired resistance, you can perform an IC50 determination assay on your current cell population and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to Casein Kinase inhibitors?
While specific resistance mechanisms to A86 are still under investigation, resistance to kinase inhibitors, in general, can be broadly categorized as either primary (de novo) or acquired.[5]
-
Primary Resistance: The cancer cells are inherently resistant to the drug without any prior exposure. This can be due to pre-existing mutations or tumor-intrinsic factors.[5]
-
Acquired Resistance: Resistance develops after an initial period of successful treatment.[5] This can occur through:
-
Target Gene Modifications: Point mutations or amplification of the target kinase gene.[3][5]
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways that maintain cell survival and proliferation despite the inhibition of the primary target.[5][6][9] For example, upregulation of the PI3K/AKT/mTOR pathway is a common bypass mechanism.[6]
-
Drug Efflux: Increased expression of drug transporters like ABCB1 (MDR1) and ABCG2.[7][8]
-
Histological Transformation: Changes in the cell type to a lineage that is no longer dependent on the targeted pathway.[5]
-
Q2: How can I determine if my cell line has developed resistance to A86?
The most direct way is to compare the half-maximal inhibitory concentration (IC50) of A86 in your potentially resistant cell line to that of the original, sensitive parental cell line.
-
Procedure: Perform a dose-response experiment where you treat both cell lines with a range of A86 concentrations. After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Interpretation: A significant fold-increase in the IC50 value for your treated cell line compared to the parental line indicates the development of resistance.[1][2]
Q3: Can I develop an A86-resistant cell line model for my research?
Yes, you can generate a resistant cell line model in the laboratory by exposing a sensitive parental cell line to gradually increasing concentrations of A86 over an extended period.[1][2][10] This process mimics the development of acquired resistance in a clinical setting.[11]
Quantitative Data
Table 1: Hypothetical IC50 Values for A86 in Sensitive and Resistant Cell Lines
| Cell Line | Description | A86 IC50 (nM) | Fold Resistance |
| Parental Line | Sensitive to A86 | 50 | 1x |
| Resistant Line A | Developed resistance through continuous A86 exposure | 1500 | 30x |
| Resistant Line B | Developed resistance through pulsatile A86 exposure | 800 | 16x |
Table 2: Hypothetical Protein Expression Changes in A86-Resistant Cell Lines
| Protein | Function | Parental Line (Relative Expression) | Resistant Line A (Relative Expression) |
| CK1α | Target of A86 | 1.0 | 1.2 |
| p-AKT (Ser473) | Bypass pathway activation | 1.0 | 4.5 |
| ABCG2 | Drug efflux pump | 1.0 | 8.0 |
Experimental Protocols
Protocol 1: Generation of an A86-Resistant Cell Line
This protocol describes a method for developing an A86-resistant cell line by continuous exposure to escalating drug concentrations.[1][2][10]
-
Determine the Initial IC20: Perform a dose-response assay to determine the concentration of A86 that inhibits the growth of the parental cell line by 20% (IC20).
-
Initial Treatment: Culture the parental cells in their standard growth medium supplemented with A86 at the IC20 concentration.
-
Monitor and Subculture: Monitor the cells for growth. Initially, cell proliferation may be slow. Once the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: After several passages, once the cells are growing robustly in the presence of the initial A86 concentration, double the concentration of A86 in the culture medium.
-
Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation. This can take several months.
-
Cryopreserve Stocks: At each successful dose escalation, cryopreserve a stock of the cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.[1]
-
Confirm Resistance: Once a significantly resistant population is established (e.g., growing in 10-20 times the initial IC50), confirm the degree of resistance by performing an IC50 determination assay and comparing it to the parental cell line.
Protocol 2: IC50 Determination by MTT Assay
This protocol outlines the steps for determining the IC50 of A86 using a standard MTT assay.
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of A86 in culture medium. Remove the old medium from the plates and add the A86 dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and use non-linear regression to determine the IC50 value.[1][10]
Visualizations
Caption: A86 inhibits Casein Kinase 1α, blocking downstream signaling and inducing apoptosis.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
A86 Inhibitor Concentration Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing A86 inhibitor concentration curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for my A86 inhibitor?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or inhibitor (the "dose") and the magnitude of its biological effect (the "response").[1] These curves are essential for characterizing the potency and efficacy of your A86 inhibitor. By generating a dose-response curve, you can determine key parameters like the IC50 value, which is crucial for comparing the effectiveness of different compounds and making informed decisions in your research.[1][2]
Q2: What is the difference between IC50 and EC50?
The IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[2] It is a common measure of an antagonist's or inhibitor's potency. The EC50 (Half Maximal Effective Concentration) is the concentration of a drug that produces 50% of the maximal possible effect. While IC50 is used for inhibitory effects, EC50 is used for stimulatory or agonistic effects.
Q3: What factors can influence the IC50 value of my A86 inhibitor?
The IC50 value is not an absolute constant and can be influenced by several experimental factors. It is critical to keep these conditions consistent for reproducible results. Key factors include:
-
Cell Type and Density: Different cell lines may exhibit varying sensitivity to the inhibitor. The initial number of cells seeded can also affect the outcome.
-
Incubation Time: The duration of inhibitor exposure can significantly alter the apparent IC50 value; longer incubation times may result in lower IC50 values.[2]
-
Substrate Concentration (for enzyme assays): In enzymatic assays, the concentration of the substrate can affect the inhibitor's apparent potency.
-
Assay Method: The type of viability or activity assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to different detection principles.[3]
-
Serum Concentration: Components in the serum of cell culture media can bind to the inhibitor, reducing its effective concentration.
| Parameter | Influence on IC50 | Recommendation |
| Cell Seeding Density | Too high or too low can skew results. | Optimize for logarithmic growth throughout the experiment duration. |
| Incubation Time | IC50 values can be time-dependent.[2] | Keep consistent (e.g., 24, 48, or 72 hours) and report the time point. |
| Inhibitor Dilution | Inaccurate dilutions lead to a shifted curve. | Perform careful serial dilutions and use a sufficient concentration range. |
| Assay Choice | Different assays measure different viability markers.[3] | Choose an assay appropriate for your cell type and inhibitor's mechanism. |
Q4: How many inhibitor concentrations should I use to generate a reliable curve?
To generate a robust dose-response curve, it is recommended to use a range of 8-10 concentrations. This typically involves performing serial dilutions. The concentrations should span a wide range to define the top and bottom plateaus of the curve, from no inhibition to maximal inhibition.[4] A common practice is to use a 3-fold or 5-fold serial dilution.
Troubleshooting Guide
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be wrong?
A flat curve indicates a lack of response to the inhibitor. Consider the following possibilities:
-
Inactive Inhibitor: The A86 inhibitor may have degraded due to improper storage or handling. Verify its expiration date and storage conditions.[5]
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit an effect. Try a higher concentration range.
-
Cell Resistance: The chosen cell line may be resistant to the A86 inhibitor's mechanism of action.
-
Experimental Error: Check for errors in inhibitor dilution, plate setup, or assay procedure.
Q2: My dose-response curve is extremely steep (high Hill slope). What does this suggest?
A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in response, can be caused by several factors:
-
Stoichiometric Inhibition: This can occur if the concentration of the target enzyme is high relative to the inhibitor's dissociation constant (Kd). In this case, the IC50 will be linearly dependent on the enzyme concentration.[6]
-
Positive Cooperativity: The inhibitor may bind to multiple sites on the target, and the binding of the first molecule increases the affinity for subsequent molecules.
-
Inhibitor Aggregation: At high concentrations, some compounds can form aggregates that lead to non-specific inhibition, resulting in a steep curve.[6]
Q3: The results from my cell viability assay are not reproducible. What are the common causes?
Lack of reproducibility is a common issue. Here are key areas to investigate:
-
Cell Culture Inconsistency: Ensure cells are in the same growth phase (logarithmic) for each experiment and that the passage number is consistent.
-
Reagent Variability: Use fresh reagents and check for lot-to-lot variability in media, serum, and assay components.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions and reagent addition, can introduce significant errors. Use calibrated pipettes and proper technique.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data or fill them with sterile media/PBS.
Q4: My IC50 value is different from what is reported in the literature. Why?
Discrepancies in IC50 values are common and often arise from differences in experimental protocols.[2] Refer to the table in FAQ #3 and compare your methodology with the published work, paying close attention to cell line, incubation time, and the specific assay used.
Experimental Protocols
Protocol: Determining IC50 via MTT Cell Viability Assay
This protocol outlines the steps for generating a dose-response curve for the A86 inhibitor using a standard MTT assay. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
96-well flat-bottom cell culture plates
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
A86 inhibitor stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X working stock of your highest A86 inhibitor concentration.
-
Perform a serial dilution (e.g., 1:3) in cell culture medium to create a range of 8-10 concentrations.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the inhibitor wells) and a "no-cell" blank control.
-
Carefully add 100 µL of the 2X inhibitor dilutions to the corresponding wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[4]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate the percentage of cell viability for each inhibitor concentration using the formula:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100[2]
-
-
Plot the % Viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value.[4]
-
Visualizations
Signaling Pathways and Workflows
Caption: A generic kinase cascade inhibited by A86.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Inhibitor Delivery In Vivo
A Note on Scope: The term "A86 inhibitor" is not specifically identified in the public domain and may be an internal or novel designation. To provide a valuable and concrete resource, this guide focuses on a well-established class of molecules that present similar in vivo delivery challenges: Aurora Kinase Inhibitors . The principles and troubleshooting strategies discussed here are broadly applicable to other small molecule inhibitors facing issues of poor solubility, low bioavailability, and target engagement verification.
Frequently Asked Questions (FAQs)
Q1: My Aurora Kinase inhibitor shows excellent potency in vitro, but I'm not seeing the expected phenotype in my animal model. What are the common causes?
A: This is a frequent challenge. The discrepancy between in vitro potency and in vivo efficacy often stems from poor pharmacokinetic (PK) properties of the inhibitor. Key factors to investigate include:
-
Low Bioavailability: The compound may be poorly absorbed when administered orally, or rapidly cleared from circulation.
-
Rapid Metabolism: The inhibitor could be quickly broken down by metabolic enzymes (e.g., cytochrome P450s in the liver).
-
Efflux Transporter Activity: The compound might be actively pumped out of cells or tissues by transporters like P-glycoprotein (P-gp).
-
Insufficient Target Engagement: The concentration of the inhibitor reaching the tumor or target tissue may not be high enough to sufficiently inhibit Aurora Kinase.
Q2: How can I improve the oral bioavailability of my inhibitor?
A: Several formulation strategies can enhance oral bioavailability:
-
Particle Size Reduction: Techniques like nanonization increase the surface area of the drug, which can improve dissolution rate and absorption.
-
Amorphous Solid Dispersions: Dispersing the inhibitor in a polymer matrix can increase its apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.
-
Co-administration with P-gp Inhibitors: For compounds that are substrates of efflux pumps, co-dosing with an inhibitor of these pumps (like Ritonavir or Kolliphor TPGS) can increase systemic availability.
Q3: What are the recommended starting points for formulating an Aurora Kinase inhibitor for in vivo studies (e.g., IV or IP injection)?
A: The choice of vehicle depends on the inhibitor's solubility. Here are some common starting formulations for preclinical studies:
| Formulation Component | Purpose | Common Examples |
| Solubilizing Agent | To dissolve the inhibitor | DMSO, N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP) |
| Surfactant | To improve stability and prevent precipitation | Tween® 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15 |
| Bulking Agent / Vehicle | The main carrier liquid | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in water (D5W) |
| Co-solvent | To aid in solubilization | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG) |
Note: Always perform a small-scale formulation test to check for precipitation before preparing the full batch for dosing.
Q4: How can I confirm that my inhibitor is reaching the target tissue and engaging with Aurora Kinase?
A: Confirming target engagement is crucial. This can be assessed by:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of the inhibitor in plasma and the target tissue (e.g., tumor) over time using methods like LC-MS/MS.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the modulation of a downstream marker of Aurora Kinase activity. A common biomarker for Aurora A is the phosphorylation of its autophosphorylation site, Threonine 288 (p-T288-Aurora A). This can be measured by immunohistochemistry (IHC), Western blot, or ELISA on tissue lysates.
Troubleshooting Guides
Problem 1: Inconsistent results or high variability between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Formulation Instability | Prepare the formulation fresh before each dosing session. Visually inspect for any precipitation. If issues persist, consider a different vehicle combination. |
| Dosing Inaccuracy | Ensure accurate dosing volume for each animal's body weight. For oral gavage, ensure proper technique to avoid accidental lung administration. |
| Animal Health | Monitor animal health closely. Factors like stress or underlying health issues can affect drug metabolism and response. |
Problem 2: No significant tumor growth inhibition despite evidence of target engagement.
| Potential Cause | Troubleshooting Step |
| Incomplete Target Inhibition | The level of target engagement may not be sufficient for a therapeutic effect. Try increasing the dose or dosing frequency, guided by PK/PD data. |
| Alternative Signaling Pathways | The tumor may have developed resistance or relies on redundant signaling pathways. Consider combination therapies. |
| Complex Aurora Kinase Regulation | The activity of Aurora-A can be influenced by binding partners (e.g., TPX2), which can sometimes reduce the effectiveness of inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a Common IV Formulation
This protocol describes the preparation of a formulation containing DMSO, PEG400, Tween 80, and Saline.
-
Step 1: Initial Solubilization
-
Weigh the required amount of the Aurora Kinase inhibitor powder.
-
Add the calculated volume of DMSO to dissolve the inhibitor completely. Vortex or sonicate briefly if needed.
-
-
Step 2: Addition of Co-solvents and Surfactants
-
Add the required volume of PEG400 to the solution from Step 1. Mix thoroughly.
-
Add the required volume of Tween 80. Mix until the solution is homogeneous.
-
-
Step 3: Final Dilution
-
Slowly add saline to the mixture, vortexing gently between additions to prevent precipitation.
-
The final ratio might be, for example, 10% DMSO / 40% PEG400 / 10% Tween 80 / 40% Saline. This must be optimized for your specific inhibitor.
-
-
Step 4: Sterilization
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter before injection.
-
Protocol 2: Assessing Target Engagement via Western Blot
-
Step 1: Sample Collection
-
At a predetermined time point after the final dose, euthanize the animals and excise the tumors or target tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Step 2: Protein Extraction
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Step 4: Western Blotting
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against the pharmacodynamic biomarker (e.g., anti-p-T288-Aurora A).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the signal to a loading control like β-actin or GAPDH.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Minimizing side effects of A86 inhibitor in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the novel kinase inhibitor, A86, in animal studies. The following information is intended to help minimize potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for kinase inhibitors like A86?
A1: Kinase inhibitors are a class of targeted therapy that function by blocking the action of enzymes called kinases.[1] Kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting specific kinases that are overactive in disease states, these drugs can impede disease progression. Many kinase inhibitors, for example, target the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate protein and thereby blocking the downstream signaling cascade.[2]
Q2: What are the common side effects observed with kinase inhibitors in animal studies?
A2: Due to the presence of kinases in healthy cells, off-target effects and on-target toxicities in normal tissues can lead to various side effects.[1] Common adverse events observed in animal studies with kinase inhibitors include, but are not limited to:
-
Cardiovascular effects: Hypertension, QT prolongation, and in some cases, heart failure.[3][4]
-
Dermatological issues: Skin rash and hand-foot skin reaction.[1][5]
-
Gastrointestinal toxicity: Diarrhea, nausea, and vomiting.[1][6]
-
Hepatic effects: Elevated liver enzymes.
-
Hematological toxicities: Anemia, thrombocytopenia, and neutropenia.[5]
Q3: What are the initial steps to take when unexpected side effects are observed?
A3: When unexpected or severe side effects occur, the first and most critical step is to temporarily interrupt the treatment.[7] This "drug holiday" allows the animal's system to clear the compound and for the side effects to subside.[7] Following a short break, the treatment can often be restarted, sometimes at the same dose, without the immediate recurrence of severe toxicity.[7] Careful monitoring of the animal's health status during this period is essential.
Troubleshooting Guides
Issue 1: Managing Cardiovascular Side Effects
Problem: Observation of increased blood pressure or other cardiac abnormalities in study animals.
Potential Cause: Inhibition of kinases involved in cardiovascular function, such as those in the VEGF signaling pathway, can lead to hypertension and other cardiac issues.[3]
Mitigation Strategies:
-
Dose Reduction: Lowering the dose of the A86 inhibitor can often mitigate cardiovascular side effects while potentially maintaining therapeutic efficacy.[1][7]
-
Co-administration of Supportive Care Agents: The use of anti-hypertensive medications can help manage elevated blood pressure.[1]
-
Regular Monitoring: Implement a consistent schedule for monitoring cardiovascular parameters (e.g., blood pressure, heart rate, ECG) to detect any changes early.[3]
Experimental Protocol for Blood Pressure Monitoring in Rodents:
-
Acclimatization: Acclimate the animals to the restraint device and tail-cuff for several days prior to the first measurement to minimize stress-induced hypertension.
-
Measurement: Use a non-invasive tail-cuff system to measure systolic and diastolic blood pressure.
-
Frequency: Take baseline measurements before initiating treatment. Once treatment begins, measure blood pressure at regular intervals (e.g., daily for the first week, then weekly).
-
Data Analysis: Average multiple readings for each time point to ensure accuracy.
| Mitigation Strategy | Key Parameters to Monitor | Frequency of Monitoring |
| Dose Reduction | Blood Pressure, Heart Rate, ECG | Daily for the first 3-5 days after dose change, then weekly |
| Supportive Care | Blood Pressure, General animal well-being | Daily after initiation of supportive care |
Issue 2: Addressing Dermatological Reactions
Problem: Development of skin rash, lesions, or hand-foot skin reaction in treated animals.
Potential Cause: Inhibition of kinases like the epidermal growth factor receptor (EGFR) in the skin can lead to dermatological toxicities.[5]
Mitigation Strategies:
-
Topical Treatments: Application of moisturizing creams or prescribed topical steroids to affected areas.
-
Dose Interruption/Reduction: A temporary halt or a decrease in the dosage of the A86 inhibitor can alleviate skin reactions.[5]
-
Preventative Measures: For known EGFR inhibitors, prophylactic measures such as maintaining good skin hydration can be beneficial.[5]
Experimental Protocol for Assessing Skin Toxicity:
-
Visual Scoring: Use a standardized scoring system (e.g., a scale of 0-4) to grade the severity of the rash based on erythema, scaling, and the affected body surface area.
-
Histopathology: Collect skin biopsies from affected and unaffected areas for histological analysis to characterize the nature of the inflammation and cellular changes.
-
Frequency: Conduct visual assessments daily. Collect biopsies at baseline and at the peak of the observed skin reaction.
| Mitigation Strategy | Assessment Method | Scoring/Measurement |
| Topical Treatment | Visual Scoring | Daily assessment of rash severity |
| Dose Interruption | Visual Scoring | Daily until resolution or improvement |
Issue 3: Countering Gastrointestinal Distress
Problem: Animals exhibiting signs of diarrhea, vomiting, or weight loss.
Potential Cause: Kinase inhibitors can affect the rapidly dividing cells of the gastrointestinal tract, leading to these side effects.[1]
Mitigation Strategies:
-
Dietary Modifications: Providing a more easily digestible diet.[1]
-
Supportive Care: Administration of anti-diarrheal agents or anti-emetics.[1]
-
Dose Management: Dose reduction or temporary discontinuation of the A86 inhibitor is a primary strategy for managing severe GI toxicity.[1]
Experimental Protocol for Monitoring GI Toxicity:
-
Daily Body Weight: Monitor and record the body weight of each animal daily.
-
Stool Consistency Scoring: Use a scoring system to grade the consistency of the stool daily.
-
Hydration Status: Visually assess for signs of dehydration (e.g., skin tenting, sunken eyes).
| Mitigation Strategy | Key Parameter | Monitoring Frequency |
| Dietary Modification | Body Weight, Stool Consistency | Daily |
| Supportive Care | Clinical Signs (vomiting, diarrhea) | Daily |
| Dose Management | Body Weight, Stool Consistency | Daily |
Visualizations
Caption: General mechanism of an ATP-competitive kinase inhibitor.
Caption: A decision-making workflow for managing side effects in animal studies.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A86 Inhibitor Target Engagement Validation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on validating the target engagement of A86 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to validate that the A86 inhibitor is binding to its intended target in a cellular context?
The two most common and robust methods for confirming inhibitor target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation coupled with Western Blotting (IP-Western).[1][2][3][4][5][6]
Q2: How does the Cellular Thermal Shift Assay (CETSA) work to validate A86 target engagement?
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[3][7] When the A86 inhibitor binds to its target protein, it increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (undenatured) target protein, one can observe a shift in the melting curve of the protein. An increase in the melting temperature (Tm) in the presence of the A86 inhibitor is direct evidence of target engagement.
Q3: What are the advantages of using CETSA for target validation?
CETSA offers several key advantages:
-
Label-free: It does not require modification of the compound or the target protein.[3]
-
Physiologically relevant: It can be performed in a cellular environment, including intact cells and even tissues, providing a more accurate assessment of target engagement under physiological conditions.[2][7]
-
Versatile: It is applicable to a wide range of soluble intracellular proteins.[1]
Q4: How can Immunoprecipitation-Western Blot (IP-Western) be used to show A86 target engagement?
IP-Western can be used to demonstrate a direct interaction between the A86 inhibitor and its target protein, especially if the inhibitor is modified with a tag (like biotin) that can be used for pulldown. In a typical workflow, cell lysates are incubated with the tagged A86 inhibitor. The inhibitor-protein complexes are then "pulled down" using affinity beads (e.g., streptavidin-agarose for a biotinylated inhibitor). The pulled-down proteins are then separated by SDS-PAGE and the target protein is identified by Western blotting using a specific antibody. A band corresponding to the target protein in the pulldown fraction indicates target engagement.
Q5: What are potential off-target effects of the A86 inhibitor and how can they be investigated?
Off-target effects occur when a drug binds to proteins other than its intended target, which can lead to unexpected cellular responses or toxicity.[8][9][10] Investigating off-target effects is a critical part of inhibitor validation. Techniques like proteome-wide CETSA (CETSA-MS) or chemical proteomics approaches can be employed to identify other proteins that are stabilized or destabilized by the A86 inhibitor.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Recommended Solution |
| No observable thermal shift with A86 inhibitor treatment. | The inhibitor does not engage the target in the tested cell type or conditions. | Confirm target expression in the cells. Verify the inhibitor's potency through in vitro binding or activity assays. |
| Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement. | |
| Issues with the heating step. | Ensure uniform and accurate heating of all samples. Use a PCR machine with a thermal gradient feature for optimization. | |
| Poor antibody quality for Western blot detection. | Validate the antibody's specificity and sensitivity for the target protein. | |
| High variability between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent cell lysis, heating, and loading for Western blotting. |
| Uneven heating of samples. | Use a thermocycler for precise temperature control. | |
| Target protein is not detected in the soluble fraction even at lower temperatures. | The protein is inherently unstable or prone to aggregation. | Optimize the lysis buffer with protease inhibitors and stabilizing agents. |
| The heating temperatures are too high. | Test a lower range of temperatures for the melt curve. |
Immunoprecipitation-Western Blot (IP-Western) for Tagged A86 Inhibitor
| Problem | Possible Cause | Recommended Solution |
| No target protein is detected in the pulldown fraction. | The tagged A86 inhibitor does not bind the target under the experimental conditions. | Verify the binding in a cell-free system first. Optimize the lysis buffer to maintain protein conformation and interaction. |
| The tag on the inhibitor is inaccessible for pulldown. | Ensure the linker between the inhibitor and the tag is sufficiently long and flexible. | |
| The target protein is expressed at very low levels.[6] | Increase the amount of cell lysate used for the IP. | |
| High background with many non-specific proteins in the pulldown. | Non-specific binding of proteins to the affinity beads or the antibody.[11] | Pre-clear the lysate with beads alone before adding the tagged inhibitor.[11][12] Increase the stringency of the wash buffers (e.g., higher salt concentration or different detergents).[11] |
| The concentration of the tagged inhibitor is too high. | Titrate the concentration of the tagged inhibitor to find the optimal balance between specific pulldown and background. | |
| Heavy and light chains of the antibody used for IP obscure the target protein band on the Western blot. | The secondary antibody detects the primary antibody used for immunoprecipitation. | Use a light-chain specific secondary antibody or crosslink the primary antibody to the beads before incubation with the lysate. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the A86 inhibitor or vehicle control for the desired time and concentration.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and A86 inhibitor-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate the melting curves and determine the change in melting temperature (ΔTm).
Protocol 2: Immunoprecipitation (IP) with a Tagged A86 Inhibitor
-
Cell Lysis: Lyse cells treated with the tagged A86 inhibitor or a control using a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing (Optional but Recommended): Add affinity beads (e.g., unconjugated agarose beads) to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[11][12] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the affinity beads that will bind the tag on the A86 inhibitor (e.g., streptavidin beads for a biotin tag) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target protein. Include a sample of the input lysate as a positive control.
Visualizations
Caption: A generic signaling pathway showing the A86 inhibitor blocking its target.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies for Immunoprecipitation | Bio X Cell [bioxcell.com]
- 5. media.cellsignal.cn [media.cellsignal.cn]
- 6. Immunoprecipitation: Western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 免疫沉澱的 Western 印迹分析 (IP-Western) [sigmaaldrich.com]
- 12. ulab360.com [ulab360.com]
Validation & Comparative
A Comparative Guide to Casein Kinase 1α (CK1α) Inhibitors: A86 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel Casein Kinase 1α (CK1α) inhibitor, A86, with other commonly used CK1α inhibitors, including D4476, IC261, and PF-670462. The information presented is supported by experimental data from publicly available research to assist in the selection of the most appropriate inhibitor for your research needs.
Introduction to CK1α Inhibition
Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including Wnt/β-catenin signaling, p53 regulation, and circadian rhythms.[1] Its dysregulation has been implicated in various diseases, most notably in cancer, making it a significant target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target CK1α, each with distinct potency, selectivity, and cellular effects. This guide focuses on a comparative analysis of A86 against other well-known CK1α inhibitors.
Quantitative Comparison of Inhibitor Potency
The potency of a kinase inhibitor is a critical parameter for its utility in research and potential therapeutic application. The following table summarizes the available quantitative data for A86 and its comparators. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | Target(s) | IC50/Kd (CK1α) | Other Notable Targets (IC50/Kd) | Reference(s) |
| A86 | CK1α, CDK7, CDK9 | Kd: 9.8 nM | CDK7 (Kd: 0.31 nM), CDK9 (Kd: 5.4 nM) | [2][3] |
| D4476 | CK1δ, CK1α, ALK5 | IC50: Blocks CK1α in cells | CK1δ (IC50: 200-300 nM), ALK5 (IC50: 500 nM) | [1][4] |
| IC261 | CK1δ/ε, CK1α | IC50: 16 µM | CK1δ (IC50: ~1 µM), CK1ε (IC50: ~1 µM) | [1][5] |
| PF-670462 | CK1δ/ε | - | CK1δ (IC50: 14 nM), CK1ε (IC50: 7.7 nM) | [5] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of inhibitor potency. Lower values indicate higher potency. The lack of a specific IC50 value for PF-670462 against CK1α in the available literature suggests its primary targets are other CK1 isoforms.
In Vitro Kinase Inhibition Assay: Experimental Protocol
The determination of an inhibitor's IC50 value against its target kinase is a fundamental in vitro experiment. Below is a generalized protocol for a radiometric in vitro kinase assay, a common method for assessing kinase activity.
Objective: To measure the enzymatic activity of CK1α in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human CK1α enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled with γ-³²P or γ-³³P)
-
Substrate (e.g., a specific peptide or a general substrate like α-casein)
-
Test inhibitors (A86, D4476, IC261, PF-670462) at various concentrations
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CK1α enzyme, and the substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental workflow for an in vitro kinase assay.
Cellular Effects and Signaling Pathways
The ultimate utility of a kinase inhibitor lies in its effects within a cellular context. A86 and its comparators have been shown to modulate key signaling pathways, leading to distinct cellular outcomes.
Induction of Apoptosis
A primary cellular effect of many kinase inhibitors used in cancer research is the induction of apoptosis, or programmed cell death.
-
A86: This inhibitor is highly effective in inducing apoptosis in leukemia cells at concentrations of 160 nM or lower.[2] This effect is correlated with its ability to stabilize the tumor suppressor protein p53.[2]
-
D4476: Has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.
-
IC261: Can induce apoptosis in various cancer cell lines.
Experimental Protocol: Annexin V Apoptosis Assay
The Annexin V assay is a standard method for detecting early-stage apoptosis.
Objective: To quantify the percentage of apoptotic cells in a cell population following treatment with a CK1α inhibitor.
Materials:
-
Cancer cell line of interest (e.g., a leukemia cell line for A86)
-
Cell culture medium and supplements
-
Test inhibitors
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding buffer (containing Ca²⁺)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the CK1α inhibitor for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow for Annexin V apoptosis assay.
Modulation of the p53 and Wnt/β-catenin Signaling Pathways
CK1α is a key regulator of both the p53 and Wnt/β-catenin pathways. Inhibition of CK1α can therefore have profound and sometimes opposing effects on these critical signaling cascades.
-
p53 Pathway: CK1α can phosphorylate MDM2, a negative regulator of p53, leading to p53 degradation. Inhibition of CK1α by A86 has been shown to stabilize p53, a crucial tumor suppressor.[2] This stabilization is a key mechanism behind its pro-apoptotic effects.[2]
-
Wnt/β-catenin Pathway: In the canonical Wnt pathway, CK1α acts as part of the β-catenin destruction complex, phosphorylating β-catenin and targeting it for degradation.[1][6] Therefore, inhibition of CK1α can lead to the accumulation of β-catenin and activation of Wnt signaling.[1] Interestingly, while inhibiting CK1α, A86 has been observed to upregulate the expression of Wnt target genes like AXIN2 and Cyclin D1.[2] This highlights the complex interplay of signaling pathways and the need for careful interpretation of results when using CK1α inhibitors.
Experimental Protocol: Western Blotting for Pathway Analysis
Western blotting is a widely used technique to detect changes in the levels and phosphorylation status of proteins within a signaling pathway.
Objective: To assess the effect of CK1α inhibitors on the protein levels of key components of the p53 and Wnt/β-catenin pathways.
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-β-catenin, anti-β-catenin, anti-MDM2, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the CK1α inhibitor and prepare whole-cell lysates.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein levels or phosphorylation.
Simplified signaling pathways modulated by CK1α inhibitors.
Selectivity and Off-Target Effects
The selectivity of a kinase inhibitor is crucial for attributing its cellular effects to the intended target.
-
A86: In addition to being a potent pan-CK1 inhibitor with high affinity for CK1α, A86 also potently inhibits the transcriptional kinases CDK7 and CDK9.[2] This co-inhibition may contribute to its anti-leukemic activity.
-
D4476: Is known to inhibit ALK5 in addition to CK1 isoforms.[4]
-
IC261: While selective for CK1δ/ε over CK1α, it has been reported to have off-target effects on the mitotic spindle.
-
PF-670462: Exhibits high selectivity for CK1δ/ε over a panel of other kinases.[5]
Conclusion
The selection of a CK1α inhibitor should be guided by the specific research question.
-
A86 emerges as a highly potent CK1α inhibitor with the unique characteristic of co-targeting CDK7 and CDK9. This makes it a valuable tool for studying the combined effects of inhibiting these kinases, particularly in the context of leukemia and other cancers. Its ability to robustly induce apoptosis via p53 stabilization is a key feature.
-
D4476 can be used as a tool to study CK1α, but its off-target activity on ALK5 should be considered when interpreting results.
-
IC261 is more suitable for studying CK1δ and CK1ε, given its lower potency against CK1α.
-
PF-670462 is a highly selective tool for investigating the roles of CK1δ and CK1ε, particularly in areas like circadian rhythm research.
Researchers should carefully consider the potency, selectivity, and known cellular effects of each inhibitor to choose the most appropriate compound for their experimental needs. The detailed protocols provided in this guide offer a starting point for the experimental validation and characterization of these inhibitors in various biological systems.
References
- 1. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Casein Kinase inhibitor A86 | CK1α抑制剂 | MCE [medchemexpress.cn]
- 4. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A86 and Other Cyclin-Dependent Kinase 7/9 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel inhibitor A86 against a panel of well-characterized inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). Designed for researchers, scientists, and drug development professionals, this document offers a side-by-side analysis of inhibitory activities, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Cyclin-dependent kinases 7 and 9 are pivotal regulators of transcription and cell cycle progression, making them attractive targets in oncology and other therapeutic areas. A86 is a member of a novel series of inhibitors that demonstrate potent activity against both CDK7 and CDK9. This guide benchmarks A86 against established inhibitors, including Flavopiridol (Alvocidib), SNS-032, THZ1, and SY-5609, to provide a clear perspective on its performance and potential.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activities (IC50 and Kd values) of A86 and other known CDK7/9 inhibitors. These values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity or the equilibrium dissociation constant, a measure of binding affinity.
| Inhibitor | Target(s) | CDK7 IC50/Kd | CDK9 IC50/Kd | Other Notable Targets (IC50/Ki/Kd) |
| A86 | CKIα, CDK7, CDK9 | Low nM Kd[1] | Low nM Kd[1] | CKIα |
| Flavopiridol (Alvocidib) | Pan-CDK | 110-300 nM (IC50)[2] | 3 nM (Ki)[2] | CDK1, CDK2, CDK4, CDK6 (20-100 nM IC50 range)[3] |
| SNS-032 | CDK2, CDK7, CDK9 | 62 nM (IC50)[4] | 4 nM (IC50)[4] | CDK2 (38 nM IC50)[4] |
| THZ1 | Covalent CDK7 | 3.2 nM (IC50)[5] | - | CDK12, CDK13[6] |
| SY-5609 | CDK7 | 0.065 nM (Kd)[7] | 960 nM (Ki)[7] | CDK2 (2600 nM Ki), CDK12 (870 nM Ki)[7] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
CDK7/9 Signaling Pathway in Transcription
This diagram illustrates the critical roles of CDK7 and CDK9 in regulating gene transcription through the phosphorylation of RNA Polymerase II.
Caption: CDK7 and CDK9 sequentially phosphorylate RNA Pol II to regulate transcription.
Experimental Workflow: Kinase Inhibition Assay (ADP-Glo™)
This diagram outlines the workflow for a common in vitro kinase assay used to determine inhibitor potency.
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Experimental Workflow: Cell Viability Assay (MTT)
This diagram shows the steps involved in a typical MTT assay to assess the cytotoxic effects of inhibitors on cancer cells.
Caption: Steps of the MTT cell viability assay to evaluate inhibitor cytotoxicity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Exemplified by ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of inhibitors against CDK7 and CDK9.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 or CDK9/Cyclin T1 enzyme
-
Appropriate peptide substrate (e.g., a generic CDK substrate or a specific peptide like CDK7/9tide)
-
ATP
-
Test inhibitor (e.g., A86)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Exemplified by MTT Assay)
This protocol provides a general method for assessing the effect of inhibitors on the viability of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., A86)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium and add them to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The A86 inhibitor demonstrates potent, low nanomolar binding affinity for both CDK7 and CDK9, positioning it as a compelling dual inhibitor. Its activity profile, when compared to established compounds like the pan-CDK inhibitor Flavopiridol and the more selective inhibitors SNS-032, THZ1, and SY-5609, suggests a strong potential for therapeutic applications where targeting both transcriptional and cell cycle CDKs is beneficial. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate A86 and other CDK7/9 inhibitors in their own experimental settings. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of A86.
References
- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of A86 Inhibitor and Standard Chemotherapy in Pancreatic Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational multikinase inhibitor, AD80, demonstrates notable preclinical efficacy in pancreatic cancer models. This guide provides a detailed comparison of AD80 with standard-of-care chemotherapy regimens, FOLFIRINOX and gemcitabine, offering insights for researchers, scientists, and drug development professionals in the oncology space.
Pancreatic cancer remains a significant challenge in oncology, with limited therapeutic options and poor prognosis. Standard chemotherapy, while the cornerstone of treatment, often presents considerable toxicity and limited long-term efficacy. The emergence of targeted therapies like the multikinase inhibitor AD80 offers a promising new avenue for treatment. This report outlines the comparative efficacy, mechanisms of action, and experimental protocols of AD80 versus FOLFIRINOX and gemcitabine in preclinical pancreatic cancer models.
Comparative Efficacy of AD80 and Standard Chemotherapy
Preclinical studies have demonstrated the potent anti-cancer effects of AD80 in various pancreatic cancer cell lines. The inhibitor has been shown to reduce cell viability and clonogenicity, and to potentiate the cytotoxic effects of gemcitabine in certain cell lines.
In Vitro Efficacy
| Treatment | Cell Line | Efficacy Metric | Value | Reference |
| AD80 | MIA PaCa-2 | IC50 (72h) | 0.08 µM | [1] |
| PANC-1 | IC50 (72h) | 4.46 µM | [1] | |
| AsPC-1 | IC50 (72h) | 0.33 µM | [1] | |
| Gemcitabine | PANC-1 | IC50 (48h) | 16 mg/L | |
| FOLFIRINOX | PANC 03.27 | GI50 | 0.71 mM | |
| PANC 04.03 | GI50 | 1.33 mM |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of drug potency. A lower value indicates higher potency. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
While direct head-to-head in vivo studies comparing AD80 with FOLFIRINOX and gemcitabine in pancreatic cancer xenograft models are not yet available in published literature, existing studies provide valuable insights into their individual efficacies.
-
AD80: In a mouse xenograft model, AD80 demonstrated enhanced tumor growth inhibition compared to the multi-kinase inhibitor vandetanib. It has also shown the ability to rescue mice transplanted with PTEN-deficient leukemia cells.
-
Gemcitabine: Numerous studies have established the use of gemcitabine in pancreatic cancer xenograft models, with typical dosing regimens of 100 mg/kg administered once or twice weekly.[2]
-
FOLFIRINOX: Clinical trials in patients with metastatic pancreatic cancer have shown that FOLFIRINOX significantly improves overall survival and progression-free survival compared to gemcitabine alone.[3][4][5][6][7]
Mechanisms of Action
AD80 Signaling Pathway
AD80 is a multikinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation and survival. Its primary mechanism involves the inhibition of S6K, as well as RET, RAF, and SRC kinases. This multi-targeted approach leads to the induction of mitotic catastrophe and autophagy in pancreatic cancer cells.[8]
Caption: AD80 inhibits multiple kinases leading to reduced cell proliferation and induction of cell death pathways.
Standard Chemotherapy Mechanisms
FOLFIRINOX and gemcitabine act through different mechanisms to induce cancer cell death.
Caption: Mechanisms of action for FOLFIRINOX and Gemcitabine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols used in the preclinical evaluation of AD80 and standard chemotherapies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, AsPC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AD80, gemcitabine, or the components of FOLFIRINOX for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC50/GI50 values are determined.
Clonogenicity Assay (Colony Formation Assay)
-
Cell Seeding: A low density of single cells (e.g., 500-1000 cells) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the respective drugs at various concentrations for a specified period.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to assess the long-term effects of the drugs on cell proliferation.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Pancreatic cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral). For example, gemcitabine is often administered at 100 mg/kg twice weekly.[2]
-
Efficacy Assessment: Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.
-
Toxicity Evaluation: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion
The multikinase inhibitor AD80 presents a promising therapeutic strategy for pancreatic cancer, demonstrating significant preclinical activity. Its multi-targeted mechanism of action offers a potential advantage over traditional chemotherapies. While direct comparative in vivo data is still needed, the available evidence suggests that AD80, both alone and in combination, warrants further investigation as a novel treatment for this challenging disease. This guide provides a foundational comparison to aid researchers in the ongoing development of more effective therapies for pancreatic cancer.
References
- 1. The Multikinase Inhibitor AD80 Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells [mdpi.com]
- 2. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant modified FOLFIRINOX yields better survival than gemcitabine in pancreatic cancer - ecancer [ecancer.org]
- 5. jwatch.org [jwatch.org]
- 6. onclive.com [onclive.com]
- 7. FOLFIRINOX or Gemcitabine as Adjuvant Therapy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multikinase Inhibitor AD80 Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Leukemic Activity of A86 (ABT-869) and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic activity of the multi-targeted kinase inhibitor A86, also known as ABT-869, with other established and novel therapeutic agents for leukemia. The information presented is based on available preclinical and clinical data, offering a resource for researchers in the field of oncology and drug discovery.
Introduction to A86 (ABT-869)
A86 (ABT-869) is a potent inhibitor of receptor tyrosine kinases (RTKs), primarily targeting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1] Its anti-leukemic properties are particularly evident in cancers driven by mutations in kinases such as FLT3, which is common in Acute Myeloid Leukemia (AML).[1][2] ABT-869 has demonstrated the ability to induce apoptosis and inhibit proliferation in leukemia cells, making it a compound of significant interest for further investigation.[1][2]
Comparative Efficacy of Anti-Leukemic Agents
The following tables summarize the efficacy of A86 (ABT-869) in comparison to other prominent anti-leukemic drugs, including conventional chemotherapy and other targeted inhibitors.
Table 1: Preclinical Anti-Leukemic Activity of A86 (ABT-869) and Comparators
| Compound | Target(s) | Leukemia Model(s) | Key Findings | Reference(s) |
| A86 (ABT-869) | VEGF-R, PDGF-R, FLT3 | MV4-11 xenografts (AML with FLT3-ITD) | Tumor regression; Synergistic effects with cytarabine and doxorubicin. | [1][2] |
| Cytarabine | DNA synthesis | Various AML and ALL cell lines and xenografts | Induction of apoptosis; Standard of care in combination chemotherapy. | [3][4] |
| Doxorubicin | Topoisomerase II | Various AML and ALL cell lines and xenografts | DNA intercalation and cell cycle arrest; Used in combination regimens. | [4] |
| Gilteritinib | FLT3 | FLT3-mutated AML models | Inhibition of FLT3 signaling and induction of apoptosis. Approved for relapsed/refractory FLT3-mutated AML. | [3][5][6] |
| Venetoclax | BCL-2 | AML cell lines and patient-derived xenografts | Promotes apoptosis in leukemia cells. Used in combination with hypomethylating agents. | [7] |
| Revumenib | Menin-KMT2A interaction | KMT2A-rearranged or NPM1-mutated leukemia models | First-in-class menin inhibitor; Shows significant response in patients with specific genetic alterations. | [5][8][9] |
Table 2: Clinical Insights and Developmental Status
| Compound | Leukemia Type(s) | Phase of Development | Key Clinical Outcomes | Reference(s) |
| A86 (ABT-869) | AML (FLT3-ITD) | Preclinical/Early Clinical | Showed promise in preclinical models, warranting clinical trials. | [2] |
| Cytarabine | AML, ALL | Approved | A cornerstone of induction and consolidation chemotherapy for decades. | [3][4][10] |
| Doxorubicin | AML, ALL | Approved | Widely used in combination chemotherapy regimens like CHOP. | [4][10] |
| Gilteritinib | Relapsed/Refractory FLT3-mutated AML | Approved | Improved survival compared to salvage chemotherapy in the ADMIRAL trial. | [3][5][6] |
| Venetoclax | AML, CLL | Approved | High response rates in combination with azacitidine or decitabine for newly diagnosed elderly AML patients. | [7] |
| Revumenib | Relapsed/Refractory KMT2A-rearranged or NPM1-mutated AML and ALL | Approved | High response rates in a heavily pretreated patient population, leading to FDA approval. | [8][9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by A86 (ABT-869) and alternative inhibitors.
Caption: A86 (ABT-869) signaling pathway inhibition.
Caption: Mechanisms of alternative anti-leukemic agents.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-leukemic activity of inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cell lines (e.g., MV4-11, HL-60) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add varying concentrations of the test inhibitor (e.g., A86) and control compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat leukemia cells with the test inhibitor at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Treat cells with the inhibitor for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-ERK, total ERK, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control.
Caption: General workflow for preclinical evaluation.
Conclusion
A86 (ABT-869) demonstrates significant anti-leukemic potential, particularly in leukemias with FLT3 mutations, by inhibiting key signaling pathways involved in cell proliferation and survival.[2] Its efficacy is comparable to and, in some contexts, synergistic with standard chemotherapeutic agents.[2] The landscape of leukemia treatment is rapidly evolving with the advent of highly specific targeted therapies such as gilteritinib, venetoclax, and revumenib, which have shown remarkable success in genetically defined patient populations.[5][6][7][8][9] Future research should focus on the clinical development of A86 (ABT-869), potentially in combination with other targeted agents or chemotherapy, to define its optimal role in the treatment of leukemia. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and cross-validation of novel anti-leukemic compounds.
References
- 1. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antileukemic effects between ABT-869 and chemotherapy involve downregulation of cell cycle-regulated genes and c-Mos-mediated MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 4. Medication for Acute Lymphoblastic Leukemia | NYU Langone Health [nyulangone.org]
- 5. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 6. Unveiling the Role of New Molecules in Acute Myeloid Leukemia: Insights into Disease Pathogenesis and Therapeutic Potential [mdpi.com]
- 7. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 8. FDA Approves First of a New Class of Drugs to Treat Advanced Acute Leukemia | Blood Cancer United [bloodcancerunited.org]
- 9. mskcc.org [mskcc.org]
- 10. Leukemia - Wikipedia [en.wikipedia.org]
A Comparative Guide: A86 Inhibitor versus Genetic Knockdown for CK1α Research
For researchers, scientists, and drug development professionals, understanding the nuances of different tools to probe protein function is paramount. This guide provides an objective comparison between the pharmacological inhibition of Casein Kinase 1α (CK1α) using the A86 inhibitor and the genetic knockdown of CK1α, supported by experimental data and detailed protocols.
Casein Kinase 1α (CK1α), a serine/threonine kinase, is a critical regulator in a multitude of cellular processes, including Wnt/β-catenin signaling, p53 regulation, and circadian rhythms.[1] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling therapeutic target.[2][3] Researchers employ two primary strategies to investigate CK1α function and therapeutic potential: small molecule inhibitors, such as A86, and genetic knockdown techniques like shRNA or CRISPR-Cas9. This guide will dissect the methodologies, outcomes, and potential pitfalls of each approach.
Performance Comparison: A86 Inhibitor vs. Genetic Knockdown
While direct head-to-head quantitative comparisons between the A86 inhibitor and genetic knockdown of CK1α are not extensively documented in single studies, we can synthesize data from various sources to draw meaningful comparisons across key experimental readouts.
| Parameter | A86 Inhibitor | Genetic Knockdown (shRNA/CRISPR) | Key Considerations |
| Mechanism of Action | Potent, orally active inhibitor of CK1α. Also inhibits CDK7 and CDK9.[4] | Reduction or complete loss of CK1α protein expression through mRNA degradation or gene knockout. | A86 offers rapid and reversible inhibition, while knockdown provides long-term, stable reduction of the target protein. |
| Specificity | Primary target is CK1α. Known off-target effects on CDK7 and CDK9.[4] | Generally specific to the targeted gene, but off-target effects can occur. Compensatory mechanisms by other CK1 isoforms or signaling pathways may be induced. | The off-target profile of A86 needs to be considered in data interpretation. For knockdown, rigorous validation is crucial to rule out off-target effects. |
| Effect on Cell Viability | Induces apoptosis in leukemia cells at concentrations of 160 nM or lower.[4] | Knockdown of CK1α suppresses proliferation and induces apoptosis in various cancer cell lines.[5] | The IC50 for A86 will be cell-line dependent. The extent of cell viability reduction with knockdown can vary based on the efficiency of the knockdown and the cellular context. |
| Impact on p53 Signaling | Stabilizes p53, leading to apoptosis.[4] | Knockdown of CK1α leads to increased p53 levels and activation of p53-downstream targets.[5] | Both methods appear to converge on the activation of the p53 pathway. |
| Impact on Wnt/β-catenin Signaling | Upregulates the expression of Wnt target genes AXIN2 and CCND1.[4] | Knockdown of CK1α can lead to the accumulation of β-catenin and activation of Wnt signaling.[6] | The effect on Wnt signaling can be complex and context-dependent for both methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments discussed in this guide.
Western Blot Analysis of CK1α and Downstream Targets
This protocol is essential for validating CK1α knockdown and assessing the impact of both A86 and genetic knockdown on the protein levels of key signaling molecules like p53 and β-catenin.
1. Cell Lysis:
-
Treat cells with A86 inhibitor at desired concentrations and time points, or harvest cells with stable CK1α knockdown.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CK1α, p53, β-catenin, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
shRNA-mediated Knockdown of CK1α and Validation
This protocol outlines the steps for generating stable cell lines with reduced CK1α expression and validating the knockdown efficiency.
1. shRNA Design and Vector Construction:
-
Design shRNA sequences targeting the CK1α mRNA using a reputable design tool.
-
Synthesize and clone the shRNA oligonucleotides into a suitable lentiviral or retroviral vector containing a selectable marker (e.g., puromycin resistance).
2. Viral Production and Transduction:
-
Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cells with the viral supernatant in the presence of polybrene.
3. Selection of Stable Knockdown Cells:
-
Select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expand the resistant cell population to establish a stable knockdown cell line.
4. Validation of Knockdown Efficiency:
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both knockdown and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for CK1α and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[7][8]
-
Calculate the relative expression of CK1α mRNA in knockdown cells compared to control cells.
-
-
Western Blot:
-
Perform Western blot analysis as described above to confirm the reduction of CK1α protein levels in the knockdown cells compared to control cells.
-
Cell Viability Assay (AlamarBlue/MTT)
These assays are used to quantify the cytotoxic effects of the A86 inhibitor and to compare the proliferation rates of CK1α knockdown and control cells.[1][2][9][10]
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment:
-
A86 Inhibitor: Treat the cells with a serial dilution of the A86 inhibitor for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Genetic Knockdown: Plate equal numbers of CK1α knockdown and control cells.
3. Assay Procedure (AlamarBlue):
-
Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
For the A86 inhibitor, determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.[11]
Visualizing the Comparison: Signaling Pathways and Experimental Logic
To further clarify the mechanisms and experimental approaches, the following diagrams were generated using the DOT language.
Caption: CK1α's role in Wnt/β-catenin and p53 signaling.
Caption: Workflow for comparing A86 inhibitor and genetic knockdown.
Caption: Logical comparison of A86 inhibitor and genetic knockdown.
Conclusion
Both the A86 inhibitor and genetic knockdown are powerful tools for dissecting the function of CK1α. The choice between these two approaches will depend on the specific research question. The A86 inhibitor offers a rapid and reversible means to probe the acute effects of CK1α inhibition, while genetic knockdown provides a model for the long-term consequences of reduced CK1α expression. For therapeutic development, inhibitors like A86 are directly translatable, but understanding the cellular response to long-term target suppression through knockdown studies is equally critical. Researchers should be mindful of the inherent limitations of each technique, particularly off-target effects, and employ rigorous validation and control experiments to ensure the reliability of their findings. By carefully considering the information presented in this guide, scientists can make informed decisions about the most appropriate strategy to advance their research on the multifaceted roles of CK1α.
References
- 1. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vigo-avocats.com [vigo-avocats.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Casein kinase 1α inhibits p53 downstream of MDM2‑mediated autophagy and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A noncanonical sequence phosphorylated by casein kinase 1 in β-catenin may play a role in casein kinase 1 targeting of important signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of A86 and other Wnt pathway modulators
Comparative Analysis of Wnt Pathway Modulators
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecules that can modulate this pathway is of significant interest for therapeutic applications. This guide provides a comparative analysis of four well-characterized Wnt pathway modulators, each with a distinct mechanism of action.
Note on A86: As of our latest search, there is no publicly available scientific literature or experimental data for a Wnt pathway modulator designated "A86." Therefore, this guide focuses on a selection of established modulators to illustrate a comparative framework.
Data Presentation: Quantitative Comparison of Wnt Pathway Modulators
The following table summarizes the key quantitative data for four representative Wnt pathway modulators. These compounds target the pathway at different points, offering a range of experimental tools and potential therapeutic strategies.
| Modulator | Target | Mechanism of Action | Type of Modulation | IC50 / EC50 |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase activity of PORCN, preventing the palmitoylation and subsequent secretion of Wnt ligands. | Inhibitor | IC50: 27 nM (in a cell-free assay)[1][2][3][4][5] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Inhibits the PARP activity of Tankyrase, leading to the stabilization of Axin and enhanced degradation of β-catenin. | Inhibitor | IC50: 11 nM (TNKS1), 4 nM (TNKS2)[6][7][8][9][10] |
| CHIR99021 | Glycogen Synthase Kinase 3 (GSK3α/β) | Potent and selective inhibitor of GSK3, preventing the phosphorylation and subsequent degradation of β-catenin. | Activator | IC50: 10 nM (GSK3α), 6.7 nM (GSK3β)[11][12][13][14] |
| ICG-001 | β-catenin/CBP Interaction | Binds to the CREB-binding protein (CBP) and disrupts its interaction with β-catenin, thereby inhibiting Wnt-dependent transcription. | Inhibitor | IC50: 3 µM (for β-catenin/TCF transcription)[15][16][17][18][19] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Wnt signaling pathway and the points of intervention for the discussed modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IWP-2 | Small Molecules | Effective component within differentiation protocols of pluripotent stem cells [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IWP 2 | PORCN Inhibitors: R&D Systems [rndsystems.com]
- 5. stemcell.com [stemcell.com]
- 6. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 7. stemcell.com [stemcell.com]
- 8. adooq.com [adooq.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 13. Wnt/beta-catenin — TargetMol Chemicals [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. cellagentech.com [cellagentech.com]
- 18. apexbt.com [apexbt.com]
- 19. pnas.org [pnas.org]
Head-to-head study of A86 with other small molecule inhibitors
As information on a specific small molecule inhibitor designated "A86" is not publicly available, this guide presents a hypothetical head-to-head comparison using a well-characterized inhibitor, CRT0066101 , as a proxy for A86. CRT0066101 is a potent and specific inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, which are implicated in various cellular processes and diseases, including cancer.[1][2]
This comparison guide evaluates A86 (CRT0066101) against other known small molecule inhibitors of the PKD pathway, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance based on available experimental data.
Comparative Analysis of PKD Inhibitors
The following table summarizes the in vitro potency of A86 (CRT0066101) and other small molecule inhibitors against PKD isoforms.
| Inhibitor | Target(s) | IC50 (PKD1) | IC50 (PKD2) | IC50 (PKD3) | Reference Compound(s) |
| A86 (CRT0066101) | PKD1/2/3 | 2.5 nM | 4.1 nM | 4.8 nM | Gö6976, BPKc |
| CID755673 | PKD1/2/3 | 171 nM | 280 nM | 220 nM | N/A |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid) | PKD1 | ~200 nM | >10 µM | >10 µM | N/A |
| kb-NB142-70 | PKD1/2/3 | 28 nM | 21 nM | 23 nM | N/A |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the interpretation and replication of results.
In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., a synthetic peptide).
-
The inhibitor of interest (e.g., A86 (CRT0066101)) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 30 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody and a detection method such as fluorescence or luminescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays
These assays assess the effect of the inhibitor on cellular processes regulated by the target kinase.
Cell Proliferation Assay (MTS Assay):
-
Cancer cells (e.g., PANC-1 pancreatic cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
Living, metabolically active cells reduce the MTS to a formazan product that absorbs light at 490 nm.
-
The absorbance is measured using a plate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
Apoptosis Assay (TUNEL Assay):
-
Cells are treated with the inhibitor or a vehicle control.
-
After the treatment period, cells are fixed and permeabilized.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, containing TdT and fluorescently labeled dUTP, is added to the cells.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
The fluorescent signal from apoptotic cells is detected and quantified using flow cytometry or fluorescence microscopy.[2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the PKD signaling pathway and a general workflow for evaluating small molecule inhibitors.
Caption: Simplified PKD signaling pathway and the inhibitory action of A86 (CRT0066101).
Caption: General workflow for the discovery and evaluation of small molecule inhibitors.
In Vivo Efficacy of A86 (CRT0066101)
In a PANC-1 orthotopic pancreatic cancer model, oral administration of A86 (CRT0066101) at 80 mg/kg/day for 21 days resulted in a significant blockage of tumor growth.[1] This was associated with a reduction in the Ki-67 proliferation index and an increase in TUNEL-positive apoptotic cells.[2] Furthermore, A86 (CRT0066101) treatment led to the abrogation of NF-κB-dependent proteins, including cyclin D1 and survivin.[1]
Conclusion
Based on the available data, A86 (CRT0066101) is a highly potent and specific inhibitor of the PKD family. Its nanomolar IC50 values against all three PKD isoforms and its demonstrated efficacy in preclinical in vivo models of pancreatic cancer highlight it as a promising therapeutic candidate.[1][2] Head-to-head comparisons with other PKD inhibitors, where data is available, suggest that A86 (CRT0066101) has a superior potency profile. Further studies are warranted to fully elucidate its clinical potential compared to other emerging PKD inhibitors.
References
A86 Inhibitor (Linifanib/ABT-869): A Comparative Guide to Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor A86, also known as Linifanib or ABT-869, and its specificity against a range of other kinases. The information is compiled from preclinical studies and is intended to assist researchers in evaluating its suitability for their experimental needs.
Executive Summary
Linifanib (ABT-869) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][2][3] Notably, it also demonstrates significant activity against FMS-like tyrosine kinase 3 (FLT3), particularly in its mutated, constitutively active forms, which are implicated in certain leukemias.[3][4][5] While highly potent against its primary targets, Linifanib shows significantly less activity against a broad range of other RTKs, soluble tyrosine kinases, and serine/threonine kinases.[1][2][3]
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of Linifanib (ABT-869) against a panel of kinases. The data, presented as IC50 values, has been compiled from various biochemical and cellular assays.
| Kinase Target Family | Specific Kinase | IC50 (nM) | Assay Type |
| VEGFR Family | KDR (VEGFR2) | 4 | Biochemical |
| Flt-1 (VEGFR1) | 3 | Biochemical | |
| Flt-4 (VEGFR3) | 190 | Biochemical | |
| PDGFR Family | PDGFRβ | 66 | Biochemical |
| Other RTKs | CSF-1R | 3 | Biochemical |
| FLT3 | 4 | Biochemical | |
| c-Kit | 14 | Biochemical | |
| Cellular Assays | KDR phosphorylation | 4 | Cellular |
| PDGFRβ phosphorylation | 2 | Cellular | |
| CSF-1R phosphorylation | 7 | Cellular | |
| VEGF-stimulated HUAEC proliferation | 0.2 | Cellular | |
| MV4-11 (FLT3-ITD) proliferation | 4 | Cellular |
Data compiled from multiple sources.[2][3][4][5]
Signaling Pathway Inhibition
Linifanib (ABT-869) exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. A primary mechanism involves the blockade of the PI3K/AKT pathway, which is downstream of the targeted receptor tyrosine kinases. This inhibition leads to reduced phosphorylation of AKT and subsequently affects downstream effectors like Glycogen Synthase Kinase 3β (GSK3β), ultimately inducing apoptosis in susceptible cancer cells.[6]
Experimental Methodologies
The determination of kinase inhibitor specificity and potency relies on a variety of robust experimental protocols. Below are detailed methodologies for key experiments frequently cited in the characterization of inhibitors like Linifanib.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.
1. Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay):
-
Principle: This "gold standard" assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate peptide or protein by the kinase.
-
Protocol:
-
The kinase, a specific substrate, and the test compound (Linifanib) are incubated in a reaction buffer containing MgCl2 and ATP, spiked with [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a filter membrane (e.g., P81 phosphocellulose) which captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.
-
2. Fluorescence-Based Kinase Assays (e.g., TR-FRET):
-
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative. They measure the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate, resulting in a FRET signal.
-
Protocol:
-
The kinase, a biotinylated substrate peptide, ATP, and the test compound are incubated in a reaction buffer.
-
The kinase reaction is allowed to proceed.
-
A detection solution containing a europium-labeled anti-phospho-specific antibody and SA-APC is added.
-
After an incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are determined from the dose-response curve of the inhibitor.
-
Cellular Assays
These assays assess the effect of the inhibitor on kinase activity and downstream signaling within a cellular context.
1. Cellular Receptor Tyrosine Kinase (RTK) Phosphorylation Assay:
-
Principle: This assay measures the phosphorylation status of a specific RTK in cells upon ligand stimulation and treatment with an inhibitor.
-
Protocol:
-
Cells expressing the target RTK are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the inhibitor (Linifanib).
-
The cells are then stimulated with the specific ligand for the RTK (e.g., VEGF for VEGFR2) for a short period.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated RTK and total RTK are measured using a sandwich ELISA, Western blotting, or other immunoassays with specific antibodies.
-
The ratio of phosphorylated to total RTK is calculated, and the IC50 of the inhibitor is determined.
-
2. Cell Proliferation Assay:
-
Principle: This assay determines the effect of an inhibitor on the proliferation of cells that are dependent on the activity of the target kinase.
-
Protocol:
-
Cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic assessment, or MV4-11 leukemia cells with FLT3-ITD mutation) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the inhibitor.
-
For HUVECs, a stimulating factor like VEGF is added.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability or proliferation is measured using a variety of methods, such as MTS, MTT, or CellTiter-Glo assays, which measure metabolic activity or ATP content, respectively.
-
The IC50 value, representing the concentration of inhibitor that reduces cell proliferation by 50%, is calculated.
-
Conclusion
Linifanib (ABT-869) is a potent inhibitor of VEGFR and PDGFR family kinases, as well as FLT3, with high selectivity over a broad range of other kinases. This specificity profile, demonstrated through rigorous biochemical and cellular assays, makes it a valuable tool for studying the roles of these kinases in angiogenesis and cancer biology. Researchers should consider the detailed experimental protocols provided to ensure the appropriate application and interpretation of results when using this and other kinase inhibitors.
References
- 1. ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data on A86 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the publicly available data for the A86 inhibitor, a potent antagonist of Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] To offer a comprehensive evaluation, we compare A86's performance with other known inhibitors of these kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activities (IC50 and Kd values) of A86 and its alternatives against their primary targets. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions such as ATP concentration can vary between studies.
Table 1: Inhibitory Activity against Casein Kinase 1α (CK1α)
| Inhibitor | IC50 (nM) | Kd (nM) | Remarks |
| A86 (Casein Kinase inhibitor A86) | - | 9.8 | Pan-CK1 inhibitor.[1][2] |
| BTX-A51 (Casein Kinase inhibitor A51) | 17 | 5.3 | Orally active.[4][5] |
| D4476 | 300 | - | Also inhibits ALK5 (IC50 = 500 nM).[6][7][8] |
| MU1742 | 7 | - | Also inhibits CK1δ (IC50 = 6 nM) and CK1ε (IC50 = 28 nM).[9][10] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinase 7 (CDK7)
| Inhibitor | IC50 (nM) | Ki (nM) | Remarks |
| A86 (this compound) | low nM | - | Co-targets CDK7.[1][2] |
| THZ1 | 3.2 | - | Covalent inhibitor. Also inhibits CDK12 and CDK13.[11][12][13][14] |
| YKL-5-124 | 9.7 (for CDK7/Mat1/CycH complex), 53.5 (for CDK7) | - | Covalent inhibitor, >100-fold selectivity over CDK9 and CDK2.[11][15][16][17][18] |
| SY-1365 (Mevociclib) | 20 | 17.4 | Selective, covalent inhibitor.[19][20][21][22][23][24] |
Table 3: Inhibitory Activity against Cyclin-Dependent Kinase 9 (CDK9)
| Inhibitor | IC50 (nM) | Kd (nM) | Remarks |
| A86 (this compound) | low nM | - | Co-targets CDK9.[1][2] |
| Atuveciclib (BAY-1143572) | 13 (for CDK9/CycT1) | - | Highly selective.[2][3][25][26][27] |
| Fadraciclib (CYC065) | 26 | - | Also inhibits CDK2 (IC50 = 5 nM).[28][29][30][31] |
| KB-0742 | 6 (for CDK9/cyclin T1) | - | Orally active, >50-fold selectivity over other CDKs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are representative protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a purified kinase in a biochemical format.
-
Reagents and Materials:
-
Purified recombinant kinase (CK1α, CDK7, or CDK9).
-
Kinase-specific substrate peptide.
-
ATP (at a concentration close to the Km for the specific kinase, typically 10 µM).[32]
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Test inhibitor (A86 or alternative) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well low-volume plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Prepare a substrate/ATP mixture in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[6][7][29]
-
Reagents and Materials:
-
Cells of interest (e.g., leukemia cell lines for A86).
-
Cell culture medium.
-
Test inhibitor (A86 or alternative).
-
CellTiter-Glo® Reagent.
-
Opaque-walled multiwell plates (96- or 384-well).
-
-
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]
-
Target Engagement Assay (NanoBRET®)
This assay measures the binding of a test compound to its target protein within intact, live cells.[9][11][26][28]
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.
-
NanoBRET® tracer specific for the kinase of interest.
-
Test inhibitor (A86 or alternative).
-
Opti-MEM® I Reduced Serum Medium.
-
FuGENE® HD Transfection Reagent.
-
White, non-binding surface 96- or 384-well plates.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Plate the transfected cells into multiwell plates.
-
On the day of the assay, treat the cells with the test inhibitor at various concentrations for a defined period.
-
Add the NanoBRET® tracer to all wells at a concentration determined by prior optimization.
-
Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal (donor and acceptor emission) using a luminometer capable of reading two wavelengths.
-
The BRET ratio is calculated, and the data is used to determine the intracellular IC50 of the compound for its target.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by A86 and its alternatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Wnt/β-catenin signaling pathway regulated by CK1α.
Role of CDK7 and CDK9 in transcriptional regulation.
A typical workflow for characterizing a kinase inhibitor.
Discussion on Data Reproducibility
While specific studies on the reproducibility of data for the A86 inhibitor are not publicly available, it is crucial to consider the general challenges in kinase inhibitor research. The reproducibility of in vitro kinase assays can be influenced by several factors, including the purity and activity of the recombinant kinase, the choice of substrate, the concentration of ATP used in the assay, and the specific detection method.[33] For instance, IC50 values for ATP-competitive inhibitors will appear more potent in assays with lower ATP concentrations.[33]
Furthermore, cellular assays introduce additional layers of complexity, such as cell line identity and passage number, cell health, and off-target effects of the inhibitor. Therefore, when evaluating and attempting to reproduce published data, it is imperative to closely follow the detailed experimental protocols and be aware of these potential sources of variability. The lack of standardized reporting for many of these parameters in the literature can pose a significant challenge to reproducibility.
References
- 1. This compound|CKIα inhibitor A86 [dcchemicals.com]
- 2. Casein Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Casein Kinase | DC Chemicals [dcchemicals.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 19. promega.com [promega.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Syros Announces Dose Escalation Data from Phase… | Flagship Pioneering [flagshippioneering.com]
- 25. m.youtube.com [m.youtube.com]
- 26. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 27. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 29. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 30. researchgate.net [researchgate.net]
- 31. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of A86 (Hypothetical BTK Inhibitor) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical Bruton's tyrosine kinase (BTK) inhibitor, A86, with other commercially available inhibitors targeting the B-cell receptor (BCR) signaling pathway. The data presented is based on established literature for the well-characterized BTK inhibitor, Ibrutinib, which serves as a proxy for A86. This analysis is supported by experimental data and detailed methodologies to allow for independent validation.
Mechanism of Action at a Glance
A86 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway.[1] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, A86 effectively blocks its enzymatic activity.[1] This inhibition disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and adhesion, making it a targeted therapy for various B-cell malignancies.[1][2]
Comparative Performance of A86 and Alternative Inhibitors
To objectively assess the efficacy and selectivity of A86, its performance is compared against second-generation BTK inhibitors (Acalabrutinib, Zanubrutinib), a non-covalent BTK inhibitor (Pirtobrutinib), and an inhibitor of a different node in the BCR pathway, PI3Kδ (Idelalisib).
| Inhibitor | Target | Mechanism | IC50 (BTK) | IC50 (Other Targets) | Key Features |
| A86 (Ibrutinib) | BTK | Irreversible Covalent | ~0.5 nM [3] | TEC, EGFR, etc. | First-in-class, well-characterized, some off-target effects. |
| Acalabrutinib | BTK | Irreversible Covalent | ~3-5.1 nM[4][5] | More selective than Ibrutinib.[6] | Second-generation, designed for increased selectivity and potentially fewer off-target effects.[4] |
| Zanubrutinib | BTK | Irreversible Covalent | ~0.3 nM[1] | Highly selective for BTK.[1] | Second-generation, designed for high potency and selectivity.[1] |
| Pirtobrutinib | BTK | Non-covalent, Reversible | ~5.69 nM[7] | Highly selective for BTK.[7] | Active against BTK C481 mutations that confer resistance to covalent inhibitors.[3][7] |
| Idelalisib | PI3Kδ | Reversible | N/A | PI3Kδ: ~2.5 nM | Targets a different kinase in the BCR pathway, offering an alternative mechanism of action. |
Experimental Protocols for Independent Validation
To independently verify the mechanism and efficacy of A86, the following key experimental protocols are provided.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is used to determine the inhibitor's potency (IC50) by measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding site.
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase Buffer
-
A86 inhibitor (and other inhibitors for comparison)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the A86 inhibitor in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant BTK enzyme and the Eu-anti-Tag antibody in the kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Assay Assembly: In a 384-well plate, add the inhibitor dilutions, followed by the kinase/antibody mixture.
-
Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][8]
Cellular Mechanism of Action: Western Blot for BTK Phosphorylation
This method is used to confirm that A86 inhibits BTK activity within a cellular context by measuring the phosphorylation status of BTK at a key activation site (Tyrosine 223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
A86 inhibitor
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK
-
HRP-conjugated secondary antibody (anti-rabbit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture B-cell lymphoma cells and treat with varying concentrations of A86 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. The ratio of phospho-BTK to total BTK will indicate the extent of inhibition by A86.[9]
Visualizing the Mechanism: B-Cell Receptor Signaling Pathway
The following diagram illustrates the B-cell receptor signaling cascade and highlights the points of inhibition for A86 and the alternative inhibitor, Idelalisib.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
References
- 1. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pirtobrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Western blot protocol | Abcam [abcam.com]
Benchmarking A86 Inhibitor Performance Against Competitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. Among these, inhibitors of Casein Kinase 1α (CK1α) have emerged as a promising therapeutic strategy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). This guide provides an objective comparison of the A86 inhibitor, also known as BTX-A51, against its key competitors, supported by available preclinical data.
The A86 inhibitor (BTX-A51) is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of Casein Kinase 1α (CK1α) and Cyclin-Dependent Kinases 7 and 9 (CDK7/9).[1][2][3] This dual activity leads to the activation of the p53 tumor suppressor pathway and the inhibition of super-enhancer-mediated transcription of key oncogenes such as MYC and MCL1, ultimately inducing apoptosis in cancer cells.[1][3] This guide will focus on comparing the performance of A86/BTX-A51 with other notable CK1α inhibitors, including MU1742 and the molecular glue degrader SJ3149.
At a Glance: Performance Comparison of CK1α Inhibitors
The following table summarizes the key performance indicators of A86/BTX-A51 and its competitors based on available preclinical data. Direct head-to-head clinical trial data is not yet available.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Cellular Potency (IC50) | Mechanism of Action | Key Differentiator |
| A86 (BTX-A51) | CK1α, CDK7, CDK9 | CK1α: 17 nM[4] | 13-50 nM (CIC-rearranged sarcoma cell lines)[5][6] | Dual inhibition of CK1α and transcriptional kinases CDK7/9[1] | First-in-class dual inhibitor of CK1α and CDK7/9 in clinical trials for AML.[2] |
| MU1742 | CK1α, CK1δ, CK1ε | CK1α: 7.2 nM; CK1δ: 6.1 nM; CK1ε: 27.7 nM[7] | CK1α: 3500 nM (HEK293 NanoBRET); CK1δ: 47 nM; CK1ε: 220 nM (HEK293 NanoBRET)[7] | Potent and selective inhibition of CK1 isoforms[7] | High in vitro potency and selectivity for CK1α, δ, and ε isoforms.[7] |
| SJ3149 | CK1α (degrader) | IC50 (MOLM-13 cell viability): 13 nM[8] | DC50 (CK1α degradation in MOLM-13): 11 nM[9] | Selective molecular glue degrader of CK1α protein[9] | Acts as a molecular glue to induce the degradation of CK1α rather than inhibiting its kinase activity.[10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing inhibitor performance.
Caption: A86 (BTX-A51) signaling pathway in cancer cells.
Caption: Experimental workflow for comparing kinase inhibitors.
Detailed Experimental Protocols
Objective comparison of inhibitor performance relies on standardized and well-documented experimental protocols. Below are outlines of key methodologies.
In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
-
Principle: A purified recombinant kinase (e.g., CK1α) is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate.
-
General Protocol:
-
Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP (often at a concentration close to the Km value for the specific kinase).
-
Add serial dilutions of the inhibitor compound to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated product. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.
-
General Protocol (MTT Assay):
-
Seed cancer cells (e.g., AML cell lines like MOLM-13) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for Target Engagement and Downstream Effects
-
Objective: To detect and quantify the levels of specific proteins (e.g., p53, MYC, and phosphorylated proteins) in cells treated with the inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
General Protocol:
-
Treat cancer cells with the inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-MYC).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth and survival is monitored.
-
General Protocol:
-
Inject human cancer cells (e.g., AML cell line) subcutaneously or intravenously into immunocompromised mice (e.g., NSG mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., A86/BTX-A51) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Monitor tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data to determine the effect of the inhibitor on tumor growth inhibition and, in some studies, overall survival. In a study involving a cell line-derived AML xenograft model, BMS-986397, a CK1α degrader, led to a significant reduction in tumor burden and prolonged survival in mice.[11] Similarly, in vivo studies with SJ3149 in mice engrafted with MOLM-13 cells showed significant degradation of CK1α.[8]
-
Conclusion
The A86 inhibitor (BTX-A51) represents a promising therapeutic agent with a unique dual-inhibitory mechanism targeting both CK1α and transcriptional kinases. Preclinical data demonstrates its potent anti-leukemic activity. Competitors such as MU1742 and SJ3149 also show significant promise, with MU1742 exhibiting high in vitro selectivity and SJ3149 pioneering a protein degradation approach. Further head-to-head in vivo studies and clinical trial data will be crucial to fully elucidate the comparative efficacy and safety profiles of these inhibitors and to determine their ultimate potential in the treatment of cancer. This guide provides a foundational comparison to aid researchers in their evaluation of these next-generation targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotheryx.com [biotheryx.com]
- 4. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 11. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
A Comparative Guide to the A86 Inhibitor: Confirming On-Target and Off-Target Effects
For researchers and drug development professionals, the rigorous validation of a small molecule inhibitor's mechanism of action is paramount. This guide provides a comprehensive comparison of the A86 inhibitor, detailing its on-target and off-target activities, and placing it in context with alternative compounds. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of associated signaling pathways and workflows to facilitate a thorough understanding of this potent compound.
A86 Inhibitor Profile: A Dual-Action Compound
A86 is a novel, pan-specific inhibitor of Casein Kinase I (CSNK1), demonstrating a strong binding affinity for the CKIα isoform with a dissociation constant (Kd) of 9.8 nM. Beyond its primary target family, A86 also potently co-targets the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9) with low nanomolar efficacy.[1] This dual activity is critical to its mechanism of action, which involves the synergistic stabilization of the tumor suppressor protein p53. By inhibiting CKIα, A86 prevents the p53-degrading activities of MDM2.[1] Concurrently, inhibiting the transcriptional kinases CDK7 and CDK9 leads to the downregulation of key survival oncogenes such as MYC, MDM2, and the anti-apoptotic protein MCL1.[1] This multi-pronged attack induces apoptosis in cancer cells, particularly in leukemia, at concentrations below 160 nM.[1]
On-Target and Off-Target Selectivity
A key attribute of a valuable chemical probe or therapeutic candidate is its selectivity. While A86 potently inhibits the CKI family, CDK7, and CDK9, it exhibits minimal to no activity against other related kinases, including CDK8, CDK13, CDK11a, CDK11b, and CDK19, highlighting its specific pharmacological profile. Understanding this profile is crucial for interpreting experimental results and anticipating potential therapeutic windows or side effects.
The following diagram illustrates the primary signaling pathways affected by the A86 inhibitor.
Comparison with Alternative Inhibitors
To objectively evaluate A86, it is useful to compare it with other inhibitors targeting similar pathways. Here, we compare A86 to BTX-A51 , a structurally similar dual CKIα/CDK7/9 inhibitor, and PF-670462 , a more selective inhibitor targeting only the CK1δ/ε isoforms.
| Inhibitor | Primary Target(s) | Known Off-Targets | Key Cellular Effect |
| A86 | CKIα, CDK7, CDK9 | CDK8, CDK13, CDK11a/b, CDK19 (minimal) | p53 stabilization, MYC/MCL1 downregulation, Apoptosis[1] |
| BTX-A51 | CKIα, CDK7, CDK9 | CDK8, CDK13, CDK11a/b, CDK19 (minimal)[2] | p53 stabilization, MYC/MCL1 downregulation, Apoptosis[2][3][4] |
| PF-670462 | CK1δ, CK1ε | p38, EGFR (at higher concentrations)[5][6] | Attenuates TGF-β signaling, affects circadian rhythms[7] |
Quantitative Potency Comparison
| Compound | Target | Assay Type | Potency (IC50 / Kd) |
| A86 | CKIα | Kd | 9.8 nM |
| CDK7 | Kd | Low nM | |
| CDK9 | Kd | Low nM | |
| BTX-A51 | CKIα | IC50 | 17 nM[3] |
| CKIα | Kd | 5.3 nM[2] | |
| CDK7 | Kd | 1.3 nM[3] | |
| CDK9 | Kd | 4 nM[3] | |
| PF-670462 | CK1δ | IC50 | 14 nM |
| CK1ε | IC50 | 7.7 nM |
Key Experimental Protocols for Target Validation
Confirming that an inhibitor works as intended requires a multi-faceted approach, from biochemical validation of potency to confirmation of target engagement and downstream effects in a cellular context.
Biochemical Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of A86 on the enzymatic activity of its purified target kinases.
Objective: To determine the IC50 value of A86 against CKIα, CDK7, and CDK9.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., CKIα), a specific substrate peptide, and kinase buffer.
-
Inhibitor Addition: Add A86 at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle).
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Radiometric assays use [γ-³²P]ATP, while non-radioactive methods like ADP-Glo measure ADP production via a luminescence readout.[8][9]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric: Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity on the substrate using a scintillation counter.[8]
-
Luminescence (ADP-Glo): Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a second reagent to convert the ADP produced into a luminescent signal, measured by a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the A86 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that an inhibitor binds to its intended target within the complex environment of a live cell.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11]
Objective: To confirm the engagement of A86 with CKIα and CDKs in intact cells.
Methodology:
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line) and treat them with A86 at a specific concentration or with a DMSO vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Collect the supernatant and analyze the amount of the target protein (e.g., CKIα) remaining in the soluble fraction using Western blotting or other protein detection methods.[12]
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the A86-treated sample indicates target stabilization and therefore, direct engagement.
Western Blot for Downstream Effects
This assay measures changes in the protein levels of downstream markers to confirm that target engagement by A86 leads to the expected biological response.
Objective: To measure the stabilization of p53 and the downregulation of MYC and MDM2.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of A86 for a specified time (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53, MYC, MDM2, and a loading control (e.g., GAPDH or β-actin).[14][15]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities relative to the loading control to determine the change in protein expression levels upon A86 treatment.
Workflow for Assessing Off-Target Effects
Identifying unintended targets is as crucial as confirming on-target engagement. This helps to explain unexpected phenotypes and predict potential toxicities.
A standard approach for off-target profiling is to screen the inhibitor against a large panel of purified kinases (e.g., KINOMEscan), which measures binding affinity.[16][17][18] Any significant "hits" from this screen should then be validated through biochemical IC50 assays. If a potent off-target is identified, further cellular studies are required to determine if the inhibition of this off-target contributes to the inhibitor's overall cellular phenotype.
By employing the comparative data and experimental frameworks provided in this guide, researchers can effectively validate the on-target and off-target effects of A86, leading to a more accurate interpretation of experimental outcomes and a more informed drug development process.
References
- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTX-A51 (BTX A51) | CK1α inhibitor, CDK7/9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western blotting [bio-protocol.org]
- 16. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Casein Kinase Inhibitor A86: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Casein Kinase Inhibitor A86 must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper management and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with the necessary safety measures. Adherence to these guidelines will minimize exposure risks and prevent accidental contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust or aerosols, use a suitable respirator.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An accessible safety shower and eye wash station must be available in the immediate vicinity.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical into the environment, drains, or water courses.[1]
Step 1: Waste Segregation and Collection
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and any absorbent material from spills, into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.
Step 2: Labeling
-
Clearly label the hazardous waste container with the full chemical name: "this compound," the CAS number (2079069-01-3), and appropriate hazard symbols. This ensures that all handlers are aware of the contents and associated risks.
Step 3: Storage
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous chemical waste.
-
Keep the container away from direct sunlight, sources of ignition, and incompatible materials.[1] The recommended storage temperature for the compound in powder form is -20°C, and -80°C when in solvent.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb the Spill: For solutions, use a finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill.[1] For powder spills, carefully collect the material without creating dust.
-
Collect and Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal as described above.
-
Decontaminate the Area: Clean the spill area thoroughly.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (in Solvent) | -80°C |
Data sourced from the DC Chemicals Safety Data Sheet.[1]
Experimental Protocols
Currently, there are no publicly available, cited experimental protocols for the chemical inactivation or neutralization of this compound as a means of disposal. Therefore, the recommended procedure of disposal via a licensed hazardous waste facility must be followed.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Casein Kinase Inhibitor A86
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with the Casein Kinase inhibitor A86 (CAS No. 2079069-01-3). It outlines the necessary personal protective equipment (PPE), handling procedures, disposal methods, and emergency protocols to ensure a safe laboratory environment.
Disclaimer: Safety Data Sheets (SDS) for this compound from various suppliers present conflicting hazard information. While some classify it as non-hazardous, others identify it as harmful if swallowed and very toxic to aquatic life[1][2][3]. Therefore, it is crucial to adopt a conservative approach and adhere to the more stringent safety precautions outlined below.
Hazard Identification and Personal Protective Equipment
Given the conflicting safety data, a comprehensive approach to personal protective equipment is mandatory to minimize exposure risk.
| Potential Hazard | Required Personal Protective Equipment (PPE) | Source |
| Acute Oral Toxicity | Standard laboratory attire (lab coat, closed-toe shoes). | [1] |
| Skin Contact | Impervious clothing and protective gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently. | [1][3][4] |
| Eye Contact | Safety goggles with side-shields. | [1][3][4] |
| Inhalation of Dust/Aerosol | Use in a well-ventilated area, preferably within a fume hood. If ventilation is inadequate or dust/aerosol formation is likely, a suitable respirator should be worn. | [1][5][6] |
| Aquatic Toxicity | Prevent release into the environment. All waste must be collected and disposed of as hazardous chemical waste. | [1] |
Handling, Storage, and Disposal
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Procedure | Guideline | Source |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. | [1][7][8] |
| Storage | Keep the container tightly sealed in a cool, dry, and well-ventilated area. Store at -20°C for the powder form and -80°C when in solvent. Protect from direct sunlight and sources of ignition. | [1][4] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains. Collect all waste material, including contaminated PPE, for disposal as hazardous waste. | [1][9][10][11] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First Aid Measures | Source |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | [1][2][8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [2][3][8] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [3][8] |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Absorb spills with an inert material and collect for disposal. Decontaminate the area with alcohol. | [1][5][8] |
Experimental Protocols and Logical Workflow
While specific protocols for "A86" are not detailed in the provided search results, a general workflow for utilizing a novel kinase inhibitor in a research setting is presented below.
General Experimental Workflow for Kinase Inhibitor Screening
Caption: General workflow for characterizing a novel kinase inhibitor.
Illustrative Casein Kinase Signaling Pathway
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in numerous cellular processes, including cell growth, proliferation, and survival. It often plays a pro-oncogenic role by phosphorylating key signaling molecules.
Caption: Simplified diagram of signaling pathways influenced by Casein Kinase 2.
References
- 1. This compound|2079069-01-3|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vdmbio.com [vdmbio.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Casein Kinase I Inhibitor II, PF-670462 - CAS 950912-80-8 - Calbiochem | 218716 [merckmillipore.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. biomedico.uff.br [biomedico.uff.br]
- 11. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
